1-(Furan-3-yl)ethan-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(furan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-5(7)6-2-3-8-4-6;/h2-5H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYLMGGLPAIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-46-7 | |
| Record name | 1-(furan-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the basic properties of 1-(furan-3-yl)ethan-1-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental principles governing its basicity, drawing comparisons with analogous aliphatic and benzylic amines. Detailed, field-proven methodologies for the experimental determination of its acid dissociation constant (pKa) are presented, including potentiometric titration and UV-Vis spectrophotometry. This guide is intended to equip researchers with the theoretical understanding and practical knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of Basicity in Drug Development
The basicity of a molecule, quantified by the acid dissociation constant (pKa) of its conjugate acid, is a critical physicochemical parameter in drug design and development. It profoundly influences a compound's aqueous solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profiles. For a molecule like this compound, understanding its basic properties is paramount for predicting its behavior in biological systems and for the rational design of new therapeutic agents. The presence of the furan moiety, a versatile heterocyclic scaffold found in numerous bioactive compounds, introduces unique electronic effects that modulate the basicity of the ethanamine side chain.[1] This guide will dissect these influences and provide the necessary tools for their empirical validation.
Molecular Structure and Theoretical Basicity
The basicity of this compound arises from the lone pair of electrons on the nitrogen atom of the amino group. In its hydrochloride salt form, this nitrogen is protonated, forming an ammonium cation. The equilibrium between the protonated (conjugate acid) and the free base form in solution dictates the compound's properties.
Figure 1: Acid-base equilibrium of 1-(furan-3-yl)ethan-1-amine.
Factors Influencing Basicity
Several structural features influence the basicity of the amino group in 1-(furan-3-yl)ethan-1-amine:
-
Inductive Effects: The ethyl group attached to the nitrogen is an electron-donating group (+I effect), which increases the electron density on the nitrogen, making the lone pair more available for protonation. This generally makes alkylamines more basic than ammonia.[2]
-
Hybridization: The nitrogen atom in the amine is sp³ hybridized. The lone pair resides in an sp³ orbital, which has less s-character compared to sp² or sp hybridized orbitals. This lower s-character means the electrons are held less tightly by the nucleus, contributing to greater basicity.[1]
-
Electronic Effects of the Furan Ring: The furan ring's influence is more complex. While the oxygen atom in the furan ring is electron-withdrawing through induction, the ring itself is aromatic and can participate in resonance. The overall electronic effect of the 3-furyl group is generally considered to be electron-withdrawing, which would be expected to decrease the basicity of the amine compared to a simple alkylamine. However, the separation of the amino group from the ring by a methylene bridge in a benzylic-like position mitigates this effect compared to anilines where the nitrogen is directly attached to the aromatic ring.
pKa Estimation and Comparative Analysis
| Compound | Structure | pKa of Conjugate Acid | Rationale for Comparison |
| Ethylamine | CH₃CH₂NH₂ | 10.75[3] | A simple alkylamine for baseline comparison. |
| Benzylamine | C₆H₅CH₂NH₂ | 9.34 | The phenyl group is electron-withdrawing, reducing basicity compared to ethylamine. |
| Furfurylamine (Furan-2-yl)methanamine) | C₄H₃OCH₂NH₂ | 8.89[4] | The furan-2-yl group is more electron-withdrawing than a phenyl group, further reducing basicity. |
| (Tetrahydrofuran-3-yl)methanamine | C₄H₇OCH₂NH₂ | 9.96 (Predicted)[5] | The saturated tetrahydrofuran ring lacks aromaticity and its effect is primarily inductive, leading to a higher predicted basicity than furfurylamine. |
| 1-(Furan-3-yl)ethan-1-amine | C₄H₃O(CH₃)CHNH₂ | Estimated ~9.0 - 9.5 | The 3-furyl group is expected to be electron-withdrawing. The additional methyl group on the carbon adjacent to the nitrogen will have a slight electron-donating effect. Therefore, the pKa is anticipated to be slightly lower than that of ethylamine but potentially in a similar range to or slightly higher than furfurylamine. |
Based on this comparative analysis, the pKa of the conjugate acid of 1-(furan-3-yl)ethan-1-amine is estimated to be in the range of 9.0 to 9.5. This places it as a moderately strong base, suitable for forming stable hydrochloride salts while still being able to be deprotonated under physiological conditions.
Experimental Determination of pKa
To obtain a precise pKa value, experimental determination is essential. The following are detailed protocols for two common and reliable methods.
Potentiometric Titration
This is a robust and widely used method for pKa determination.[6][7] It involves monitoring the pH of a solution of the amine hydrochloride as a strong base is added.
Figure 2: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Accurately weigh approximately 0.1476 g of this compound and dissolve it in 100 mL of deionized, CO₂-free water to prepare a ~0.01 M solution.
-
Prepare a standardized ~0.1 M solution of sodium hydroxide (NaOH).
-
-
Instrumentation Setup and Calibration:
-
Calibrate a pH meter with at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Place a known volume (e.g., 50.0 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the standardized NaOH solution in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence point, which corresponds to the peak of the derivative curve.
-
The pKa is the pH value at the half-equivalence point (Veq/2).
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore near the site of protonation, as the UV-Vis spectrum will change with pH.[8][9]
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 8 to 11).
-
-
Spectral Measurement:
-
For each buffer solution, prepare a sample containing a constant concentration of the amine.
-
Record the UV-Vis absorption spectrum for each sample, including a fully protonated sample (in acidic solution, e.g., pH 2) and a fully deprotonated sample (in basic solution, e.g., pH 12).
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
-
Practical Implications for Drug Development
The basicity of this compound has several important consequences for its use in drug development:
-
Salt Formation and Solubility: Its basic nature allows for the formation of a stable hydrochloride salt, which typically exhibits improved aqueous solubility and stability compared to the free base. This is a crucial property for formulation and bioavailability.
-
Physiological pH Behavior: With an estimated pKa in the range of 9.0-9.5, at physiological pH (~7.4), a significant portion of the compound will exist in its protonated, charged form. This will influence its ability to cross biological membranes and interact with target proteins.
-
Drug-Receptor Interactions: The ability of the amino group to be protonated allows for the formation of ionic bonds with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, which can be a key contributor to binding affinity.
Conclusion
This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its basic properties is essential for its effective application. This guide has provided a theoretical framework for understanding the factors that influence its basicity, offered an estimated pKa value based on comparative analysis, and detailed robust experimental protocols for its precise determination. By leveraging this knowledge, researchers can make more informed decisions in the design and development of novel therapeutics incorporating this promising scaffold.
References
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. [Link]
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Karakuş, S., & Küçükgüzel, İ. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 48(1), 209-218. [Link]
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Ross, A. M., & Riley, C. M. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]
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Pharmaguideline. (2023). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Stack Exchange. (2021). Comparing acidic strengths between benzylammonium ion and phenol. Chemistry Stack Exchange. [Link]
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ResearchGate. (2021). Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]
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Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]
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Chemistry Steps. (n.d.). Basicity of Amines. [Link]
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Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]
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ResearchGate. (2008). Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans. [Link]
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Avdeef, A., & Tsinman, K. (2011). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 2(1), 11-22. [Link]
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Jimoh, A. O., & Aris, M. M. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. Journal of Chemical Society of Nigeria, 45(3). [Link]
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Leito, I., & Koppel, I. (2023). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
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Pharma Tutor. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
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PK SMPS Classes. (2020, August 28). Effect of Substituents on Basicity of Aromatic Amines. [Video]. YouTube. [Link]
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ResearchGate. (2018). 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties. [Link]
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National Institutes of Health. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]
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PubChem. (n.d.). (Tetrahydrofuran-3-yl)methanamine. National Center for Biotechnology Information. [Link]
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Quora. (2023). What is the pKa value of ethylamine and aniline?[Link]
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PubChemLite. (n.d.). 1-(furan-3-yl)methanamine. [Link]
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Stenutz. (n.d.). furan-3-yl-phenylmethanone. [Link]
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1-(Furan-3-yl)ethan-1-amine hydrochloride chemical structure
An In-depth Technical Guide to 1-(Furan-3-yl)ethan-1-amine Hydrochloride: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest to researchers in medicinal chemistry and drug development. The furan scaffold is a privileged structure in numerous pharmacologically active compounds, and its incorporation into chiral building blocks offers a pathway to novel therapeutics.[1][2] This document details the chemical identity, physicochemical properties, a robust synthetic protocol via reductive amination, and thorough analytical characterization methods for this compound. Furthermore, it explores its potential applications as a versatile intermediate in drug discovery, supported by an understanding of the broad biological significance of furan derivatives.[3][4] Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is the salt form of a primary amine containing a furan ring. The ethylamine side chain is attached at the 3-position of the furan ring, and the carbon atom bonded to the amine group is a stereocenter. Consequently, the compound can exist as a racemate or as individual (R) or (S) enantiomers.[5][6] The hydrochloride salt enhances the compound's stability and water solubility, making it more convenient for handling and formulation studies.
Structure and Nomenclature
The chemical structure consists of a furan ring, an ethylamine group, and a hydrochloride salt.
Caption: Chemical structure of this compound.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₀ClNO[7]
-
CAS Numbers:
Physicochemical Data
The following table summarizes key physicochemical properties for the hydrochloride salt and the corresponding free base. Data for the free base is often computed and provides insight into the molecule's intrinsic properties.
| Property | 1-(Furan-3-yl)ethan-1-amine HCl | 1-(Furan-3-yl)ethan-1-amine (Free Base) | Reference |
| Molecular Weight | 147.60 g/mol | 111.14 g/mol | [7],[8] |
| Appearance | White to off-white solid (expected) | Liquid or low-melting solid | |
| InChI Key | VAUYLMGGLPAIED-UHFFFAOYSA-N | SBVKKZRVKMOURL-UHFFFAOYSA-N | [7],[8] |
| Topological Polar Surface Area | N/A | 39.2 Ų | [8] |
| Hydrogen Bond Donor Count | 2 (as ammonium) | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [8] |
| XLogP3-AA (Lipophilicity) | N/A | 0.2 | [8] |
| Rotatable Bond Count | N/A | 1 | [8] |
Synthesis and Purification
The most direct and efficient synthesis of 1-(furan-3-yl)ethan-1-amine is the reductive amination of the corresponding ketone, 1-(furan-3-yl)ethanone (also known as 3-acetylfuran).[9][10] This method involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[11] The final step is the precipitation of the hydrochloride salt.
Synthesis Workflow
The overall process can be visualized as a three-stage workflow: imine formation, reduction, and salt formation/isolation.
Caption: Workflow for the synthesis of 1-(Furan-3-yl)ethan-1-amine HCl.
Detailed Experimental Protocol (Racemic Synthesis)
This protocol describes a laboratory-scale synthesis. For enantioselective synthesis, a chiral catalyst and specific conditions would be required.[12][13]
Materials:
-
1-(Furan-3-yl)ethanone (1.0 eq)
-
Ammonium acetate (5-10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) or Hydrogen (H₂) with a catalyst (e.g., Pd/C, Raney Nickel)[14]
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in 1,4-dioxane)
Procedure:
-
Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 1-(furan-3-yl)ethanone and ammonium acetate. Dissolve the solids in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.
-
Reduction:
-
Method A (Chemical Reduction): Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise, ensuring the internal temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours until the imine is fully consumed.
-
Method B (Catalytic Hydrogenation): Transfer the methanolic solution of the imine to a hydrogenation vessel containing a catalytic amount of Pd/C or Raney Nickel. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.
-
-
Work-up and Isolation of Free Base:
-
Carefully quench the reaction by slowly adding water. If using catalytic hydrogenation, first filter the mixture through a pad of celite to remove the catalyst.
-
Reduce the volume of methanol under reduced pressure.
-
Add saturated NaHCO₃ solution to basify the mixture (pH > 9) and partition with dichloromethane.
-
Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(furan-3-yl)ethan-1-amine free base.
-
-
Purification (Optional): The crude amine can be purified by silica gel column chromatography or vacuum distillation if necessary.
-
Hydrochloride Salt Formation:
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or DCM).
-
Slowly add a solution of HCl in ether or dioxane (1.0-1.1 eq) with stirring.
-
The hydrochloride salt will precipitate as a solid. Stir the resulting slurry for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the furan ring protons, the methine proton (CH-NH₃⁺), and the methyl group protons. The furan protons typically appear in the aromatic region (~6.5-7.5 ppm).[15] The methine proton will be a quartet coupled to the methyl group, and the methyl group will be a doublet. The ammonium protons (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct carbon signals. Four signals will correspond to the furan ring carbons (two CH and two quaternary C-O carbons), and two signals will correspond to the ethylamine side chain (methine and methyl carbons). A reference 13C NMR spectrum for the free base is available on SpectraBase.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad band between 2500-3000 cm⁻¹ is characteristic of the ammonium salt (N-H stretch). C-H stretches from the alkyl and aromatic groups will appear around 2900-3100 cm⁻¹. C=C stretching from the furan ring will be observed around 1500-1600 cm⁻¹. The C-O-C stretch of the furan ring typically appears in the 1000-1200 cm⁻¹ region.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode will show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₆H₁₀NO⁺ (calculated exact mass: 112.07).
-
Purity Analysis: Purity should be assessed by HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography, after derivatization or as the free base) and confirmed by the absence of significant impurity signals in the NMR spectra.
Applications in Research and Drug Development
The furan ring is a versatile scaffold in medicinal chemistry, present in drugs with activities ranging from antibacterial and anticancer to anti-inflammatory and cardiovascular.[2][3] It can act as a bioisostere for a phenyl ring, offering modified electronic properties and metabolic stability.[2]
This compound serves as a valuable chiral building block for introducing this privileged scaffold into more complex molecules. Its primary amine functionality is a key reactive handle for a variety of chemical transformations:
-
Amide and Sulfonamide Formation: The amine can be readily acylated or sulfonylated to explore structure-activity relationships (SAR) in lead optimization campaigns.
-
Further Reductive Amination: It can be used as the amine component in a second reductive amination reaction to build secondary amines with diverse substituents.
-
Heterocycle Synthesis: The amine can serve as a key precursor in the construction of larger heterocyclic systems, such as imidazoles or pyrimidines, which are common in drug molecules.[16]
The chirality of the molecule is particularly important, as the stereochemistry of drug candidates often dictates their efficacy and safety. Access to both (R) and (S) enantiomers allows for a thorough investigation of stereospecific interactions with biological targets.[5][6] Patents for the free base structure indicate its utility in the synthesis of novel chemical entities.[8][17]
Handling, Storage, and Safety
Safety and Hazard Information
-
GHS Hazard Statements (for free base): The free base, 1-(furan-3-yl)ethanamine, is classified as acutely toxic if swallowed and may cause an allergic skin reaction.[8] Amine hydrochlorides are generally less corrosive than their free base counterparts but should still be handled with care.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[18]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[18]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Protect from moisture. Amine salts should not be stored in the same cabinet as strong bases.[19]
-
Recommended Temperature: For long-term stability, storage at 2-8°C, protected from light, is advisable for related compounds and is a good practice for this material.[20]
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Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Retrieved from [Link]
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Cui, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. Retrieved from [Link]
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Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Retrieved from [Link]
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Orient J Chem. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Retrieved from [Link]
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Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
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Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Advanced Scientific Research. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]
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Mamedov, I. G., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
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Sci-Hub. (n.d.). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]
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Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering. Retrieved from [Link]
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BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]
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Li, H., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Retrieved from [Link]
-
Tan, X., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Retrieved from [Link]
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Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Retrieved from [Link]
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ChemSrc. (n.d.). 2-(Furan-3-yl)ethanamine hydrochloride. Retrieved from [Link]
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A Comprehensive Technical Guide to the Molecular Weight of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the molecular weight of 1-(Furan-3-yl)ethan-1-amine hydrochloride, a crucial parameter for researchers in medicinal chemistry and drug development. Understanding this fundamental chemical property is essential for accurate experimental design, stoichiometric calculations, and the interpretation of analytical data. This document will delve into the molecular composition, the methodology for calculating its molecular weight, and the practical implications in a research setting.
Molecular Structure and Composition
This compound is the hydrochloride salt of the parent compound, 1-(furan-3-yl)ethanamine. The chemical structure consists of a furan ring substituted at the 3-position with an ethylamine group. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.
The chemical formula for this compound is C₆H₁₀ClNO[1][2]. This formula indicates that each molecule is composed of:
-
Six Carbon (C) atoms
-
Ten Hydrogen (H) atoms
-
One Chlorine (Cl) atom
-
One Nitrogen (N) atom
-
One Oxygen (O) atom
The presence of the hydrochloride salt is critical as it significantly impacts the compound's physical and chemical properties, including its molecular weight, solubility, and stability, compared to its free base form, 1-(furan-3-yl)ethanamine (C₆H₉NO)[3][4].
Figure 1: 2D representation of the ionic interaction in this compound.
Calculation of Molecular Weight
The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms present in the molecular formula. The atomic weights used for this calculation are based on the isotopic composition of the elements as they naturally occur.
The molecular formula is C₆H₁₀ClNO .
The calculation is as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
(6 × 12.011) + (10 × 1.008) + (1 × 35.453) + (1 × 14.007) + (1 × 15.999) = 147.60 g/mol
This calculated value aligns with the molecular weight provided by chemical suppliers and databases.[1][2][5]
Table 1: Atomic and Molecular Weight Data
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 147.605 |
Note: The final molecular weight is often rounded to two decimal places, resulting in 147.60 g/mol or 147.61 g/mol depending on the rounding of atomic weights. A more precise value is 147.6027 g/mol .[1]
Significance in a Research Context
An accurate understanding of the molecular weight is fundamental for several reasons:
-
Stoichiometric Calculations: In chemical synthesis, precise amounts of reactants are required to achieve desired product yields. All molar calculations rely on accurate molecular weights.
-
Solution Preparation: Preparing solutions of known concentrations (e.g., molarity) is a routine and critical task in a laboratory. The molecular weight is a direct input for these calculations.
-
Analytical Chemistry: Techniques such as mass spectrometry determine the mass-to-charge ratio of molecules, which is directly related to the molecular weight. This allows for the identification and characterization of compounds.
-
Pharmacology and Drug Development: The dosage of a potential drug is based on its mass. Understanding the molecular weight is essential for determining the number of molecules being administered.
Experimental Verification of Molecular Weight
While the molecular weight can be calculated from the chemical formula, it is often experimentally verified to confirm the identity and purity of a synthesized or purchased compound. High-resolution mass spectrometry (HRMS) is a powerful technique for this purpose.
Protocol: Molecular Weight Verification by Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of approximately 100 µg/mL.
-
Vortex the solution to ensure complete dissolution.
-
-
Instrumentation and Method:
-
Utilize an ESI-MS system, which is well-suited for analyzing polar and ionic compounds.
-
Set the ion source to positive ion mode to detect the protonated molecule [M+H]⁺. In this case, the molecule is already a salt, and the cationic species, [C₆H₁₀NO + H]⁺, will be observed.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range, for instance, m/z 50-500.
-
The expected m/z value for the cationic species (the free base) would be approximately 112.08, corresponding to the molecular formula C₆H₁₀NO⁺.
-
The high-resolution measurement will provide a highly accurate mass, which can be used to confirm the elemental composition.
-
Figure 2: Workflow for experimental verification of molecular weight using ESI-MS.
Conclusion
The molecular weight of this compound is a cornerstone piece of data for any researcher working with this compound. A thorough understanding of its derivation from the molecular formula, C₆H₁₀ClNO, and its practical application in the laboratory ensures the integrity and reproducibility of experimental work. The calculated molecular weight of approximately 147.60 g/mol serves as a critical parameter for a wide range of scientific endeavors, from chemical synthesis to pharmacological evaluation.
References
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PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-(Furan-3-yl)ethan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The furan scaffold is a privileged structure in numerous biologically active compounds, and its incorporation into chiral amines offers a versatile platform for the development of novel therapeutics.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and data interpretation.
Introduction: The Significance of Furan-Containing Amines
The furan ring system is a five-membered aromatic heterocycle that serves as a bioisostere for other aromatic groups, such as phenyl rings. This substitution can favorably alter a molecule's steric and electronic properties, potentially enhancing metabolic stability, receptor binding, and overall bioavailability.[3] Consequently, furan derivatives are integral components of a wide array of pharmaceuticals, exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities.[4] The synthesis of chiral amines, such as 1-(Furan-3-yl)ethan-1-amine, provides a key entry point for introducing the furan moiety into complex molecular architectures, making it a highly sought-after intermediate in drug discovery.[5][6]
Strategic Approach to Synthesis
The most direct and efficient pathway to this compound is through the reductive amination of the corresponding ketone, 1-(Furan-3-yl)ethanone. This guide will detail this primary route, as well as a reliable method for the synthesis of the ketone precursor, should it not be commercially available.
The overall synthetic strategy can be visualized as a two-stage process:
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An In-depth Technical Guide to (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride: A Chiral Building Block for Novel Therapeutics
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride has emerged as a critical chiral building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural combination of a chiral ethylamine group and a furan-3-yl moiety makes it an invaluable synthon for creating complex heterocyclic molecules with significant biological activity. This guide provides a comprehensive overview of the essential properties, synthesis, and applications of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride, with a focus on its role in the synthesis of c-KIT kinase inhibitors. This document is intended to serve as a technical resource for researchers engaged in drug discovery and development, offering detailed protocols and expert insights to facilitate its effective use in the laboratory.
Introduction: The Strategic Importance of Chiral Furan Amines
Chiral amines are foundational components in a vast array of pharmaceuticals, with over 40% of commercial drugs containing this critical functional group[1]. The stereochemistry of these amines is often paramount to their biological activity and safety profile. The furan ring, a five-membered aromatic heterocycle, is also a privileged scaffold in drug design, frequently employed as a bioisostere for phenyl rings to modulate metabolic stability, receptor binding, and overall bioavailability[2]. The convergence of these two key structural motifs in (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride creates a versatile and highly valuable intermediate for the synthesis of novel drug candidates. Its application in the development of potent and selective kinase inhibitors underscores its significance in modern oncology research.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (1S)-1-(furan-3-yl)ethan-1-amine hydrochloride | [3] |
| CAS Number | 1196154-46-7 | [4] |
| Molecular Formula | C₆H₁₀ClNO | [4] |
| Molecular Weight | 147.60 g/mol | [4] |
| Appearance | (Expected to be a crystalline solid) | - |
| Purity | Typically ≥95% | [3][4] |
| Melting Point | Not publicly available | - |
| Solubility | Not publicly available | - |
Structural Formula:
Caption: 2D Structure of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
Synthesis and Manufacturing
The synthesis of enantiomerically pure (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and effective strategy involves the synthesis of the racemic amine followed by chiral resolution.
Synthesis of Racemic 1-(Furan-3-yl)ethan-1-amine
The racemic amine is typically prepared via a reductive amination of the corresponding ketone, 1-(furan-3-yl)ethanone. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the amine.
Caption: General workflow for the synthesis of racemic 1-(furan-3-yl)ethan-1-amine.
Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1-(furan-3-yl)ethanone (1.0 eq) and an ammonia source such as ammonium acetate (excess, e.g., 10 eq) in a suitable solvent like methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the stirred solution. These reducing agents are preferred as they are selective for the imine in the presence of the ketone.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the careful addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic amine.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the racemic 1-(furan-3-yl)ethan-1-amine.
Chiral Resolution of (S)-1-(Furan-3-yl)ethan-1-amine
The separation of the (S)-enantiomer from the racemic mixture is achieved through diastereomeric salt formation using a chiral resolving agent. Derivatives of tartaric acid are commonly employed for the resolution of chiral amines[5][6].
Caption: Workflow for the chiral resolution of 1-(furan-3-yl)ethan-1-amine.
Protocol: Chiral Resolution
-
Salt Formation: Dissolve the racemic 1-(furan-3-yl)ethan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve the chiral resolving agent, such as (+)-O,O'-dibenzoyl-D-tartaric acid (0.5 eq), in the same solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (S)-amine will preferentially crystallize out of the solution upon standing or cooling. The choice of solvent and temperature profile is critical for efficient resolution.
-
Isolation: Collect the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane). Add a base, such as 1 M sodium hydroxide, and stir until the solid dissolves.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically pure (S)-1-(furan-3-yl)ethan-1-amine. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.
Protocol: Salt Formation
-
Dissolution: Dissolve the purified (S)-1-(furan-3-yl)ethan-1-amine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride as a crystalline solid.
Spectroscopic Characterization (Predicted)
¹H NMR (in D₂O):
-
Furan Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons on the furan ring.
-
Methine Proton (-CH): A quartet adjacent to the methyl group and the amine (δ 4.0-4.5 ppm).
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton (δ 1.5-2.0 ppm).
¹³C NMR (in D₂O):
-
Furan Carbons: Four signals in the aromatic region (δ 110-150 ppm).
-
Methine Carbon (-CH): A signal in the aliphatic region (δ 45-55 ppm).
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ 15-25 ppm).
FT-IR (KBr Pellet):
-
N-H Stretch: Broad absorption band from the ammonium salt (R-NH₃⁺) in the region of 2500-3000 cm⁻¹.
-
C-H Stretch: Aliphatic and aromatic C-H stretching vibrations around 2850-3100 cm⁻¹.
-
C=C Stretch: Aromatic C=C stretching from the furan ring around 1500-1600 cm⁻¹.
-
C-O Stretch: Characteristic furan C-O-C stretching vibrations.
Mass Spectrometry (ESI+):
-
[M+H]⁺: The mass spectrum would be expected to show a prominent peak corresponding to the protonated free amine at m/z 112.07.
Applications in Drug Discovery: A Key Intermediate for c-KIT Kinase Inhibitors
(S)-1-(Furan-3-yl)ethan-1-amine is a documented key intermediate in the synthesis of novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are potent inhibitors of the c-KIT kinase[5]. Mutations in the c-KIT receptor tyrosine kinase are known drivers in several cancers, most notably gastrointestinal stromal tumors (GISTs)[5][7]. The development of selective inhibitors for these mutated kinases is a critical area of cancer research.
The synthesis of these inhibitors involves the coupling of (S)-1-(Furan-3-yl)ethan-1-amine with a substituted pyrimidine core, followed by further elaboration to the final imidazo[1,2-a]pyridine structure. The specific stereochemistry of the amine is crucial for the desired biological activity and binding affinity to the target kinase.
Safety, Handling, and Storage
Appropriate safety precautions must be observed when handling (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride and its free amine precursor.
Hazard Identification (based on the free amine):
-
GHS Pictograms: Harmful/Irritant[3].
-
Hazard Statements:
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride is a highly valuable chiral building block with demonstrated utility in the synthesis of advanced pharmaceutical intermediates, particularly for targeted cancer therapies. Its synthesis, while requiring careful stereochemical control, is achievable through established methods of reductive amination and chiral resolution. This guide provides the foundational knowledge and procedural insights necessary for researchers to effectively utilize this important compound in their drug discovery and development programs.
References
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(S)-1-(Furan-3-yl)ethan-1-amine - Fluorochem.
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1-(Furan-3-yl)ethan-1-amine hydrochloride | CymitQuimica.
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1-(Furan-3-yl)ethanamine | C6H9NO | CID 11804704 - PubChem.
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2-(Furan-3-yl)ethan-1-amine - PubChem.
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2-(Furan-3-yl)ethan-1-amine hydrochloride | C6H10ClNO | CID 122164396 - PubChem.
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2-(Furan-3-yl)ethanamine hydrochloride | CAS#:1989672-71-0 | Chemsrc.
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Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - NIH.
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WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents.
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Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
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(PDF) Synthesis of Some 3-Furylamine Derivatives - ResearchGate.
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed.
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH.
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CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.
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Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH.
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central.
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Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives.
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The Potential of c-KIT Kinase inhibitors in Cancer Treatment - ACS Publications.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - orientjchem.org.
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine - ResearchGate.
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Iridium(III)-Catalyzed One-Pot Synthesis of Planar Chiral Emissive Materials through C−H Activation - ResearchGate.
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database.
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Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI.
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Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - MDPI.
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A Technical Guide to the Chiral Purity Analysis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
Foreword: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail but a critical determinant of its therapeutic efficacy and safety.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less potent, or even induce severe adverse effects.[1] This principle underscores the regulatory and scientific necessity for the development of enantiopure pharmaceuticals. The U.S. Food and Drug Administration (FDA) guidelines, for instance, mandate the characterization of the absolute stereochemistry of chiral drug candidates early in the development process to ensure the validity of subsequent analyses. This technical guide provides an in-depth exploration of the methodologies for assessing the chiral purity of 1-(Furan-3-yl)ethan-1-amine hydrochloride, a key chiral building block in the synthesis of various pharmaceutical agents.
Introduction to this compound
1-(Furan-3-yl)ethan-1-amine is a primary amine containing a chiral center at the carbon adjacent to the furan ring. Its hydrochloride salt is a common form for handling and formulation. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in numerous biologically active compounds. The precise control and accurate measurement of the enantiomeric composition of this compound are paramount to ensure the stereochemical integrity of the final active pharmaceutical ingredient (API).
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO | |
| Molecular Weight | 147.60 g/mol | |
| InChI Key | VAUYLMGGLPAIED-UHFFFAOYSA-N | |
| Appearance | Solid (typical) | General Knowledge |
Analytical Strategies for Chiral Purity Determination
The enantiomers of this compound, having identical physical and chemical properties in an achiral environment, necessitate the use of a chiral environment for their separation and quantification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most powerful and widely adopted techniques for this purpose.
The Principle of Chiral Recognition on Stationary Phases
Chiral recognition in chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to the formation of transient diastereomeric complexes with different energies. This difference in interaction energy results in varying retention times for the two enantiomers, enabling their separation.
Recommended Analytical Techniques
Chiral HPLC is a robust and versatile technique for the enantioselective analysis of a wide range of compounds, including primary amines.[2] The choice of the chiral stationary phase is the most critical parameter for achieving a successful separation.
-
Chiral Stationary Phases (CSPs): For furan-containing chiral compounds and primary amines, polysaccharide-based and cyclodextrin-based CSPs are highly effective.
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broadly applicable CSPs that often provide excellent enantioselectivity for a wide range of racemates.[2]
-
Cyclodextrin-based CSPs: These are particularly effective for the separation of aromatic compounds, including those with furan rings, through the formation of inclusion complexes. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have shown success in separating chiral furan derivatives.
-
Chiral SFC has emerged as a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced solvent consumption, and often superior resolution for basic compounds.[3][4] The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier (e.g., methanol, ethanol).
-
Advantages for Primary Amines: SFC can provide better peak shapes for basic analytes like 1-(Furan-3-yl)ethan-1-amine compared to normal-phase HPLC, reducing the need for strong mobile phase additives that can sometimes compromise the stability of the stationary phase.
Experimental Protocols for Chiral Purity Analysis
The following protocols are designed as a starting point for the method development and validation for the chiral purity analysis of this compound. Optimization will likely be required based on the specific instrumentation and desired performance characteristics.
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase diluent to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Racemic Mixture: If a racemic standard is available, prepare a solution at approximately 1 mg/mL to confirm the elution order and resolution of the enantiomers. If not, a racemic mixture can often be synthesized for method development purposes.
Chiral HPLC Method
Workflow for Chiral HPLC Method Development:
Caption: A streamlined workflow for chiral HPLC method development.
Illustrative Protocol:
-
Column: A polysaccharide-based chiral stationary phase such as one derived from cellulose tris(3,5-dimethylphenylcarbamate) or a cyclodextrin-based column like hydroxypropyl-β-cyclodextrin.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio will need to be optimized. For basic amines, the addition of a small amount of a basic modifier like diethylamine (DEA) or a combination of an acid and a base (e.g., trifluoroacetic acid/triethylamine) can significantly improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a wavelength where the furan ring absorbs (e.g., 220 nm).
-
Injection Volume: 10 µL
Causality Behind Choices:
-
The non-polar/alcohol mobile phase is a standard for normal-phase chiral separations on polysaccharide CSPs, promoting the necessary interactions for enantiomeric recognition.
-
The basic additive is crucial to prevent peak tailing of the primary amine by interacting with acidic silanol groups on the silica support of the CSP.
Chiral SFC Method
Workflow for Chiral SFC Method Development:
Caption: A systematic approach for developing a chiral SFC method.
Illustrative Protocol:
-
Column: An immobilized polysaccharide-based chiral stationary phase is recommended for its broader solvent compatibility and robustness.
-
Mobile Phase: Supercritical CO₂ and an alcohol co-solvent (e.g., methanol) with a basic additive.
-
Gradient: A typical starting point would be a gradient from 5% to 40% co-solvent over 5-10 minutes.
-
Additive: 0.1-0.5% of a basic modifier such as diethylamine or isopropylamine in the co-solvent.[5]
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm.
Causality Behind Choices:
-
The immobilized CSP allows for a wider range of co-solvents and additives to be screened without damaging the stationary phase.
-
The basic additive is essential to ensure good peak shape for the primary amine in the acidic environment created by CO₂ under pressure.
-
Higher temperatures can improve efficiency and reduce analysis time in SFC.
Method Validation According to ICH Guidelines
Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Resolution (Rs) between the enantiomer peaks should be > 1.5. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 for the desired enantiomer. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | For the undesired enantiomer, from the Limit of Quantitation (LOQ) to a specified upper limit (e.g., 120% of the specification limit). |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of the undesired enantiomer spiked into the desired enantiomer should be within 90-110%. |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 5% for the undesired enantiomer at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and peak area RSD should remain within acceptable limits when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
Potential Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution | - Inappropriate CSP- Suboptimal mobile phase composition | - Screen different types of CSPs (polysaccharide, cyclodextrin).- Optimize the mobile phase modifier and additive concentration. |
| Peak Tailing | - Secondary interactions with the silica support- Inappropriate mobile phase pH | - Increase the concentration of the basic additive (e.g., DEA).- For HPLC, consider using a buffer in the mobile phase. |
| Irreproducible Retention Times | - Column equilibration issues- Temperature fluctuations | - Ensure the column is fully equilibrated before each injection.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Contamination of the mobile phase or injector | - Use fresh, high-purity solvents.- Implement a needle wash step in the injection sequence. |
Conclusion
The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of pharmaceutical products derived from this important building block. This guide has provided a comprehensive overview of the analytical strategies, with a focus on chiral HPLC and SFC, for achieving this. By understanding the principles of chiral recognition and systematically developing and validating the analytical method, researchers and drug development professionals can confidently and accurately assess the enantiomeric composition of this key chiral amine. The provided protocols and troubleshooting guide serve as a practical resource for establishing a robust and reliable chiral purity assay.
References
-
A dramatic and beneficial effect of ethanesulfonic acid (ESA) on the chiral HPLC separation of basic compounds. (2025). ResearchGate. Retrieved from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 51(2), 135-147. Retrieved from [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. Retrieved from [Link]
-
1-(Furan-3-yl)ethanamine. PubChem. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC North America, 32(9), 682-693. Retrieved from [Link]
-
Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. (2022). Molecules, 27(16), 5184. Retrieved from [Link]
-
University of Lille Researchers Separate Enantiomers Using SFC Method. (2025). Spectroscopy Online. Retrieved from [Link]
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2004). Journal of Chromatography A, 1031(1-2), 159-170. Retrieved from [Link]
-
Chiral resolution and bioactivity of enantiomeric furofuran lignans from Juglans mandshurica Maxim. (2019). Natural Product Research, 33(6), 844-851. Retrieved from [Link]
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Retrieved from [Link]
-
2-(Furan-3-yl)ethan-1-amine hydrochloride. PubChem. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Separations, 8(1), 5. Retrieved from [Link]
-
Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 229-236. Retrieved from [Link]
-
2-(Furan-3-yl)ethanamine hydrochloride. Chemsrc. Retrieved from [Link]
Sources
Spectroscopic data of 1-(Furan-3-yl)ethan-1-amine hydrochloride (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Furan-3-yl)ethan-1-amine hydrochloride
As a Senior Application Scientist, the rigorous and unambiguous characterization of chemical entities is a foundational pillar of successful research and development, particularly within the pharmaceutical and fine chemical industries. This guide provides a detailed technical analysis of the expected spectroscopic data for this compound, a heterocyclic building block with potential applications in medicinal chemistry. The structural confirmation of such molecules is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological screening data.
This document is structured to provide not just the data, but the underlying scientific rationale for the expected spectral features, empowering researchers to interpret their own experimental results with confidence. The methodologies described are based on established, robust analytical techniques that form the core of modern chemical characterization.
Molecular Structure and Analytical Overview
This compound possesses a unique combination of a 3-substituted furan ring, a chiral ethylamine side chain, and an amine hydrochloride salt. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses. The protonation of the primary amine to form the hydrochloride salt is a critical structural feature that significantly influences both its NMR and IR spectra.
The molecular formula for the hydrochloride salt is C₆H₁₀ClNO with a molecular weight of approximately 147.60 g/mol .[1][2] The free base form has a molecular formula of C₆H₉NO and a molecular weight of approximately 111.14 g/mol .[3][4]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the specific substitution pattern.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The electron-withdrawing nature of the furan's oxygen atom and the positively charged ammonium group will cause adjacent protons to shift downfield.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Insights |
|---|---|---|---|---|
| H5 (Furan) | ~7.8 | t | ~1.8 | Furan proton adjacent to oxygen. |
| H2 (Furan) | ~7.6 | s | - | Furan proton adjacent to the substituent. |
| H4 (Furan) | ~6.5 | dd | ~1.8, ~0.8 | Furan proton between two carbons. |
| CH (α-carbon) | ~4.4 | q | ~6.8 | Methine proton, coupled to the adjacent methyl group. |
| NH₃⁺ | ~8.5 - 9.5 | br s | - | Broad signal due to quadrupole broadening and exchange. Disappears on D₂O shake. |
| CH₃ (β-carbon) | ~1.6 | d | ~6.8 | Methyl protons, appearing as a doublet due to coupling with the single methine proton. |
Rationale for Predictions: The chemical shifts for furan protons are well-documented.[5][6] In 3-substituted furans, H2 and H5 are typically the most downfield, while H4 is the most upfield.[7][8][9] The presence of the electron-withdrawing ammonium group on the adjacent carbon will further deshield the furan protons and the α-proton (CH).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended to observe the exchangeable NH₃⁺ protons).
-
Instrument Configuration: Utilize a ≥400 MHz NMR spectrometer. Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans for a good signal-to-noise ratio.
-
Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ 2.50 ppm).
-
Confirmation: Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the assignment of the NH₃⁺ peak, which should disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. Proton-decoupled spectra are standard, where each unique carbon appears as a single line.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
|---|---|---|
| C5 (Furan) | ~144 | Furan carbon adjacent to oxygen. |
| C2 (Furan) | ~141 | Furan carbon adjacent to oxygen. |
| C3 (Furan) | ~125 | The substituted furan carbon, signal intensity may be lower. |
| C4 (Furan) | ~110 | Furan carbon between two carbons. |
| CH (α-carbon) | ~45 | Aliphatic carbon attached to the nitrogen. |
| CH₃ (β-carbon) | ~20 | Aliphatic methyl carbon. |
Rationale for Predictions: The chemical shifts for carbons in furan rings are well-established, with carbons adjacent to the oxygen (C2 and C5) appearing furthest downfield.[10][11] The substituent effects on the furan ring carbons are also predictable.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most diagnostic peaks will be those associated with the ammonium (NH₃⁺) group.
Table 3: Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |
|---|---|---|---|
| N-H Stretch | 3200 - 2800 | Strong, very broad | Ammonium Salt (NH₃⁺) |
| C-H Stretch (Furan) | ~3120 | Medium, sharp | Aromatic C-H |
| C-H Stretch (Aliphatic) | 2980 - 2900 | Medium | Aliphatic C-H |
| N-H Bend (Asymmetric) | ~1600 | Medium-Strong | Ammonium Salt (NH₃⁺) |
| N-H Bend (Symmetric) | ~1500 | Medium-Strong | Ammonium Salt (NH₃⁺) |
| C=C Stretch | ~1580, ~1510 | Medium | Furan Ring |
| C-O-C Stretch | ~1150 | Strong | Furan Ring |
Trustworthiness of Assignments: The presence of a very broad and strong absorption band in the 3200-2800 cm⁻¹ region is a hallmark characteristic of an amine salt and distinguishes it from a free primary amine, which would show two sharper bands around 3400-3250 cm⁻¹.[13][14][15][16] The N-H bending modes are also highly diagnostic.[17]
Caption: A typical workflow for acquiring an Attenuated Total Reflectance (ATR) IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, further structural information. For this ionic compound, Electrospray Ionization (ESI) in positive ion mode is the technique of choice.
Expected Mass Spectrum (ESI+)
-
Parent Ion: The compound will not be observed at the molecular weight of the salt (147.60 Da). Instead, in the ESI source, it will dissociate, and the free base will be protonated. The expected parent ion will be the [M+H]⁺ of the free base (C₆H₉NO).
-
Expected m/z: 112.07 (Calculated for [C₆H₁₀NO]⁺)
-
-
Fragmentation: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Tandem MS (MS/MS) of the parent ion (m/z 112.07) would likely show characteristic fragments.
-
Major Fragment: Loss of ammonia (NH₃) from the parent ion, resulting in a fragment at m/z 95.05 ([C₆H₇O]⁺).
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for signal generation.
-
Data Acquisition: Acquire data over a mass range that includes the expected parent ion, for example, m/z 50-200.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the key functional groups, particularly the diagnostic ammonium salt. Finally, mass spectrometry confirms the molecular weight of the cationic component and provides data for elemental composition confirmation. Together, these techniques provide the authoritative data required by researchers and drug development professionals to verify the identity and purity of this important chemical building block.
References
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available at: [Link]
-
PubChem. 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Available at: [Link]
-
Canadian Science Publishing. (1954). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
-
MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. Available at: [Link]
-
MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry. Available at: [Link]
-
American Chemical Society. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (1955). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. (2015). Spectroscopic and Photophysical Characteristics of Furan-3(2H)-ones 3a.... Russian Journal of Organic Chemistry. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
Journal of the Chemical Society. (1971). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Available at: [Link]
-
University of Mississippi. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. eGrove. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
ChemRxiv. (2021). Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Available at: [Link]
-
Canadian Science Publishing. (1955). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available at: [Link]
-
PubChem. 2-(Furan-3-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
Chemsrc. 2-(Furan-3-yl)ethanamine hydrochloride. Available at: [Link]
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Solubility and stability of 1-(Furan-3-yl)ethan-1-amine hydrochloride
An In-depth Technical Guide on the Solubility and Stability of 1-(Furan-3-yl)ethan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of critical physicochemical properties of this compound, a key intermediate in pharmaceutical synthesis. The document outlines detailed methodologies for determining aqueous and organic solvent solubility, along with a systematic approach to assessing the stability of the compound under various stress conditions as mandated by ICH guidelines. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug development and regulatory submissions. This guide is intended to serve as a practical resource for scientists engaged in the characterization and formulation of furan-containing active pharmaceutical ingredients (APIs).
Introduction
1-(Furan-3-yl)ethan-1-amine is a primary amine containing a furan moiety, a heterocyclic aromatic organic compound.[1][2] The furan ring system is a structural component in numerous compounds with a wide range of biological activities.[3] The hydrochloride salt form of this amine is often utilized in pharmaceutical development to enhance properties such as solubility and stability.[4][5] A thorough understanding of the solubility and stability profile of this compound is paramount for its successful application in drug discovery and development, influencing everything from route of synthesis to formulation and storage.
This guide presents a holistic approach to characterizing this compound, with a focus on providing both the "how" and the "why" behind the experimental designs.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO | [6][7] |
| Molecular Weight | 147.60 g/mol | [6][7] |
| Appearance | White to off-white solid (Hypothetical) | N/A |
| Melting Point | To be determined experimentally | N/A |
| pKa | To be determined experimentally | N/A |
Solubility Assessment
The solubility of an API is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt is generally expected to exhibit higher aqueous solubility compared to the free base due to the ionization of the amine group.[4][8]
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Measurement.
Protocol for Aqueous and Organic Solvent Solubility
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound
-
Purified water (Milli-Q or equivalent)
-
pH buffers (e.g., pH 1.2, 4.5, 6.8)
-
Methanol, Ethanol, Acetonitrile, Dichloromethane
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated HPLC-UV system
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible undissolved solid after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of each solvent to the respective vials.
-
Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. A preliminary time-point study can be conducted to determine the time required to reach equilibrium.
-
Sample Processing: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with an appropriate solvent to fall within the linear range of the HPLC calibration curve. Analyze the diluted sample by a validated HPLC-UV method to determine the concentration.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Hypothetical Data |
| pH 1.2 Buffer | 37 | Hypothetical Data |
| pH 6.8 Buffer | 37 | Hypothetical Data |
| Methanol | 25 | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data |
Stability Assessment and Forced Degradation Studies
Stability testing is crucial for identifying potential degradation pathways and establishing a suitable shelf-life for the drug substance. Forced degradation studies are a regulatory requirement and are instrumental in developing stability-indicating analytical methods.[9][10]
ICH-Compliant Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions and to develop a stability-indicating analytical method.
A. Development of a Stability-Indicating HPLC Method:
A reverse-phase HPLC method with UV detection is a suitable starting point. The method should be capable of separating the parent compound from all potential degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile).
-
Detection: UV spectrophotometer, with the wavelength selected based on the UV spectrum of the parent compound.
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
B. Forced Degradation Experimental Conditions:
The goal is to achieve 5-20% degradation of the active ingredient.[9]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Monitor the degradation over time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Monitor the degradation over time. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor over time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
C. Analysis and Data Interpretation:
-
Analyze all stressed samples by the developed stability-indicating HPLC method.
-
For each condition, determine the percentage of the parent compound remaining and the percentage of each degradation product formed.
-
Calculate the mass balance to ensure that all degradation products have been accounted for.
-
Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.
-
LC-MS can be employed to identify the structure of the major degradation products.
Data Presentation:
| Stress Condition | Duration | % Assay of Parent | % Total Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 0.1 M NaOH, 60°C | 8 h | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂, RT | 48 h | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 80°C (solid) | 7 days | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Photolytic (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Conclusion
The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. Adherence to these scientifically sound and regulatory-compliant methodologies will generate high-quality data, enabling informed decisions in the drug development process. The insights gained from these studies are fundamental to de-risking the compound as a clinical candidate and ensuring the development of a safe, effective, and stable pharmaceutical product.
References
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
-
PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-(Furan-3-yl)ethanamine hydrochloride. Retrieved from [Link]
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Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from [Link]
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ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department]
Abstract
As a novel building block in medicinal chemistry and materials science, 1-(Furan-3-yl)ethan-1-amine hydrochloride presents both significant opportunities and potential hazards. This in-depth technical guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. Synthesizing data from analogous structures, toxicological information on the furan moiety and primary amine hydrochlorides, and established laboratory safety protocols, this document aims to empower researchers to mitigate risks and foster a culture of safety. The causality behind each recommendation is explained to provide a deeper understanding of the chemical's inherent properties and reactivity.
Understanding the Hazard Landscape: A Multifaceted Risk Profile
The free base, 1-(Furan-3-yl)ethanamine, is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 3 and a Skin Sensitizer, Category 1 [1]. This indicates a high degree of oral toxicity and the potential to cause an allergic skin reaction upon contact[1]. The hydrochloride salt is expected to share these toxicological properties.
The Furan Moiety: A Latent Carcinogen
The furan ring is a key structural feature that demands significant respect. Furan itself is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC)[2]. Studies have shown that furan can be metabolized in the body to reactive intermediates that can lead to hepatotoxicity (liver damage) and the formation of tumors in animal models[3][4][5][6]. Therefore, chronic exposure to furan-containing compounds, even at low levels, should be minimized.
The Primary Amine Hydrochloride: Corrosivity and Irritation
Primary amines and their hydrochloride salts can be corrosive and irritant to the skin, eyes, and respiratory tract. Amine hydrochlorides, when heated or in contact with strong bases, can liberate the free amine, which is often volatile and may have a strong, unpleasant odor. Furthermore, upon thermal decomposition, hydrochloride salts can release toxic fumes, including nitrogen oxides and hydrogen chloride gas[7].
Prudent Practices: A Framework for Safe Handling
A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil) | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat | Protects against splashes and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges | May be required for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits. |
Safe Handling Protocols: A Step-by-Step Approach
-
Preparation: Before handling, review this guide and any available safety information. Ensure all necessary PPE is readily available and in good condition.
-
Weighing and Transfer:
-
Conduct all weighing and transfers within a chemical fume hood.
-
Use a spatula for solid transfers to minimize dust generation.
-
Close the container immediately after use.
-
-
Dissolution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Be aware that the dissolution process may be exothermic.
-
-
Reaction Quenching and Work-up:
-
Quench reactions carefully, especially when using reactive reagents.
-
Be mindful of potential gas evolution.
-
-
Decontamination:
-
Wipe down the work area with an appropriate decontaminating solution after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Preparedness: A Proactive Stance
Despite the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10] |
Spill Response
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate the spill area.
-
-
Large Spills:
-
Evacuate the laboratory and alert others.
-
Contact the institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal: Long-Term Safety and Environmental Responsibility
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[11].
-
Do not dispose of this chemical down the drain or in the regular trash.
Visualizing Safety Workflows
Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Emergency Response Logic
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The Furan Ring: A Double-Edged Sword in Biological Activity and Drug Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ubiquitous Heterocycle
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast number of therapeutic agents. Among these, furan, a simple five-membered aromatic ring containing one oxygen atom, stands out as a crucial scaffold in a plethora of biologically active molecules[1][2]. Found in natural products, essential oils, and a multitude of synthetic derivatives, the furan ring's unassuming structure belies its chemical versatility and its profound influence on the pharmacological profiles of drug molecules[1][3]. Its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, is frequently credited for its role in binding to biological targets[1].
This guide provides a comprehensive exploration of the multifaceted role of the furan ring in biological activity. We will delve into its fundamental physicochemical properties, its broad spectrum of therapeutic applications, the critical structure-activity relationships that govern its function, and the metabolic liabilities that present both challenges and opportunities in drug development. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for robust scientific inquiry.
Chapter 1: Core Physicochemical and Structural Properties
The biological activity of any molecule is intrinsically linked to its structure and chemical properties. Furan's unique combination of aromaticity, electron distribution, and geometry makes it a highly valuable component in drug design.
Furan is a planar, five-membered aromatic heterocycle[2][3]. The oxygen atom's lone pair of electrons participates in the π-system, creating an electron-rich ring that is highly susceptible to electrophilic substitution, primarily at the 2- and 5-positions[4][5]. This electron-rich nature facilitates critical electronic interactions with biological targets like enzymes and receptors[6].
Key Properties Influencing Bioactivity:
-
Aromaticity: The aromatic character of the furan ring imparts stability to the molecule, which can enhance its metabolic stability and bioavailability in a physiological environment[6].
-
Polarity and Hydrogen Bonding: The ether oxygen atom introduces a polar character and can act as a hydrogen bond acceptor, a crucial feature for anchoring a drug molecule within the active site of a protein[4].
-
Bioisosterism: The furan ring is often employed as a bioisostere for other aromatic systems, most notably the phenyl ring. This substitution can subtly alter steric and electronic properties, leading to improved potency, selectivity, metabolic stability, or bioavailability[1].
-
Chemical Reactivity: The high reactivity of the furan ring allows for straightforward chemical modification, enabling medicinal chemists to synthesize a wide array of derivatives to explore structure-activity relationships (SAR)[4][5][6].
Caption: Chemical structure and atom numbering of the furan ring.
Chapter 2: A Spectrum of Biological Activities
The furan scaffold is a constituent of numerous approved drugs and investigational agents across a wide range of therapeutic areas[4]. Its derivatives have demonstrated a remarkable diversity of pharmacological effects, solidifying its status as a "privileged scaffold" in medicinal chemistry.
The broad utility of the furan ring is evident in the variety of drugs that incorporate this moiety. From antibacterials to anticancer agents, the furan nucleus serves as a versatile foundation for achieving desired therapeutic outcomes[2][7].
| Therapeutic Class | Example Drug/Compound | Role of the Furan Ring | Biological Activity |
| Antibacterial | Nitrofurantoin | Essential for bioactivation | The nitro group is reduced within bacterial cells to reactive intermediates that damage bacterial DNA and ribosomes[1]. |
| Anti-ulcer | Ranitidine | Part of the core scaffold | Contributes to the molecule's binding to the H2 receptor, reducing stomach acid production[2][8]. |
| Diuretic | Furosemide | Furfurylamine is a key intermediate | The overall structure, including the furan-derived portion, is crucial for inhibiting the Na-K-Cl symporter in the kidney[8]. |
| Anti-inflammatory | Rofecoxib (withdrawn) | Furanone ring is key for binding | The furanone moiety was essential for selective binding to the COX-2 enzyme active site[1]. |
| Anticancer | Furan-containing derivatives | Scaffold for cytotoxic agents | Acts as a scaffold for molecules that can induce apoptosis, inhibit tubulin polymerization, or target specific cancer-related enzymes[1][9]. |
| Cardioprotective | Ranolazine | Core structural component | Helps in managing angina by modulating cardiac function[1]. |
| Neuroprotective | Furan derivatives | Antioxidant & anti-inflammatory | Scavenges free radicals and modulates inflammatory pathways, showing potential in models of Alzheimer's and Parkinson's diseases[10]. |
This diverse range of activities—including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and effects on the central nervous system—highlights the furan moiety's significant role in medicinal chemistry[1][4][11][12][13][14].
Chapter 3: Mechanism of Action and Structure-Activity Relationships (SAR)
The efficacy of a furan-containing drug is not determined by the mere presence of the ring, but by how its structure and substituents facilitate precise interactions with a biological target. Understanding these interactions is the essence of rational drug design.
Causality in Molecular Interactions
The electron-rich nature and hydrogen-bonding capacity of the furan ring are primary drivers of its interaction with biological macromolecules[1][6]. For example, in the antibacterial action of nitrofurantoin, the furan ring acts as a scaffold that correctly positions the nitro group for reductive bioactivation by bacterial flavoproteins[1]. These highly reactive intermediates then cause lethal damage to bacterial DNA and ribosomal proteins[1]. This is a self-validating system: the drug is only activated to its toxic form within the target bacterial cells, providing a degree of selectivity.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the furan ring has yielded crucial insights into how structure dictates function[4].
-
Substitution Patterns: The 2- and 5-positions are often critical for activity. Attaching electron-withdrawing groups (like the nitro group in nitrofurantoin) can significantly enhance bioactivity in antimicrobial and anticancer contexts[1].
-
Side Chains: Modifying the furan ring with side chains (e.g., amines, alkyls) can modulate crucial drug properties like solubility, receptor affinity, and overall bioavailability[1].
-
Fused Rings: Fusing the furan ring with other cyclic systems (e.g., to form benzofurans) often enhances lipophilicity and can improve receptor binding, which is particularly relevant for drugs targeting the central nervous system[1].
Caption: Hypothetical drug-receptor interactions involving a furan scaffold.
Chapter 4: The Double-Edged Sword: Metabolic Activation and Toxicity
While the furan ring is a valuable asset in many drugs, it also harbors a significant liability: the potential for metabolic activation into toxic intermediates[1]. This represents a critical challenge in drug development, as many furan-containing compounds have been found to be hepatotoxic and even carcinogenic in preclinical models.
The primary mechanism of toxicity involves the oxidation of the furan ring by cytochrome P450 enzymes (particularly CYP2E1) in the liver. This metabolic process does not detoxify the compound but instead generates highly reactive intermediates, such as epoxides and, more significantly, cis-2-butene-1,4-dial. This unsaturated dialdehyde is a potent electrophile that can covalently bind to critical cellular macromolecules, including proteins and DNA, leading to cellular damage, toxicity, and potentially initiating carcinogenesis.
This metabolic pathway is a crucial consideration during drug design. Medicinal chemists often seek to mitigate this risk by:
-
Structural Modification: Introducing substituents on the furan ring that block or sterically hinder the sites of metabolic oxidation.
-
Bioisosteric Replacement: Replacing the furan ring entirely with a different heterocycle (like thiophene or pyrrole) that possesses similar properties but lacks the same metabolic liability[1].
Caption: Metabolic activation pathway of furan leading to toxicity.
Chapter 5: Key Experimental Protocols
The translation of a furan-based chemical concept into a viable drug candidate relies on robust and reproducible experimental workflows. Below are representative protocols for the synthesis and biological evaluation of furan derivatives.
Protocol 1: Synthesis via Paal-Knorr Furan Synthesis
This classic method provides a reliable route to substituted furans from 1,4-dicarbonyl compounds.
Objective: To synthesize a 2,5-disubstituted furan derivative.
Methodology:
-
Reactant Preparation: Dissolve one equivalent of a 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) in a suitable solvent such as toluene or acetic acid.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide).
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves an acid-catalyzed cyclization followed by dehydration[5].
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with an aqueous base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure furan derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized furan derivative against a cancer cell line (e.g., MCF-7 breast cancer cells)[9].
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the furan test compound in the cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The furan ring is a quintessential example of the opportunities and challenges inherent in drug discovery. Its unique physicochemical properties make it a remarkably versatile and privileged scaffold, enabling the development of drugs across a vast range of therapeutic areas[1][2][4]. However, its potential for metabolic activation into toxic intermediates serves as a critical reminder of the importance of a deep, mechanistic understanding of a drug candidate's fate in the body. For the modern medicinal chemist, the furan ring is not simply a structural component but a dynamic entity whose biological effects must be carefully engineered and validated. Future research will undoubtedly continue to harness the therapeutic power of this simple heterocycle while devising ever more clever strategies to mitigate its inherent risks.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
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1-(Furan-3-yl)ethan-1-amine Hydrochloride: A Versatile Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 1-(Furan-3-yl)ethan-1-amine hydrochloride is a pivotal chiral building block that stands at the intersection of two critical areas in medicinal chemistry: the established importance of chiral primary amines and the therapeutic potential of the furan scaffold. The furan ring, acting as a bioisosteric replacement for phenyl groups, can enhance metabolic stability and modulate receptor interactions, while the chiral amine provides a key anchor point for stereospecific binding to biological targets.[1][2] This guide offers a comprehensive overview of its properties, synthesis, enantiomeric resolution, and strategic applications, providing drug development professionals with the technical insights required to leverage this valuable intermediate in the design of novel therapeutics.
The Strategic Value of Furan-Containing Chiral Amines in Drug Discovery
The pursuit of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. Chiral molecules often exhibit stereospecific interactions with biological targets, meaning one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects. Chiral primary amines are particularly sought-after building blocks due to their versatile reactivity and prevalence in a vast array of bioactive molecules.[3]
Simultaneously, heterocyclic scaffolds have become indispensable in drug design. The furan ring, a five-membered aromatic heterocycle, is a prominent feature in numerous approved drugs and clinical candidates.[4][5] Its value stems from its ability to:
-
Act as a Phenyl Bioisostere: The furan ring can mimic a phenyl group, engaging in similar interactions, but with a different electronic and steric profile that can be fine-tuned to optimize drug-receptor binding.[2]
-
Improve Physicochemical Properties: Its polarity and hydrogen bond accepting capability (via the oxygen atom) can enhance solubility and bioavailability compared to its carbocyclic counterparts.
-
Provide Metabolic Stability: The furan ring can offer alternative metabolic pathways, sometimes blocking undesirable metabolism that might occur on a phenyl ring.[2]
1-(Furan-3-yl)ethan-1-amine combines these features, offering a compact, stereodefined scaffold that introduces a furan moiety for property modulation and a primary amine for facile chemical elaboration.
Physicochemical and Structural Properties
The hydrochloride salt is the most common form for storage and handling, as it is typically a stable, crystalline solid, whereas the free base is an oil.[6][7] Proper handling in accordance with good laboratory practice is essential.
Table 1: Physicochemical Data
| Property | 1-(Furan-3-yl)ethan-1-amine (Free Base) | 1-(Furan-3-yl)ethan-1-amine HCl (Salt) |
| IUPAC Name | 1-(furan-3-yl)ethanamine[6] | 1-(furan-3-yl)ethanamine;hydrochloride |
| Molecular Formula | C₆H₉NO[6] | C₆H₁₀ClNO[7] |
| Molecular Weight | 111.14 g/mol [6] | 147.60 g/mol [7] |
| CAS Number | 252372-09-1[6] | 1196154-46-7[7] |
| Appearance | Liquid / Oil | Crystalline Solid |
| Hydrogen Bond Donors | 1[6] | 2 |
| Hydrogen Bond Acceptors | 2[6] | 1 |
| XLogP3-AA | 0.2[6] | N/A |
Safety and Handling: The compound is classified as toxic if swallowed and may cause an allergic skin reaction.[6] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[8] Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and emergency procedures.
Synthesis and Enantiomeric Separation: A Practical Guide
The generation of enantiopure 1-(Furan-3-yl)ethan-1-amine is a critical step for its use in drug development. The most common pathways involve the synthesis of the racemic amine followed by chiral resolution, or a direct asymmetric synthesis from the ketone precursor.
Synthesis of Racemic 1-(Furan-3-yl)ethan-1-amine
The most direct route to the racemic amine is the reductive amination of the commercially available prochiral ketone, 1-(furan-3-yl)ethanone.[9] This one-pot reaction is efficient and scalable.
Causality Behind Experimental Choices:
-
Reagent: A combination of ammonium acetate and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is commonly used. Ammonium acetate serves as the ammonia source for initial imine formation.
-
Mechanism: The ketone first reacts with ammonia (from ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by the hydride reagent to yield the primary amine. STAB is often preferred as it is less toxic and less sensitive to pH than NaBH₃CN.
Experimental Protocol: Reductive Amination
-
To a solution of 1-(furan-3-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic amine. Purification can be achieved via column chromatography if necessary.
Strategies for Obtaining Enantiopure Amines
Chiral resolution is a robust and widely practiced method for separating enantiomers on a large scale.[10] The principle involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which possess different physical properties (notably solubility) and can be separated by fractional crystallization.[11]
Causality Behind Experimental Choices:
-
Resolving Agent: Optically pure tartaric acid is an excellent choice. (R,R)-(+)-Tartaric acid will form diastereomeric salts with the (R)- and (S)-amines. One of these salts will typically be significantly less soluble in a given solvent system.
-
Solvent: The choice of solvent is critical for achieving efficient separation. A solvent in which one diastereomeric salt is sparingly soluble while the other is freely soluble is ideal. Alcohols like ethanol or isopropanol, or mixtures with water, are common starting points.
The incorporation of this building block is a strategic choice for programs targeting G-protein coupled receptors (GPCRs), kinases, and ion channels, where the precise 3D orientation of functional groups is critical for potent and selective activity. The furan ring can occupy hydrophobic pockets, while the amine-derived functionality can form key hydrogen bonds or ionic interactions.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a direct entry point to novel, stereochemically defined chemical matter. Its synthesis is accessible through well-established methods, and its dual features—a versatile chiral amine and a medicinally relevant furan core—make it an exceptionally valuable tool for researchers and professionals in the field of drug discovery. By enabling the rapid exploration of structure-activity relationships around a privileged heterocyclic scaffold, it accelerates the journey toward identifying next-generation therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11804704, 1-(Furan-3-yl)ethanamine. PubChem. [Link]
-
Wikipedia contributors. 2C-B-FLY. Wikipedia. [Link]
-
Chemsrc. 2-(Furan-3-yl)ethanamine hydrochloride. Chemsrc. [Link]
-
Shchegravina, E. S., et al. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H). Molecules. [Link]
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]
-
Santos, P. P., & Pinheiro, P. F. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Various Authors. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Ethanolamine. Carl ROTH. [Link]
-
Maleev, V. I., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules. [Link]
-
McLean, L. A., et al. (2022). Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. Chemistry. [Link]
-
Hyun, M. H., et al. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Bulletin of the Korean Chemical Society. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: Ethylamine hydrochloride. Fisher Scientific. [Link]
-
Shchegravina, E. S., et al. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines. Molecules. [Link]
-
Wikipedia contributors. Chiral resolution. Wikipedia. [Link]
-
Manchare, A. M., et al. (2023). PHARMACOLOGICAL ACTIVITY OF FURAN DERIVATIVES. World Journal of Pharmaceutical Research. [Link]
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McLean, L. A., et al. (2022). Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. Chemistry – A European Journal. [Link]
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Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
Abstract
This document provides a detailed guide for the asymmetric synthesis of 1-(Furan-3-yl)ethan-1-amine hydrochloride, a valuable chiral building block in medicinal chemistry. Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs), and their stereochemistry often dictates biological activity and safety profiles.[1][2] This guide presents two robust and field-proven protocols for obtaining the enantiomerically enriched target molecule: (1) Lipase-Catalyzed Kinetic Resolution of the corresponding racemic amine, and (2) Asymmetric Reductive Amination of 3-acetylfuran. The document explains the scientific rationale behind key experimental choices, provides step-by-step protocols, and includes methods for purification, characterization, and hydrochloride salt formation.
Introduction: The Significance of Chiral Furan-Containing Amines
The furan moiety is a privileged scaffold found in many natural products and bioactive compounds.[3] When combined with a chiral amino group, as in 1-(furan-3-yl)ethan-1-amine, it creates a versatile synthon for drug development. The precise three-dimensional arrangement of these functional groups is critical for molecular recognition and interaction with biological targets. Consequently, developing efficient and scalable methods to access enantiomerically pure forms of such molecules is a primary objective in process chemistry and drug discovery. This application note details two distinct and effective strategies to achieve this, catering to different laboratory capabilities and project requirements.
Overview of Synthetic Strategies
Two primary strategies are detailed herein for the asymmetric synthesis of the target amine.
-
Strategy A: Enzymatic Kinetic Resolution (EKR): This method begins with the easily prepared racemic 1-(furan-3-yl)ethan-1-amine. A lipase, a type of enzyme, is used to selectively acylate one enantiomer of the amine, leaving the other unreacted.[4][5] This allows for the subsequent separation of the acylated and unreacted amine. The key advantage of EKR is the high enantioselectivity often achieved under mild, environmentally benign conditions.[4]
-
Strategy B: Asymmetric Reductive Amination: This approach builds the chiral center directly from a prochiral ketone, 3-acetylfuran. The ketone is first converted to an imine, which is then reduced using a chiral catalyst or reagent. This method can be highly efficient as it theoretically allows for a 100% yield of the desired enantiomer, unlike kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer.
The overall workflows for these two strategies are depicted below.
Caption: High-level overview of the two synthetic routes to the target molecule.
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol leverages the high enantioselectivity of lipases, such as Candida antarctica lipase B (CALB), for the resolution of a racemic amine.[6] The enzyme preferentially catalyzes the acylation of one enantiomer, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.
Rationale for Experimental Choices
-
Enzyme Selection: Candida antarctica lipase B (often immobilized as Novozym 435) is chosen for its broad substrate scope, high stability in organic solvents, and well-documented high enantioselectivity in resolving amines and alcohols.[4][6]
-
Acylating Agent: Ethyl acetate is used as both the acyl donor and the solvent. This is a green and efficient choice, avoiding the need for more reactive and less stable acyl donors like vinyl acetate.
-
Solvent: Using the acylating agent as the solvent ensures a high concentration of the reagent, driving the reaction forward. Non-polar, aprotic solvents are generally preferred for lipase activity.
-
Temperature: The reaction is run at a slightly elevated temperature (40-45 °C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.
Step-by-Step Protocol
Step A: Synthesis of Racemic 1-(Furan-3-yl)ethan-1-amine
-
To a solution of 3-acetylfuran (1.0 eq) in methanol, add ammonium formate (5.0 eq) and Raney Nickel (approx. 10% w/w).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and carefully filter off the Raney Nickel through a pad of Celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous workup: dissolve the residue in water, basify with NaOH (2M) to pH > 12, and extract with dichloromethane (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield racemic 1-(furan-3-yl)ethan-1-amine.
Step B: Enzymatic Kinetic Resolution
-
To a flask containing racemic 1-(furan-3-yl)ethan-1-amine (1.0 eq), add ethyl acetate (10-20 volumes).
-
Add immobilized Candida antarctica lipase B (Novozym 435) (typically 20-50 mg per mmol of amine).
-
Seal the flask and place it in an orbital shaker at 40-45 °C.
-
Monitor the reaction progress by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point the enantiomeric excess (e.e.) of the remaining amine will be at its maximum. This typically takes 24-72 hours.
-
Once ~50% conversion is reached, filter off the enzyme and wash it with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The residue contains the slower-reacting amine enantiomer (e.g., (S)-amine) and the acylated faster-reacting enantiomer (e.g., (R)-N-acetyl-1-(furan-3-yl)ethanamine).
-
Separate the unreacted amine from the amide using column chromatography on silica gel or via an acid-base extraction.
Caption: Conceptual workflow of the enzymatic kinetic resolution process.
Protocol 2: Asymmetric Reductive Amination
This protocol describes the synthesis of the target amine via the asymmetric reduction of an intermediate ketimine, formed from 3-acetylfuran. This approach utilizes a chiral catalyst to induce stereoselectivity during the reduction step.
Rationale for Experimental Choices
-
Imine Formation: The ketimine is formed in situ from 3-acetylfuran and an ammonia source. Titanium(IV) isopropoxide is used as a Lewis acid and dehydrating agent to drive the equilibrium towards imine formation.
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for imines.
-
Chiral Catalyst: A chiral oxazaborolidine catalyst, such as the (R)-CBS catalyst, is a well-established and highly effective catalyst for the asymmetric reduction of ketones and imines.[7] It coordinates to both the imine and the borohydride, delivering the hydride to one face of the C=N double bond in a highly stereocontrolled manner.
Step-by-Step Protocol
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve 3-acetylfuran (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add titanium(IV) isopropoxide (1.2 eq) dropwise.
-
Add a solution of ammonia in methanol (7N, 2.0 eq) and allow the mixture to stir at room temperature for 4-6 hours to form the ketimine.
-
In a separate flask, prepare the reducing agent. Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1M in toluene) to anhydrous THF.
-
Cool the CBS solution to -20 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir for 15 minutes.
-
Cool the ketimine solution to -20 °C and slowly add the pre-formed chiral borane complex via cannula.
-
Stir the reaction at -20 °C, monitoring by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and add 2M HCl. Stir for 1 hour.
-
Basify the mixture with 2M NaOH to pH > 12 and extract with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched amine.
Purification and Characterization
Purification
-
Column Chromatography: Crude products from both protocols can be purified using silica gel column chromatography. A typical eluent system is a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5), often with a small amount of triethylamine (~0.5%) to prevent the amine from streaking on the acidic silica gel.
Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized amine.
-
Chiral HPLC/GC: The most critical analysis is the determination of enantiomeric excess (e.e.). This is performed using a chiral stationary phase column (e.g., Chiralcel OD-H or similar). The amine may need to be derivatized (e.g., as an acetyl or trifluoroacetyl amide) to achieve good separation and peak shape.
Protocol 3: Hydrochloride Salt Formation
Amines are often converted to their hydrochloride salts for improved stability, crystallinity, and handling properties.[8]
-
Dissolve the purified 1-(furan-3-yl)ethan-1-amine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete. A slight excess of HCl is typically used.
-
Stir the resulting suspension at 0 °C for 30-60 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any excess HCl and unreacted starting material.
-
Dry the white solid under vacuum to yield this compound.[9]
Data Summary
The following table summarizes the expected outcomes for the described protocols. Values are representative and may vary based on experimental conditions and scale.
| Parameter | Protocol 1: EKR | Protocol 2: Asymmetric Reduction |
| Starting Material | Racemic 1-(Furan-3-yl)ethan-1-amine | 3-Acetylfuran |
| Theoretical Max. Yield | 50% (for one enantiomer) | 100% |
| Typical Isolated Yield | 35-45% | 70-85% |
| Typical e.e. | >98% | 90-97% |
| Key Reagents | Lipase (Novozym 435), Ethyl Acetate | (R)-CBS Catalyst, BH₃·SMe₂ |
| Complexity | Moderate (requires chiral analysis to monitor) | High (requires inert atmosphere, anhydrous conditions) |
Conclusion
This application note provides two distinct, reliable, and well-rationalized protocols for the asymmetric synthesis of this compound. The choice between enzymatic kinetic resolution and asymmetric reductive amination will depend on factors such as desired yield, enantiopurity requirements, available equipment (e.g., for inert atmosphere reactions), and reagent costs. Both methods, when executed with care, provide access to this valuable chiral building block for applications in pharmaceutical research and development.
References
- Divergent [3+2] annulations of oxime acetates with thioaurones/aurones leading to benzothiazino-/benzoyl-pyrroles.Chemical Communications (RSC Publishing).
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.Benchchem.
- Diastereodivergent and enantioselective synthesis of chiral 2,3-furan...ResearchGate.
- Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions.Academia.edu.
- Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans.PMC - NIH.
- A Comparative Guide to the Enzymatic Kinetic Resolution of Racemic 1-(Furan-2-yl)ethanol.Benchchem.
- Asymmetric synthesis of syn- and anti-1,3-Amino Alcohols.ResearchGate.
- Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans.Sci-Hub.
- This compound.CymitQuimica.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.PMC - NIH.
- Asymmetric Partial Reductions of Pyridines.PubMed.
- Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study.Academia.edu.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.MDPI.
- Preparation methods of anticoagulant and key intermediate of...Google Patents.
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Sci-Hub. Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans / Tetrahedron, 1999 [sci-hub.sg]
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- 9. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Enantiomerically Pure 1-(Furan-3-yl)ethan-1-amine
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Enantiomerically pure chiral amines are fundamental building blocks in modern medicinal chemistry and drug development.[1] The specific stereochemistry of these molecules is often crucial for their pharmacological activity and safety profile. 1-(Furan-3-yl)ethan-1-amine, with its chiral center adjacent to a furan ring, represents a valuable scaffold for the synthesis of a wide range of biologically active compounds. The furan moiety itself is a key component in numerous pharmaceuticals.[2] This document provides detailed protocols and scientific rationale for several synthetic routes to obtain enantiomerically pure (R)- and (S)-1-(Furan-3-yl)ethan-1-amine, designed for researchers and scientists in the field of organic synthesis and drug discovery.
The presented methodologies focus on robust and scalable approaches, including asymmetric reduction of a prochiral ketone, asymmetric reduction of an intermediate oxime ether, and enzymatic kinetic resolution of the racemic amine. Each protocol is accompanied by an explanation of the underlying chemical principles to aid in experimental design and troubleshooting.
Strategic Approaches to Enantiopure 1-(Furan-3-yl)ethan-1-amine
The synthesis of a single enantiomer of a chiral amine can be broadly categorized into two strategies: asymmetric synthesis, where the desired stereocenter is created selectively, and resolution, where a racemic mixture is separated into its constituent enantiomers. This guide will detail protocols for both approaches.
Caption: Overview of synthetic strategies.
Method 1: Asymmetric Reduction of 3-Acetylfuran
This is an efficient method where a prochiral ketone, 3-acetylfuran, is asymmetrically reduced to the corresponding chiral alcohol, which can then be converted to the amine. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction.
Scientific Rationale
The CBS reduction employs a chiral oxazaborolidine catalyst which complexes with a borane reagent (e.g., borane-dimethyl sulfide complex, BMS). This complex then coordinates with the ketone in a sterically defined manner, forcing the hydride delivery from the borane to one specific face of the ketone, thus leading to the formation of one enantiomer of the alcohol in excess. The choice of the (R)- or (S)-CBS catalyst determines the stereochemistry of the resulting alcohol. The subsequent conversion of the alcohol to the amine can be achieved via a Mitsunobu reaction or by conversion to a leaving group followed by substitution with an amine source.
Caption: Workflow for asymmetric reduction.
Protocol: Asymmetric Reduction of 3-Acetylfuran
Materials:
-
3-Acetylfuran
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Add anhydrous THF to the flask and cool the solution to 0 °C.
-
Slowly add Borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.[3]
-
In a separate flask, dissolve 3-acetylfuran (1.0 eq) in anhydrous THF.
-
Add the solution of 3-acetylfuran dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 1-(Furan-3-yl)ethanol.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
The resulting chiral alcohol can then be converted to the amine via standard procedures (e.g., Mitsunobu reaction with phthalimide followed by deprotection, or conversion to a tosylate followed by substitution with azide and subsequent reduction).
Expected Data
| Catalyst | Product Configuration | Typical Yield | Typical e.e. |
| (R)-CBS | (R)-1-(Furan-3-yl)ethanol | 85-95% | >95% |
| (S)-CBS | (S)-1-(Furan-3-yl)ethanol | 85-95% | >95% |
Method 2: Asymmetric Reduction of 3-Acetylfuran Oxime Ether
An alternative asymmetric approach involves the reduction of an oxime or oxime ether derived from 3-acetylfuran.[4][5] This method directly yields the chiral amine.
Scientific Rationale
The asymmetric reduction of oxime ethers can be catalyzed by chiral reagents, such as those derived from borane and chiral amino alcohols.[6] The catalyst forms a complex with the oxime ether, and subsequent hydride delivery from a reducing agent (e.g., borane) occurs stereoselectively to produce the chiral amine. The stereochemical outcome is dependent on the chirality of the catalyst used.
Caption: Workflow for oxime reduction.
Protocol: Synthesis and Asymmetric Reduction of 3-Acetylfuran O-benzyl oxime
Part A: Synthesis of 3-Acetylfuran O-benzyl oxime
-
To a solution of 3-acetylfuran (1.0 eq) in ethanol, add O-benzylhydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3-acetylfuran O-benzyl oxime.
Part B: Asymmetric Reduction
-
Prepare the chiral reducing agent by adding a solution of borane-dimethyl sulfide (1.5 eq) in THF to a solution of a chiral amino alcohol (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) (1.2 eq) in THF at 0 °C.
-
Stir the mixture for 1 hour at 0 °C.
-
Cool the solution to -20 °C and add a solution of 3-acetylfuran O-benzyl oxime (1.0 eq) in THF dropwise.
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the aqueous layer with 2 M NaOH and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
The resulting N-benzyl amine can be deprotected by hydrogenolysis (e.g., H₂, Pd/C) to yield the final product.
-
Purify by column chromatography and determine the e.e. by chiral HPLC.
Method 3: Enzymatic Kinetic Resolution of Racemic 1-(Furan-3-yl)ethan-1-amine
This method involves the synthesis of the racemic amine, followed by selective acylation of one enantiomer using an enzyme, typically a lipase.[7] This allows for the separation of the acylated amine from the unreacted amine.
Scientific Rationale
Enzymatic kinetic resolution relies on the high stereoselectivity of enzymes. In the presence of an acyl donor, a lipase will preferentially catalyze the acylation of one enantiomer of the amine at a much faster rate than the other.[8] This results in a mixture of the acylated (R)-amine (for example) and the unreacted (S)-amine, which can then be separated by standard chromatographic techniques. The acylated amine can be deprotected to yield the pure (R)-enantiomer if desired.
Caption: Workflow for enzymatic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution
Materials:
-
Racemic 1-(Furan-3-yl)ethan-1-amine (synthesized via reductive amination of 3-acetylfuran)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)[9]
-
Anhydrous organic solvent (e.g., toluene, THF)
-
Acyl donor (e.g., ethyl acetate, isopropyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing racemic 1-(Furan-3-yl)ethan-1-amine (1.0 eq) dissolved in anhydrous toluene, add the acyl donor (e.g., ethyl acetate, 2.0 eq).
-
Add the immobilized lipase (e.g., Novozym 435, by weight).
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the e.e. of the remaining amine and the conversion by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the e.e. of both the product and the remaining starting material.[8]
-
Once ~50% conversion is reached, filter off the enzyme (which can often be reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated amine from the unreacted amine by flash column chromatography.
-
The unreacted amine enantiomer is obtained directly. The acylated amine can be hydrolyzed (e.g., with aqueous HCl) to afford the other enantiomer.
Expected Data
| Enzyme | Acyl Donor | Typical Conversion for high e.e. | e.e. of unreacted amine | e.e. of acylated amine |
| Novozym 435 | Ethyl Acetate | ~50% | >99% | >99% |
Analytical Method: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
The determination of enantiomeric excess is critical for all the described methods. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[10]
Typical Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines (e.g., Chiralcel OD-H, Chiralpak AD-H).[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:DEA (90:10:0.1).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the furan ring absorbs (e.g., 220 nm).
The e.e. is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
References
- Chen, G., Li, Y., Fu, C., & Ma, S. (2009). Homodimeric coupling–cyclization reaction of 2,3-allenamides. Tetrahedron, 65(23), 4547–4552.
-
PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. Retrieved from [Link]
- Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamines Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
- Demir, A. S., Sesenoglu, O., Aksoy-Cam, H., Kaya, H., & Aydogan, K. (2003). Enantioselective synthesis of both enantiomers of 2-amino-2-(2-furyl)ethan-1-ol as a flexible building block for the preparation of serine and azasugars. Tetrahedron: Asymmetry, 14(10), 1335-1340.
- Ortiz-Marciales, M., et al. (2005). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters with an O3BN Framework. The Journal of Organic Chemistry, 70(24), 10132–10135.
- Feng, X., et al. (n.d.). Design and Synthesis of Rigid‐Featured Tertiary Amine‐Derived C2‐Symmetric Chiral Furan‐N,N′‐dioxide Ligands.
- Skrzypczak, A., et al. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 26(20), 6279.
- Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(3), 3439-3548.
- Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Organic Letters, 2(23), 3671-3674.
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Scribd. (n.d.). Asymmetric Reduction of Oxime Ethers Promoted by Chiral Spiroborate Esters With An O BN Framework. Retrieved from [Link]
- Szymańska, K., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 21(21), 8275.
- Li, Z., et al. (2011). Enzymatic resolution of 1-phenylethylamine by amidation reaction in organic medium. Chinese Journal of Chemical Engineering, 19(4), 656-661.
- Zhang, T., & Kagasoff, T. (2013). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Mal, D. R. (2013, July 8). Mod-30 Lec-34 Furan Synthesis. YouTube. Retrieved from [Link]
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MDPI. (2023). One-Pot Synthesis, E-/Z-Equilibrium in Solution of 3-Hetarylaminomethylidenefuran-2(3H)-ones and the Way to Selective Synthesis of the E-Enamines. Retrieved from [Link]
- Smith, A. M., et al. (2019). A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. Organic & Biomolecular Chemistry, 17(34), 7949-7955.
- Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-197.
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
- Kumar, A., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications.
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Wang, Y., et al. (2022). Asymmetric synthesis of quinolinone-based polycyclic indoles through[3][13]-rearrangement/cyclization reaction. Chemical Communications, 58(71), 9895-9898.
- Bakherad, M., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Al-Zaydi, K. M. (2017). Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. Journal of Heterocyclic Chemistry, 54(5), 2913-2917.
- Trost, B. M., & Livingston, R. C. (2008). A catalytic asymmetric protocol for the enantioselective synthesis of 3(2H)-furanones. Organic & Biomolecular Chemistry, 6(21), 3941-3947.
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
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Application Notes and Protocols: The Strategic Use of 1-(Furan-3-yl)ethan-1-amine Hydrochloride in Pharmaceutical Synthesis
Introduction: The Furan Moiety as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, including its capacity to act as a bioisostere for phenyl rings, and its ability to engage in various chemical transformations make it a valuable building block in drug discovery.[1] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, receptor binding affinity, and bioavailability. 1-(Furan-3-yl)ethan-1-amine hydrochloride, a chiral amine, offers a versatile entry point for introducing this valuable scaffold into complex molecular architectures, particularly in the synthesis of targeted therapies such as kinase inhibitors.
Core Application: A Key Building Block for Novel Kinase Inhibitors
Kinase inhibitors have revolutionized the treatment of various diseases, most notably cancer. A significant portion of these inhibitors target the ATP-binding site of kinases, and their efficacy often relies on specific interactions with the protein's hinge region. The strategic placement of heterocyclic moieties is a common and effective strategy in the design of such inhibitors. This compound serves as a crucial intermediate in the synthesis of a new generation of potent and selective kinase inhibitors, particularly those targeting Colony-Stimulating Factor 1 Receptor (CSF-1R).
CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[3] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[4] The development of small molecule inhibitors of CSF-1R is an active area of research, and this compound has emerged as a key component in the construction of novel inhibitor scaffolds.
Below is a detailed workflow illustrating the pivotal role of this amine in the synthesis of a pyrimidine-based CSF-1R inhibitor, a common core structure in many kinase inhibitors.
Figure 1. A generalized workflow for the synthesis of a pyrimidine-based CSF-1R inhibitor, highlighting the incorporation of the 1-(furan-3-yl)ethan-1-amine moiety via nucleophilic aromatic substitution.
Detailed Protocols
The following protocols provide a detailed, step-by-step methodology for the key transformations involving this compound in the synthesis of a representative CSF-1R inhibitor.
Protocol 1: Nucleophilic Aromatic Substitution for the Synthesis of a 4-((1-(Furan-3-yl)ethyl)amino)pyrimidine Intermediate
This protocol details the reaction of this compound with a di-halogenated pyrimidine, a common step in the synthesis of many kinase inhibitors.
Rationale: The amine group of 1-(furan-3-yl)ethan-1-amine acts as a nucleophile, displacing a halogen atom on the electron-deficient pyrimidine ring through a nucleophilic aromatic substitution (SNAr) mechanism. The use of a non-nucleophilic base is crucial to deprotonate the hydrochloride salt and the protonated amine intermediate, driving the reaction to completion.
Materials:
| Reagent/Solvent | M.W. | Quantity (mmol) | Equivalents |
| 2,4-Dichloropyrimidine | 148.98 | 1.0 | 1.0 |
| This compound | 147.60 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| n-Butanol (n-BuOH) | 74.12 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 eq) and this compound (1.1 mmol, 1.1 eq).
-
Add n-butanol (10 mL) to the flask, followed by the dropwise addition of N,N-diisopropylethylamine (2.5 mmol, 2.5 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (30 mL).
-
Separate the organic layer, and wash it sequentially with water (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-((1-(furan-3-yl)ethyl)amino)pyrimidine intermediate.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Final Product Assembly
This protocol outlines a general procedure for the subsequent functionalization of the pyrimidine intermediate via a Suzuki cross-coupling reaction.
Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In this step, the remaining chlorine atom on the pyrimidine ring is coupled with a suitable boronic acid or ester to introduce further structural diversity, leading to the final kinase inhibitor.
Materials:
| Reagent/Solvent | M.W. | Quantity (mmol) | Equivalents |
| 4-((1-(Furan-3-yl)ethyl)amino)pyrimidine intermediate | - | 1.0 | 1.0 |
| Aryl or heteroaryl boronic acid | - | 1.2 | 1.2 |
| Pd(PPh3)4 | 1155.56 | 0.05 | 0.05 |
| 2 M Aqueous sodium carbonate | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Procedure:
-
To a microwave vial, add the 4-((1-(furan-3-yl)ethyl)amino)pyrimidine intermediate (1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), and Pd(PPh3)4 (0.05 mmol, 0.05 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water (8 mL).
-
Add 2 M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol, 3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (40 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final CSF-1R inhibitor.
Conclusion and Future Perspectives
This compound has demonstrated its utility as a key building block in the synthesis of novel kinase inhibitors, particularly those targeting CSF-1R. The protocols outlined above provide a robust framework for the incorporation of this versatile amine into complex heterocyclic scaffolds. The chirality of this starting material also offers opportunities for the synthesis of enantiomerically pure final compounds, which can be critical for achieving optimal target engagement and reducing off-target effects. As the quest for more selective and potent kinase inhibitors continues, the strategic use of furan-containing building blocks like this compound will undoubtedly remain a valuable tool for medicinal chemists.
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MDPI. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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MDPI. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
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-
orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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Application Note & Protocols: The Utility of 1-(Furan-3-yl)ethan-1-amine Hydrochloride as a Versatile Chiral Building Block in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Furan-3-yl)ethan-1-amine hydrochloride is a valuable chiral building block in modern medicinal chemistry. Its utility stems from the combination of a stereodefined amine, which provides a critical interaction point for chiral recognition by biological targets, and a furan ring, which acts as a versatile bioisosteric replacement for other aromatic systems. This document provides an in-depth guide to the strategic application of this reagent, focusing on its role in the synthesis of potent and selective kinase inhibitors. Detailed, field-tested protocols for its incorporation into a common inhibitor scaffold and subsequent biological evaluation are provided, underscoring the causality behind key experimental choices to ensure reproducibility and success.
Part 1: Compound Profile and Handling
The hydrochloride salt of 1-(Furan-3-yl)ethan-1-amine is the preferred form for laboratory use due to its enhanced stability and improved handling characteristics compared to the free base.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClNO | [1][2] |
| Molecular Weight | 147.60 g/mol | [1][2] |
| CAS Number | 1196154-46-7 (racemate HCl) | [1] |
| Appearance | Off-white to light yellow solid | Vendor Data |
| Purity | Typically ≥95% | [1][3] |
Handling & Storage:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture. Inert atmosphere is recommended for long-term storage.
-
Solubility: As a hydrochloride salt, the compound exhibits good solubility in polar solvents such as water, methanol, and DMSO. This is advantageous for preparing stock solutions for both chemical reactions and biological assays.
-
Safety: The free base is classified as toxic if swallowed and may cause an allergic skin reaction.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Part 2: The 1-(Furan-3-yl)ethan-1-amine Scaffold in Drug Design
The strategic value of this building block lies in its distinct pharmacophoric features, which can be exploited to achieve high-affinity binding to protein targets.
Core Rationale:
-
Chiral Amine as a Hydrogen Bonding Anchor: The primary amine at a chiral center is a powerful hydrogen bond donor and acceptor. In many enzyme active sites, such as the hinge region of kinases, this amine can form critical hydrogen bonds with backbone carbonyls or specific amino acid side chains, anchoring the inhibitor in the correct orientation. The specific stereochemistry (R or S) is often crucial for precise positioning and potent activity.[5]
-
Furan as a Bioisostere: The furan ring is a versatile bioisostere for phenyl, thiophene, and other aromatic rings.[6] Its oxygen atom can act as a hydrogen bond acceptor, and its aromatic system can engage in π-stacking interactions. Compared to a phenyl ring, it has a lower molecular weight and distinct electronic properties, which can be used to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, such as improving solubility or altering metabolic stability.[6]
Caption: Key pharmacophoric features of the scaffold.
Part 3: Application in Kinase Inhibitor Synthesis
A primary application of this building block is in the synthesis of inhibitors for protein kinases, particularly those implicated in oncology and immunology, such as Bruton's Tyrosine Kinase (BTK).[7][8] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[9]
Protocol 1: Synthesis of a Representative N-(1-(Furan-3-yl)ethyl)pyrimidin-4-amine Core
This protocol details a nucleophilic aromatic substitution (SNAr) reaction, a robust and common method for coupling amines to heterocyclic cores found in many kinase inhibitors.[10]
Objective: To couple this compound with a 4-chloropyrimidine scaffold.
Materials:
-
(S)-1-(Furan-3-yl)ethan-1-amine hydrochloride
-
2,4-dichloro-5-nitropyrimidine (or similar activated heterocycle)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Isopropanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
Silica gel for column chromatography, TLC plates
-
Ethyl acetate, Hexane
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-5-nitropyrimidine (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride (1.1 mmol, 1.1 eq).
-
Solvent: Add anhydrous DMF (10 mL). The choice of a polar aprotic solvent like DMF facilitates the dissolution of reactants and promotes the SNAr reaction.
-
Base Neutralization: Carefully add DIPEA (2.5 mmol, 2.5 eq) to the stirring suspension.
-
Causality: DIPEA is a non-nucleophilic organic base. Its primary role is to neutralize the hydrochloride salt, liberating the free amine in situ. A slight excess is used to also scavenge the HCl generated during the substitution reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C.
-
Causality: Heating provides the necessary activation energy for the nucleophilic attack of the amine onto the electron-deficient pyrimidine ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-8 hours).
-
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired product.
Caption: Synthetic workflow for amine coupling.
Part 4: Biological Evaluation Strategy
Once a novel compound is synthesized, its biological activity must be quantified. For a putative kinase inhibitor, a primary biochemical assay is essential to determine its potency against the target enzyme.
Protocol 2: In Vitro BTK Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against BTK. This protocol is a representative example; specific reagents may vary based on the assay platform (e.g., ADP-Glo™, LanthaScreen™).
Self-Validating System Principles:
-
Positive Control: A known, potent BTK inhibitor (e.g., Ibrutinib) is run in parallel to confirm assay performance.[7]
-
Negative Control (DMSO): A vehicle control (DMSO) establishes the 100% enzyme activity baseline.
-
No-Enzyme Control: Wells without the BTK enzyme establish the background signal (0% activity).
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).
-
Assay Plate Setup: In a 384-well plate, add 5 µL of kinase buffer. Add 50 nL of the serially diluted test compound, positive control, or DMSO vehicle.
-
Enzyme Addition: Add 5 µL of a solution containing recombinant human BTK enzyme to all wells except the "no-enzyme" controls.
-
Initiation of Reaction: Add 5 µL of a solution containing the kinase substrate (a suitable peptide) and ATP. The final ATP concentration should be at or near its Kₘ for the enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.
-
Detection: Add 10 µL of the detection reagent (e.g., ADP-Glo™ reagent, which quantifies ADP production). Incubate as per the manufacturer's instructions (e.g., 40 minutes).
-
Signal Measurement: Add 20 µL of the final Kinase Detection Reagent and incubate for 30 minutes to generate a luminescent signal. Read the plate on a luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the DMSO (100% activity) and no-enzyme (0% activity) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Illustrative Structure-Activity Relationship (SAR)
The 1-(Furan-3-yl)ethan-1-amine scaffold allows for systematic modification to explore SAR and optimize inhibitor potency. The following table presents hypothetical data to illustrate this process.
| Compound ID | R Group (Modification) | BTK IC₅₀ (nM) | Rationale for Change |
| Lead-01 | H (from Protocol 1) | 520 | Initial hit from scaffold incorporation. |
| Lead-02 | 4-Phenoxyphenyl | 45 | Addition of a group to probe the solvent-front region of the ATP binding pocket. |
| Lead-03 | Acrylamide | 1.2 | Installation of a Michael acceptor to form a covalent bond with a non-catalytic cysteine (e.g., Cys481 in BTK).[7] |
| Lead-04 | Furan -> Thiophene | 380 | Bioisosteric replacement of the furan ring to assess the impact of heteroatom and electronics. |
| Lead-05 | (R)-enantiomer | >10,000 | Synthesis of the opposite enantiomer to confirm the stereochemical requirement for binding. |
Part 5: Broader Applications & Future Directions
The versatility of the 1-(Furan-3-yl)ethan-1-amine scaffold extends beyond kinase inhibitors. It has been identified as a key structural motif in the development of inhibitors for other important therapeutic targets:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: IDO1 is a critical enzyme in the tryptophan metabolism pathway, and its upregulation is a mechanism of tumor immune escape.[11][12] The furan-ethylamine moiety can be incorporated into scaffolds designed to inhibit this heme-containing enzyme, representing a promising avenue for cancer immunotherapy.[11][13][14]
Future work will likely focus on incorporating this building block into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues, to further expand its therapeutic potential.
Conclusion
This compound is a high-value, strategic building block for medicinal chemists. Its inherent chirality and versatile furan moiety provide a robust platform for generating potent and selective modulators of challenging drug targets. The protocols and rationale outlined in this guide offer a comprehensive framework for its effective utilization in modern drug discovery programs, particularly in the competitive field of kinase inhibitor development.
References
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Application Notes and Protocols for 1-(Furan-3-yl)ethan-1-amine Hydrochloride in Organic Synthesis
Introduction: The Strategic Value of the Furan-3-yl Ethylamine Moiety
1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral primary amine that serves as a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. The furan ring is a key pharmacophore found in numerous bioactive compounds, prized for its ability to act as a bioisostere for phenyl rings, which can enhance metabolic stability and receptor-ligand interactions. The ethylamine side chain provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of this important heterocyclic motif into more complex molecular architectures. As a chiral compound, it offers the potential for stereoselective syntheses, a critical consideration in the development of modern therapeutics where enantiomeric purity is paramount.
This guide provides detailed application notes and step-by-step protocols for the use of this compound in several key organic transformations. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Handling of this compound
As a hydrochloride salt, 1-(Furan-3-yl)ethan-1-amine is generally more stable and less volatile than its free base form. However, for most of the reactions described below, the free amine is the reactive species. Therefore, in-situ generation of the free amine is a common first step, typically achieved by the addition of a non-nucleophilic base.
Application Note 1: N-Acylation for Amide Synthesis
Application: The formation of amides is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature of peptides and many small-molecule drugs. N-acylation of 1-(Furan-3-yl)ethan-1-amine provides a straightforward route to a diverse range of N-(1-(furan-3-yl)ethyl)amides, which can be further elaborated or screened for biological activity.
Causality of Experimental Choices: The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial when starting with the hydrochloride salt to neutralize the HCl and liberate the free amine, which is the active nucleophile. An excess of the base is often used to also scavenge the HCl generated during the reaction with an acyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents as they are relatively inert and effectively dissolve both the amine and the acylating agent.
Protocol 1: Synthesis of N-(1-(Furan-3-yl)ethyl)benzamide
This protocol details the N-acylation of this compound with benzoyl chloride.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.60 | 1.0 | 1.0 |
| Benzoyl chloride | 140.57 | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 2.2 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (147.6 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (10 mL) and triethylamine (0.31 mL, 2.2 mmol).
-
Stir the suspension at room temperature for 15-20 minutes to ensure complete formation of the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(1-(furan-3-yl)ethyl)benzamide.
Workflow Diagram:
Caption: N-Acylation Workflow
Application Note 2: Reductive Amination
Application: Reductive amination is a powerful and widely used method for the formation of C-N bonds, enabling the synthesis of secondary and tertiary amines. Using 1-(Furan-3-yl)ethan-1-amine as the amine component allows for its coupling with a wide range of aldehydes and ketones, leading to more complex furan-containing molecules.
Causality of Experimental Choices: This reaction typically proceeds in a one-pot fashion. First, the amine and carbonyl compound condense to form an imine intermediate. The hydrochloride salt of the amine must first be neutralized with a base. The subsequent in-situ reduction of the imine to the amine is achieved using a mild reducing agent that selectively reduces the C=N double bond in the presence of the unreacted carbonyl group. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less basic and more selective than other hydrides like sodium borohydride. Methanol or dichloromethane are suitable solvents. The addition of a small amount of acetic acid can catalyze imine formation.
Protocol 2: Synthesis of N-Benzyl-1-(furan-3-yl)ethan-1-amine
This protocol describes the reductive amination of benzaldehyde with this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.60 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.0 | 1.0 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 15 mL | - |
Procedure:
-
In a round-bottom flask, suspend this compound (147.6 mg, 1.0 mmol) in anhydrous dichloromethane (15 mL).
-
Add triethylamine (0.15 mL, 1.1 mmol) and stir for 15 minutes at room temperature.
-
Add benzaldehyde (0.10 mL, 1.0 mmol) and stir the mixture for 1 hour at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography (eluent: hexane/ethyl acetate with 1% triethylamine) to yield the desired secondary amine.
Reaction Mechanism Diagram:
Caption: Reductive Amination Mechanism
Application Note 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs
Application: The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are prevalent in natural products and pharmaceutically active compounds.[1] While the classical Pictet-Spengler reaction involves a β-arylethylamine, the furan ring in 1-(furan-3-yl)ethan-1-amine can also act as the nucleophile in an analogous cyclization, leading to fused furo-pyridine systems.[2]
Causality of Experimental Choices: The reaction proceeds through the condensation of the amine with an aldehyde or ketone to form an iminium ion, which is then attacked by the electron-rich furan ring to effect cyclization.[3] The reaction is typically catalyzed by a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is a common choice as it is a strong acid that also acts as a solvent in some cases. The choice of the carbonyl component will determine the substitution on the newly formed ring.
Protocol 3: Synthesis of a Furo[3,2-c]pyridine Derivative
This protocol outlines the Pictet-Spengler type reaction between this compound and acetaldehyde.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.60 | 1.0 | 1.0 |
| Acetaldehyde | 44.05 | 1.2 | 1.2 |
| Trifluoroacetic acid (TFA) | 114.02 | - | Catalyst/Solvent |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
Procedure:
-
Suspend this compound (147.6 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
Add acetaldehyde (0.07 mL, 1.2 mmol).
-
Slowly add trifluoroacetic acid (0.2 mL) to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the tetrahydrofuro[3,2-c]pyridine product.
Application Note 4: Ugi Four-Component Reaction (U-4CR)
Application: The Ugi reaction is a multicomponent reaction that allows for the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] This reaction is highly valued in combinatorial chemistry for the creation of diverse libraries of peptide-like molecules for drug screening. Using 1-(Furan-3-yl)ethan-1-amine as the amine component introduces the furan moiety into these diverse structures.
Causality of Experimental Choices: The reaction is typically performed in a polar aprotic solvent like methanol or trifluoroethanol (TFE) at room temperature. The reaction is often self-catalyzing, but can be accelerated by mild acids. The sequence of additions can vary, but often the amine, aldehyde, and carboxylic acid are mixed first before the addition of the isocyanide, which is usually the rate-limiting step. As with other reactions, the hydrochloride salt needs to be neutralized.
Protocol 4: Ugi Synthesis of a Furan-Containing Peptidomimetic
This protocol describes a Ugi reaction with this compound, benzaldehyde, benzoic acid, and tert-butyl isocyanide.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 147.60 | 1.0 | 1.0 |
| Benzaldehyde | 106.12 | 1.0 | 1.0 |
| Benzoic acid | 122.12 | 1.0 | 1.0 |
| tert-Butyl isocyanide | 83.13 | 1.0 | 1.0 |
| Triethylamine (TEA) | 101.19 | 1.1 | 1.1 |
| Methanol (MeOH) | - | 5 mL | - |
Procedure:
-
To a vial, add this compound (147.6 mg, 1.0 mmol), benzaldehyde (0.10 mL, 1.0 mmol), and benzoic acid (122 mg, 1.0 mmol).
-
Add methanol (5 mL) followed by triethylamine (0.15 mL, 1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (0.11 mL, 1.0 mmol) and stir the reaction at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired α-acylamino amide.
Ugi Reaction Logical Flow:
Caption: Ugi Four-Component Reaction
References
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. Available at: [Link]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic synthesis. Angewandte Chemie International Edition, 50(37), 8538-8564. Available at: [Link]
-
Katritzky, A. R., & Rachwal, S. (1987). Amines via reductive amination. Chemical Society Reviews, 16, 357-370. Available at: [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
-
Ugi, I., Dömling, A., & Hörl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available at: [Link]
-
Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles; a New Reaction Principle. Angewandte Chemie International Edition in English, 1(1), 8-21. Available at: [Link]
-
PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from: [Link]
-
ResearchGate. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Retrieved from: [Link]
Sources
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for 1-(Furan-3-yl)ethan-1-amine Hydrochloride in Bioactive Molecule Synthesis
Introduction: The Strategic Value of the Furan-3-yl Ethylamine Scaffold
In the landscape of modern medicinal chemistry, the furan moiety stands out as a privileged heterocycle. Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to serve as a versatile pharmacophore, often acting as a bioisostere for phenyl rings but with modified steric and electronic characteristics that can enhance metabolic stability and receptor-ligand interactions.[1][2][3][4] The incorporation of a furan ring into small molecules has led to a wide spectrum of biologically active compounds, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[1][3][4]
1-(Furan-3-yl)ethan-1-amine hydrochloride emerges as a particularly valuable building block for drug discovery. This precursor provides a chiral primary amine appended to a furan ring, offering a key vector for molecular elaboration. The primary amine serves as a versatile handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for the application of this compound in the synthesis of diverse and potentially bioactive molecular architectures.
Chemical and Physical Properties
A thorough understanding of the precursor's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO | [5] |
| Molecular Weight | 147.60 g/mol | [5] |
| CAS Number | 1196154-46-7 | [5] |
| Appearance | Solid (typical) | - |
| Solubility | Soluble in water, methanol | - |
Core Synthetic Applications and Protocols
The primary amine of 1-(furan-3-yl)ethan-1-amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The hydrochloride salt can typically be used directly in reactions employing a base to liberate the free amine in situ.
Amide Bond Formation: A Gateway to Diverse Functionality
Amide coupling is one of the most fundamental and frequently utilized reactions in medicinal chemistry for the construction of peptides, peptidomimetics, and a vast array of other bioactive molecules.[6]
Causality of Experimental Choices: The selection of a coupling reagent is critical for efficient amide bond formation, especially when dealing with sterically hindered or electronically deactivated coupling partners. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are effective in forming a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine.[2][7] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt of the amine without competing in the coupling reaction.
Experimental Protocol: General Amide Coupling
-
Materials:
-
This compound
-
Carboxylic acid of interest (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (0.1 eq) or DMAP (1.0 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
Add HOBt (0.1 eq) or DMAP (1.0 eq) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Successful amide formation can be confirmed by the appearance of a characteristic amide C=O stretch in the IR spectrum (approx. 1640-1680 cm⁻¹) and the disappearance of the amine N-H stretches. NMR spectroscopy will show a downfield shift of the methine proton adjacent to the newly formed amide nitrogen.
Sulfonamide Synthesis: Introducing a Key Bioisostere
Sulfonamides are crucial functional groups in a wide range of pharmaceuticals, acting as bioisosteres for amides with altered electronic and hydrogen bonding properties.[8]
Causality of Experimental Choices: The reaction of an amine with a sulfonyl chloride is a robust method for sulfonamide synthesis. The use of a base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine on the sulfonyl chloride.[5]
Experimental Protocol: Sulfonamide Formation
-
Materials:
-
This compound
-
Sulfonyl chloride of interest (1.0 eq)
-
Pyridine or Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add pyridine or triethylamine (2.5 eq).
-
Cool the mixture to 0 °C.
-
Add a solution of the sulfonyl chloride (1.0 eq) in DCM dropwise to the cooled amine solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
Self-Validation: The formation of the sulfonamide can be confirmed by the presence of characteristic S=O stretching bands in the IR spectrum (approx. 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹).
Urea and Thiourea Synthesis: Scaffolds with Diverse Biological Activities
Urea and thiourea moieties are prevalent in bioactive compounds, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer properties, largely due to their ability to form strong hydrogen bonds with biological targets.[1][9][10]
Causality of Experimental Choices: The synthesis of ureas and thioureas from a primary amine is typically achieved by reaction with an isocyanate or isothiocyanate, respectively. This reaction is generally high-yielding and proceeds under mild conditions without the need for a catalyst, although a base is required to free the amine from its hydrochloride salt.
Experimental Protocol: Urea/Thiourea Formation
-
Materials:
-
This compound
-
Isocyanate or Isothiocyanate of interest (1.0 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Suspend this compound (1.05 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.5 eq) and stir the mixture at room temperature for 15 minutes.
-
Add the isocyanate or isothiocyanate (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction by TLC. The product often precipitates out of the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
-
Self-Validation: The formation of a urea or thiourea will be evident by the appearance of a C=O or C=S stretch in the IR spectrum (approx. 1630-1680 cm⁻¹ for ureas, 1300-1350 cm⁻¹ for thioureas) and characteristic shifts in the NMR spectrum.
Pictet-Spengler Reaction: Construction of Fused Heterocyclic Systems
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems.[11][12] By analogy, 1-(furan-3-yl)ethan-1-amine can undergo a similar cyclization to form tetrahydrofuro-pyridines, which are scaffolds of interest in medicinal chemistry.[13][14]
Causality of Experimental Choices: The reaction proceeds via the condensation of the amine with an aldehyde to form a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic substitution onto the electron-rich furan ring. An acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid, is required to promote both the imine formation and the subsequent cyclization.[12][13]
Experimental Protocol: Tetrahydrofuro[3,2-c]pyridine Synthesis
-
Materials:
-
This compound
-
Aldehyde of interest (e.g., formaldehyde, acetaldehyde) (1.2 eq)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Anhydrous solvent (e.g., DCM, acetonitrile)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the aldehyde (1.2 eq) to the solution.
-
Add the acid catalyst (e.g., TFA, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
-
Monitor the reaction by LC-MS for the formation of the cyclized product.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Self-Validation: Successful cyclization is confirmed by NMR spectroscopy, which will show the disappearance of the aldehyde proton and the appearance of new signals corresponding to the fused heterocyclic system. High-resolution mass spectrometry will confirm the molecular formula of the product.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described above.
Caption: Synthetic utility of 1-(Furan-3-yl)ethan-1-amine HCl.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of potentially bioactive molecules. Its primary amine functionality serves as a reliable anchor point for introducing molecular diversity through well-established synthetic transformations. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this building block in their synthetic campaigns, enabling the efficient construction of novel chemical entities for biological screening and the development of next-generation therapeutics.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
-
Parmar, T. H., Sangani, C. B., Parmar, N. D., & Bhalodiya, P. C. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo [d] imidazole derivatives. Arkivoc, 2018(7), 471-481. Available at: [Link]
-
Rasras AJ, Shehadi IA, Younes EA, Jaradat DMM, AlQawasmeh RA. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. R Soc Open Sci, 8(11):211145. Available at: [Link]
-
Fisher Scientific. Amide Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. Available at: [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, W. A. (2022). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Results in Chemistry, 4, 100318. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 229-234. Available at: [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Furan-containing scaffolds in medicinal chemistry. Future medicinal chemistry, 3(14), 1785-1819. Available at: [Link]
-
Antoszczak, M., Gadsby-Davis, K., Steverding, D., & Huczyński, A. (2023). Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. European journal of medicinal chemistry, 245, 114920. Available at: [Link]
-
Li, Y., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415. Available at: [Link]
-
Borisov, A. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
- U.S. Patent No. 6,022,984. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors. Google Patents.
-
Borisov, A. S., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 19, 991-997. Available at: [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc. Available at: [Link]
-
ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. Available at: [Link]
-
Barbas, C. F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14265-14270. Available at: [Link]
-
Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. Available at: [Link]
-
ResearchGate. Yields of the urea and thiourea derivatives 3i-3s. Available at: [Link]
-
Padwa, A., & Rashatasakhon, P. (2004). The total synthesis of enantiopure phalarine via a stereospecific Pictet-Spengler reaction: traceless transfer of chirality from L-tryptophane. The Journal of organic chemistry, 69(19), 6324-6332. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 229-234. Available at: [Link]
Sources
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- 4. ijabbr.com [ijabbr.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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Application Notes & Protocols: The Furan Scaffold in Modern Drug Design
A Senior Application Scientist's Guide to Harnessing a Privileged Heterocycle
Introduction: The Furan Ring as a "Privileged Scaffold"
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, planar structure, and ability to engage in various intermolecular interactions have established it as a "privileged scaffold." This means the furan core is a recurring motif found in a multitude of approved drugs and biologically active compounds, targeting a wide array of physiological pathways.[1][2]
One of the furan ring's most powerful attributes in drug design is its role as a bioisostere for the phenyl ring.[1][3] Bioisosterism is a strategy where one functional group is replaced by another with similar physicochemical properties to enhance potency, selectivity, or pharmacokinetic profiles.[4][5] Replacing a benzene ring with a furan can alter steric and electronic characteristics, improve metabolic stability, and modify the hydrophilic-lipophilic balance, all of which are critical for optimizing a drug candidate.[3][6] This guide provides an in-depth exploration of the furan scaffold, from its fundamental synthetic routes to its application in market-approved therapeutics, complete with actionable protocols for the research scientist.
The Medicinal Chemistry Landscape of Furan Derivatives
The versatility of the furan nucleus allows it to be a key pharmacophore in drugs addressing a vast spectrum of diseases.[1][7] Its structure can be strategically modified to fine-tune receptor binding and metabolic stability.[3] Furan-containing compounds have demonstrated a remarkable range of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardioprotective effects.[2][3][8]
Table 1: Selected FDA-Approved Drugs Featuring a Furan Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action (Role of Furan Scaffold) |
| Nitrofurantoin | Antibiotic | The nitrofuran ring is essential for its antibacterial action. It is reduced by bacterial flavoproteins into reactive intermediates that damage ribosomal proteins and DNA.[3][9][10] |
| Ranitidine | Anti-ulcer (H2 Receptor Antagonist) | The furan ring acts as a stable scaffold connecting the dimethylaminomethyl group to the side chain that interacts with the H2 receptor, inhibiting stomach acid production.[8][11][12] |
| Furosemide | Diuretic | A potent loop diuretic used to treat fluid build-up and high blood pressure. The furan ring is a core part of its chemical structure.[8] |
| Lapatinib | Anticancer (Kinase Inhibitor) | A dual tyrosine kinase inhibitor where the furan ring is part of the core structure that binds to the ATP-binding site of EGFR and HER2 receptors.[3][13] |
| Amiodarone | Antiarrhythmic | A complex drug for treating irregular heartbeats, featuring a benzofuran (a furan ring fused with a benzene ring) core.[3][14] |
| Dantrolene | Muscle Relaxant | Used to treat muscle spasticity; contains a nitrofuran moiety.[13] |
| Cefuroxime | Antibiotic (Cephalosporin) | A second-generation cephalosporin antibiotic where a furan ring is incorporated into a key side chain.[15] |
Core Synthetic Methodologies: Building and Functionalizing the Furan Ring
Efficient synthesis is paramount in drug development.[1] Several robust methods exist for constructing and modifying the furan scaffold.
Paal-Knorr Furan Synthesis
This is one of the most fundamental and widely used methods for preparing substituted furans.[1] It involves the acid-catalyzed cyclization and subsequent dehydration of a 1,4-dicarbonyl compound.[11][16][17]
Causality in the Paal-Knorr Mechanism: The reaction is driven by the formation of a stable aromatic ring. An acid catalyst protonates one carbonyl group, making it more electrophilic. The enol form of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal.[1][16] A final dehydration step, also acid-catalyzed, yields the aromatic furan.
Caption: Paal-Knorr Synthesis Workflow.
Suzuki-Miyaura Cross-Coupling
For functionalizing a pre-existing furan ring, the Suzuki-Miyaura coupling is a powerful tool. This palladium-catalyzed reaction forms a carbon-carbon bond between a furan-boronic acid (or ester) and an organic halide.[18][19] This method is invaluable in pharmaceutical development due to its mild conditions and tolerance of diverse functional groups.[20]
Causality in the Suzuki-Miyaura Mechanism: The reaction cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.[21]
-
Transmetalation: The organic group from the boron compound is transferred to the palladium catalyst. This step requires activation by a base.[21][22]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[21]
Caption: Suzuki-Miyaura Coupling Workflow.
Detailed Protocols: From Synthesis to Application
The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction
-
Objective: To synthesize a simple substituted furan from a commercially available 1,4-dicarbonyl compound.
-
Field Insight: This reaction is typically robust but requires anhydrous conditions to prevent side reactions and favor the dehydration step. p-Toluenesulfonic acid (p-TsOH) is a common, effective, and easily handled solid acid catalyst.
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dean-Stark apparatus and condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask, add hexane-2,5-dione (e.g., 5.7 g, 50 mmol) and anhydrous toluene (50 mL).
-
Catalyst Addition: Add p-TsOH·H₂O (0.48 g, 2.5 mmol). Rationale: The catalyst protonates the carbonyl, initiating the cyclization cascade.
-
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed from the reaction as an azeotrope with toluene and collected in the Dean-Stark trap. Rationale: Removing water drives the equilibrium towards the dehydrated furan product, ensuring a high yield.
-
Reaction Monitoring: Monitor the reaction progress by observing water collection. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.[1]
-
Purification: The crude 2,5-dimethylfuran can be purified by distillation if necessary.
Protocol 2: Synthesis of 2-Arylbenzofuran via Suzuki-Miyaura Coupling
-
Objective: To demonstrate the functionalization of a benzofuran scaffold, a common core in advanced drug candidates.
-
Field Insight: The success of a Suzuki coupling often hinges on the choice of catalyst, ligand, base, and solvent. A palladium(II) source is used, which is reduced in situ to the active Pd(0) catalyst. Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the catalyst.
Materials:
-
2-(4-Bromophenyl)benzofuran (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Ethanol/Water mixture (1:1 v/v)
-
Dichloromethane (DCM)
-
Brine
Equipment:
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer with hotplate
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reagent Preparation: In a Schlenk flask, combine 2-(4-bromophenyl)benzofuran (e.g., 137 mg, 0.5 mmol), the desired arylboronic acid (0.75 mmol), Pd(OAc)₂ (3.4 mg, 0.015 mmol), and K₂CO₃ (138 mg, 1.0 mmol).[19]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times. Rationale: This removes oxygen, which can poison the palladium catalyst and lead to undesired side reactions like homocoupling of the boronic acid.
-
Solvent Addition: Add the degassed ethanol/water (1:1, 6 mL) solvent mixture via syringe.
-
Reaction: Heat the resulting suspension to 80 °C with vigorous stirring for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, add brine (10 mL) to the mixture. Extract the aqueous layer with dichloromethane (3 x 15 mL).[19]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 2-arylbenzofuran product.[19]
Case Study: Mechanism of Action
Nitrofurantoin: A DNA-Damaging Antibiotic
Nitrofurantoin is a classic example of a furan-based drug. Its efficacy relies on the host's inability to rapidly reduce the nitrofuran ring, whereas bacterial cells readily perform this transformation.[10]
Mechanism:
-
Bacterial flavoproteins (nitrofuran reductases) reduce the nitrofurantoin molecule.
-
This reduction generates a cascade of highly reactive electrophilic intermediates.
-
These intermediates are non-specific and attack multiple sites within the bacterium. Their primary mode of action is causing extensive damage to bacterial DNA and ribosomal proteins, inhibiting protein synthesis, and disrupting other vital metabolic processes.[10][23][24] This multi-targeted attack is believed to be the reason for the low incidence of bacterial resistance development.[10]
Caption: Mechanism of Nitrofurantoin.
Challenges and Future Perspectives
Despite their immense value, furan-containing compounds are not without challenges. Some derivatives have been associated with hepatotoxicity, which medicinal chemists often mitigate through structural modifications or the use of bioisosteres.[3] The future of furan-based drug design remains bright, with ongoing research focused on synthesizing novel derivatives with enhanced efficacy and safety profiles.[2][7] The exploration of furan scaffolds in targeted therapies, such as kinase inhibitors and proteasome inhibitors, continues to be a promising avenue for developing next-generation therapeutics.[25][26]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC - PubMed Central. [Link]
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Pharmacological activity of furan derivatives. Spark Chronicle. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Preparation of Ranitidine: A Furan containing anti-ulcer medicine. YouTube. [Link]
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Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. PMC - PubMed Central. [Link]
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Clinically approved drugs containing furan ring. ResearchGate. [Link]
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Nitrofurantoin. StatPearls - NCBI Bookshelf. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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What is the mechanism of Nitrofurantoin? Patsnap Synapse. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC - NIH. [Link]
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(Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. [Link]
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
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Synthesis of Ranitidine (Zantac) (VIII) from Cellulose-Derived 5-(Chloromethyl)furfural (I) | Request PDF. ResearchGate. [Link]
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Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy | Oxford Academic. [Link]
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Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC - PubMed Central. [Link]
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Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]
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Antinociceptive Activity of Furan-Containing Congeners of Improgan and Ranitidine. PMC - NIH. [Link]
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From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. ACS Publications. [Link]
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Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds | Request PDF. ResearchGate. [Link]
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Nitrofurantoin. Wikipedia. [Link]
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Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Publishing. [Link]
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Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Nitrofurantoin Pharmacology. YouTube. [Link]
-
A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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The "FuTine" Reaction: A Bioinspired One-Pot Synthesis Platform for Furan-Thiol-Amine Reactions
Introduction: The Power of Convergence in Chemical Synthesis
In the quest for molecular diversity and complexity, the principles of efficiency and elegance guide the modern synthetic chemist. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, epitomize these principles.[1] This application note delves into a powerful and versatile one-pot multicomponent reaction involving furan, thiol, and amine functionalities, often referred to as the Furan-Thiol-Amine (FuTine) reaction.[2][3][4] This bioinspired approach has garnered significant attention for its ability to rapidly generate stable pyrrole heterocycles under mild, often physiological, conditions.[3][4]
The furan ring system is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals.[5][6][7] The FuTine reaction leverages the unique reactivity of the furan scaffold to forge new carbon-sulfur and carbon-nitrogen bonds in a single pot, offering a streamlined route to novel molecular architectures with broad applications in drug discovery, chemical biology, and materials science.[2][8] This guide will provide an in-depth exploration of the mechanistic underpinnings of this reaction, detailed protocols for its application, and a survey of its utility for researchers, scientists, and drug development professionals.
Mechanistic Insights: A Cascade of Controlled Reactivity
The elegance of the furan-thiol-amine one-pot synthesis lies in its orchestrated reaction cascade. The process is initiated by the in situ generation of a highly reactive electrophile from a furan precursor. This is typically achieved through oxidation, which transforms the furan into cis-2-butene-1,4-dial.[2][9] This transient intermediate is then poised for a sequence of nucleophilic attacks.
The reaction proceeds through the following key steps:
-
Furan Activation: The furan ring is activated through oxidation to form the reactive cis-2-butene-1,4-dial intermediate. This step is crucial as it unmasks the electrophilic character of the furan backbone.[9]
-
Thiol-Michael Addition: A thiol nucleophile undergoes a 1,4-conjugate addition (Michael addition) to the electron-deficient dialdehyde. This highly efficient and often spontaneous reaction forms a stable thioether linkage.[2]
-
Intramolecular Cyclization and Dehydration: The newly formed intermediate is then trapped by an amine. The amine attacks one of the aldehyde carbonyls, initiating an intramolecular cyclization. Subsequent dehydration and aromatization lead to the formation of a stable 3-thio-substituted N-pyrrole heterocycle.[2][9]
The causality behind this one-pot success is the chemoselective sequence of events. The soft thiol nucleophile preferentially reacts with the soft Michael acceptor of the dialdehyde, while the harder amine nucleophile is perfectly positioned to engage in the subsequent intramolecular cyclization. This inherent selectivity allows for the reaction to proceed smoothly with a wide range of functionalized furans, thiols, and amines, often without the need for protecting groups.[2]
Diagram of the Proposed Furan-Thiol-Amine Reaction Mechanism
Caption: Proposed mechanism of the one-pot furan-thiol-amine reaction.
Applications in Drug Discovery and Chemical Biology
The FuTine reaction has emerged as a powerful tool for the synthesis of diverse molecular entities with significant potential in medicinal chemistry and chemical biology.
Synthesis of Novel Heterocyclic Scaffolds
The reaction provides a straightforward entry into a wide array of substituted pyrroles, which are privileged scaffolds in numerous biologically active compounds.[2] The ability to vary the furan, thiol, and amine components allows for the rapid generation of libraries of novel compounds for high-throughput screening. The reaction is compatible with a broad range of functional groups, including acids, alcohols, alkynes, amides, and esters, further expanding its utility in creating diverse molecular architectures.[1]
Peptide Labeling and Modification
A particularly exciting application of the FuTine reaction is in the selective and irreversible labeling of peptides.[2][10] By incorporating a furan-containing amino acid into a peptide sequence, specific lysine or cysteine residues can be targeted for modification. This has profound implications for the development of peptide-based therapeutics, diagnostics, and research tools.
Synthesis of Macrocyclic and Stapled Peptides
Peptide macrocyclization is a widely used strategy to enhance the conformational stability, binding affinity, and proteolytic resistance of peptides. The furan-thiol-amine reaction offers a novel and efficient method for the synthesis of macrocyclic and stapled peptides.[2][10] By using bifunctional thiols or amines, or by incorporating both a thiol and an amine into the same peptide, intramolecular cyclization can be achieved in a one-pot fashion.
Table 1: Substrate Scope of the Furan-Thiol-Amine Reaction
| Furan Derivative | Thiol | Amine | Product Yield (%) | Reference |
| Furan | 1-Butanethiol | 1-Butylamine | 75 | [2] |
| 2-Methylfuran | 1-Butanethiol | 1-Butylamine | 62 | [2] |
| Furan | Thiophenol | Aniline | 68 | [1] |
| Furan | Cysteine | Glycine | 55 | [1] |
| Furan | 1,3-Propanedithiol | 1,4-Diaminobutane | 48 (bis-adduct) | [2] |
Experimental Protocols
The following protocols provide a general framework for conducting the furan-thiol-amine one-pot reaction. Optimization of reaction conditions may be necessary depending on the specific substrates used.
Protocol 1: General Synthesis of 3-Thio-N-Pyrroles
Materials:
-
Furan or furan derivative (1.0 equiv)
-
Thiol (1.2 equiv)
-
Amine (1.5 equiv)
-
Oxidizing agent (e.g., N-Bromosuccinimide (NBS), 1.1 equiv)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
To a solution of the furan derivative (1.0 mmol) in the chosen solvent (10 mL) at 0 °C, add the oxidizing agent (1.1 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the in situ generation of the dialdehyde intermediate.
-
Add the thiol (1.2 mmol) to the reaction mixture and allow it to warm to room temperature. Stir for 1 hour.
-
Add the amine (1.5 mmol) and continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Causality of Experimental Choices:
-
Low Temperature for Oxidation: The initial oxidation of furan is performed at 0 °C to control the reactivity of the dialdehyde intermediate and minimize side reactions.
-
Stepwise Addition of Nucleophiles: The sequential addition of the thiol followed by the amine ensures the desired reaction pathway occurs, preventing competitive reactions of the amine with the initially formed dialdehyde.
-
Excess Amine: A slight excess of the amine is often used to drive the final cyclization and aromatization steps to completion.
Diagram of the Experimental Workflow for Pyrrole Synthesis
Caption: A typical experimental workflow for the one-pot synthesis of pyrroles.
Protocol 2: On-Resin Peptide Macrocyclization
This protocol outlines a general procedure for the macrocyclization of a linear peptide containing both a thiol (e.g., from a cysteine residue) and an amine (e.g., from a lysine residue) using a furan-based crosslinker.
Materials:
-
Resin-bound linear peptide containing free thiol and amine functionalities
-
Furan (or a furan-dicarboxaldehyde derivative) (10-20 equiv)
-
Oxidizing agent (if starting with furan)
-
DMF (Dimethylformamide)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC for purification
Procedure:
-
Swell the resin-bound peptide in DMF.
-
In a separate flask, pre-activate the furan by oxidation as described in Protocol 1, or use a pre-formed furan-dicarboxaldehyde derivative.
-
Add the solution of the activated furan crosslinker to the resin, along with DIPEA to act as a base.
-
Agitate the resin at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents.
-
Cleave the macrocyclic peptide from the resin using a standard cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the macrocyclic peptide by reverse-phase HPLC.
-
Confirm the structure and purity by mass spectrometry and analytical HPLC.
Conclusion and Future Outlook
The one-pot synthesis involving furan-thiol-amine reactions represents a significant advancement in the field of multicomponent chemistry. Its operational simplicity, mild reaction conditions, and broad substrate scope make it an attractive strategy for the rapid generation of complex molecular architectures. The applications of this methodology, particularly in the realm of peptide and protein modification, are poised to have a substantial impact on drug discovery and chemical biology. As our understanding of this powerful reaction deepens, we can anticipate the development of even more sophisticated applications, further solidifying its place in the synthetic chemist's toolbox for creating molecules that matter.
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An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. TÜBİTAK Academic Journals. [Link]
-
Wang, Y., Czabala, P., & Raj, M. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4086. [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. ResearchGate. [Link]
-
Wang, Y., Czabala, P., & Raj, M. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. PubMed. [Link]
-
A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate. [Link]
-
Synthesis of furan from cyclopropanes by literature and this work. ResearchGate. [Link]
-
Efficient Synthesis of Tetrasubstituted Furans via Lipase-Catalyzed One-Pot Sequential Multicomponent Reaction. MDPI. [Link]
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Scilit. [Link]
-
Development of one-pot furan-thiol-amine (FuTine) multicomponent reaction (MCR). ResearchGate. [Link]
-
Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. ResearchGate. [Link]
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Synthesis of some Sulphur and Nitrogen containing Heterocyclic Compounds. ResearchGate. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]
-
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-
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-
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-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
One-pot multi-component green synthesis of highly substituted piperidines. ResearchGate. [Link]
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Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline. MDPI. [Link]
-
The Furan-Thiol-Amine Reaction Facilitates DNA-Compatible Thiopyrrole-Grafted Macrocyclization and Late-Stage Amine Transformation. PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]
-
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-
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-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. [Link]
-
One-pot multi-component green synthesis of highly substituted piperidines. SciSpace. [Link]
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-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC. [Link]
-
Fast-Track Computational Access to Reaction Mechanisms Provides Comprehensive Insights into Aminolysis Postpolymerization Modifi. ChemRxiv. [Link]
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Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. PubMed. [Link]
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Thiol-Triggered Tandem Dearomative Michael Addition/Intramolecular Henry Reaction of 2-Nitrobenzofurans: Access to Sulfur-Containing Polyheterocyclic Compounds. ResearchGate. [Link]
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Furan-thiol-amine (FuTine) multicomponent reaction (MCR) for... ResearchGate. [Link]
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Application Notes & Protocols: A Robust One-Step Synthesis of Furan-3(2H)-imine Scaffolds from Alkynone Precursors
Introduction: The Strategic Value of Furan-3(2H)-imine Scaffolds
In the landscape of modern medicinal chemistry, the development of hybrid molecular scaffolds that combine the validated pharmacophoric features of different heterocyclic systems is a highly pursued strategy. The furan-3(2H)-imine core represents such a hybrid, merging the structural motifs of furanones and imines. Furanone moieties are prevalent in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and antibiotic properties.[1][2] Similarly, the imine functional group (a carbon-nitrogen double bond) is a cornerstone of many biologically active molecules, with applications as anti-cancer, antioxidant, antimalarial, and anti-HIV agents.[1][2]
The synthesis of a hybrid scaffold incorporating both functionalities presents a unique challenge, primarily due to the typically low electrophilicity of the carbonyl group in furan-3(2H)-one derivatives, making direct condensation with amines difficult.[2][3] This guide details a highly efficient and novel synthetic methodology that circumvents these challenges. The strategy is based on the reaction of aniline derivatives with specialized α,β-unsaturated ketones (alkynones), which undergo a 1,4-addition followed by a spontaneous intramolecular cyclization to furnish the desired spiro furan-3(2H)-imine derivatives in good to excellent yields.[3][4]
This protocol provides researchers, medicinal chemists, and drug development professionals with a detailed, field-proven workflow for accessing this valuable chemical space, complete with mechanistic insights, step-by-step procedures, and characterization guidelines.
Overall Synthetic Strategy
The synthesis is a two-stage process that begins with the construction of a key intermediate, the 4-hydroxybut-2-ynone, from commercially available starting materials. This alkynone precursor is then used in a one-pot reaction with various aniline derivatives to generate the final furan-3(2H)-imine scaffold.
Figure 1: High-level workflow for the two-stage synthesis of furan-3(2H)-imine scaffolds.
Mechanistic Insights: The Rationale Behind the Reaction Pathway
The cornerstone of this synthetic method is a cascade reaction initiated by the nucleophilic attack of an aniline derivative onto the α,β-unsaturated ketone system of the 4-hydroxybut-2-ynone precursor.[3] Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates.
The proposed mechanism proceeds through several key steps:
-
1,4-Conjugate Addition: The reaction begins with a Michael-type 1,4-addition of the aniline's nitrogen atom to the β-carbon of the unsaturated ketone. This forms a zwitterionic intermediate (A).
-
Proton Transfer: A rapid intramolecular proton transfer occurs, leading to the more stable enamine intermediate (B).
-
Isomerization: The enamine (B) tautomerizes to the corresponding imine intermediate (C).
-
Intramolecular Cyclization: The crucial ring-forming step involves the nucleophilic attack of the tertiary alcohol's oxygen atom onto the carbonyl carbon of the intermediate (C). This forms a five-membered cyclic hydroxylfurane skeleton (D).
-
Dehydration: The final step is the elimination of a water molecule from intermediate (D), which is driven by the formation of the stable, conjugated furan-3(2H)-imine final product.[2][3]
Figure 2: Proposed reaction mechanism for the formation of the furan-3(2H)-imine scaffold.
This mechanistic pathway explains the observed reactivity. The initial 1,4-addition is favored by the electrophilic nature of the α,β-unsaturated system. The subsequent intramolecular cyclization is entropically favored due to the formation of a stable five-membered ring.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous reagents such as n-butyllithium (pyrophoric) and organic solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Hydroxybut-2-ynone Precursors
This protocol is a two-step procedure to generate the key α,β-unsaturated ketone intermediate.[3]
Part A: Synthesis of But-2-yne-1,4-diol Derivatives
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting propargylic alcohol derivative (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium acetylide is often accompanied by a color change.
-
Aldehyde Addition: Add a solution of the desired aldehyde derivative (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours or until completion, as monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol product by flash column chromatography on silica gel to yield the pure but-2-yne-1,4-diol derivative (typical yields: 73-85%).[2]
Part B: Oxidation to 4-Hydroxybut-2-ynone
-
Reaction Setup: To a round-bottom flask, add the purified but-2-yne-1,4-diol derivative (1.0 eq) and chloroform (CHCl₃, ~0.1 M).
-
Oxidant Addition: Add activated manganese dioxide (MnO₂, 5.0-10.0 eq) in portions. The use of highly active MnO₂ is crucial for this transformation.
-
Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Filtration and Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with chloroform or dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude 4-hydroxybut-2-ynone is often pure enough for the next step. If necessary, it can be further purified by flash column chromatography (typical yields: 64-84%).[2]
Protocol 2: One-Pot Synthesis of Furan-3(2H)-imine Scaffolds
-
Reaction Setup: In a screw-cap vial or round-bottom flask equipped with a reflux condenser, combine the 4-hydroxybut-2-ynone precursor (1.0 eq), the desired aniline derivative (1.1 eq), and a 1:1 mixture of acetonitrile (MeCN) and water (H₂O) as the solvent (~0.2 M).
-
Heating: Heat the reaction mixture to 100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from 30 minutes to 3 hours depending on the substrates.[3]
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold water or a cold solvent mixture.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure furan-3(2H)-imine derivative.
Protocol 3: Product Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. A characteristic singlet peak for the proton at the C4 position (α to the imine) is expected to appear in the range of δ = 5.91–6.50 ppm.[2]
-
¹³C NMR: The carbon spectrum should show three key signals: a quaternary spiro carbon signal at δ = 89.1–92.6 ppm, the C4 carbon signal at δ = 92.4–93.9 ppm, and the imine carbon (C=N) signal at δ = 170.8–174.3 ppm.[2]
-
-
High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum (e.g., via ESI) to confirm the exact mass of the synthesized compound, which validates its elemental composition.[3]
-
Melting Point: Determine the melting point of the solid product. A sharp melting point is indicative of high purity.
Substrate Scope & Performance Data
The efficiency of the reaction is influenced by the electronic nature of the substituents on the aniline derivative. Aniline derivatives bearing electron-donating groups, such as hydroxyl (-OH), tend to give higher yields and faster reaction times. Conversely, anilines with strong electron-withdrawing groups may result in lower yields or require longer reaction times.[2]
| Entry | Alkynone Precursor (R¹, R²) | Aniline Derivative (R³) | Time (h) | Yield (%) |
| 1 | Cyclohexyl | 4-Methoxyphenyl | 3.0 | 58 |
| 2 | Cyclohexyl | 4-Chlorophenyl | 3.0 | 43 |
| 3 | Cyclohexyl | 4-Hydroxyphenyl | 0.5 | 91 |
| 4 | Phenyl | 4-Methoxyphenyl | 2.0 | 59 |
| 5 | Phenyl | 4-Hydroxyphenyl | 0.5 | 94 |
| 6 | Phenyl | 4-Chlorophenyl | 2.5 | 43 |
| 7 | 4-Chlorophenyl, Cyclohexyl | 4-Hydroxyphenyl | 1.0 | 91 |
| 8 | Methyl | 4-Methoxyphenyl | 2.0 | 52 |
| 9 | Methyl | 4-Hydroxyphenyl | 1.0 | 56 |
Data synthesized from Rasras et al., R. Soc. Open Sci., 2021.[3]
Conclusion
The described methodology provides a powerful and direct route to novel furan-3(2H)-imine scaffolds from readily accessible alkynone precursors. The one-pot nature of the key transformation, coupled with good to excellent yields and operational simplicity, makes this protocol highly attractive for applications in library synthesis for drug discovery and medicinal chemistry programs. The stability and unique structural features of these hybrid molecules position them as promising candidates for further biological evaluation.
References
-
Rasras, A.J., Shehadi, I.A., Younes, E.A., Jaradat, D.M.M., & AlQawasmeh, R.A. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. Royal Society Open Science, 8(11), 211145. [Link]
-
Rasras, A.J., Shehadi, I.A., Younes, E.A., Jaradat, D.M.M., & AlQawasmeh, R.A. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. ResearchGate.[Link]
-
Rasras, A.J., et al. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. Royal Society Publishing.[Link]
-
Rasras, A.J., et al. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. PMC, NIH.[Link]
-
Organic Chemistry Portal. Synthesis of 3(2H)-furanones. Organic Chemistry Portal.[Link]
-
Rasras, A.J., et al. (2021). An efficient synthesis of furan-3(2H)-imine scaffold from alkynones. Royal Society Open Science.[Link]
-
Sarker, M., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Furan-3-yl)ethan-1-amine hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(Furan-3-yl)ethan-1-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and troubleshooting strategies grounded in established chemical principles.
Core Synthesis Overview
The most common and direct route to 1-(Furan-3-yl)ethan-1-amine is the reductive amination of 3-acetylfuran. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the target primary amine. The final step is the conversion of the free amine to its hydrochloride salt for improved stability and handling.
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide & FAQs
Part 1: The Reductive Amination Reaction
Question 1: My reaction mixture turns dark brown or black, and the yield is very low. What is causing this degradation?
Answer: This is a classic and critical issue related to the inherent instability of the furan ring under certain acidic conditions.[1][2] The furan moiety is an electron-rich aromatic system, but it is susceptible to acid-catalyzed polymerization or ring-opening, especially at elevated temperatures.[3][4]
Causality: Many reductive amination protocols utilize acidic catalysts (like acetic acid or titanium(IV) isopropoxide) to promote imine formation. If the acid concentration is too high, the temperature is elevated, or the reaction time is too long, the furan ring itself can be protonated. This initiates a cascade of irreversible side reactions, leading to the formation of polymeric tars and a significant loss of the desired product.
Troubleshooting & Optimization:
-
pH Control: Buffer the reaction. The use of ammonium acetate (NH₄OAc) is often successful as it provides both the ammonia source and a buffer system (pKa of acetic acid is ~4.76), maintaining a mildly acidic environment that favors imine formation without causing rampant furan degradation.
-
Temperature Management: Maintain strict temperature control. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and after confirming the stability of your substrate under those conditions in preliminary trials.
-
Choice of Reagents:
-
Leuckart Reaction: While the Leuckart reaction (using ammonium formate or formamide at high temperatures) is a classic method for reductive amination, it is often unsuitable for acid-sensitive substrates like furans due to the harsh conditions.[5][6]
-
Milder Reducing Agents: Employ a reducing agent that is effective under neutral or mildly acidic conditions. Sodium cyanoborohydride (NaBH₃CN) is an excellent choice as it is stable at pH 4-6 and selectively reduces the protonated imine intermediate much faster than the starting ketone.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective, albeit more acidic, alternative.
-
Question 2: The main impurity is 1-(Furan-3-yl)ethan-1-ol. How can I improve the selectivity for the amine?
Answer: The formation of the corresponding alcohol, 1-(Furan-3-yl)ethan-1-ol, occurs when the reducing agent directly attacks the carbonyl group of 3-acetylfuran. This competes directly with the desired imine formation and reduction pathway.
Causality: This side reaction is favored when:
-
The reducing agent is too reactive and non-selective (e.g., sodium borohydride, NaBH₄, at acidic pH).
-
The rate of imine formation is slow compared to the rate of ketone reduction.
Caption: Competing reaction pathways in reductive amination.
Troubleshooting & Optimization:
-
Use a Selective Reducing Agent: As mentioned previously, NaBH₃CN is the reagent of choice.[7] Its reduced hydridic character compared to NaBH₄ makes it slow to react with ketones and aldehydes at neutral pH but highly reactive toward the electrophilic iminium ion intermediate.
-
One-Pot, Two-Step Approach: Allow the imine to form before introducing the reducing agent. Dissolve 3-acetylfuran and the ammonia source (e.g., a 5-10 fold excess of ammonium acetate) in a suitable solvent (like methanol or ethanol). Stir at room temperature for 1-2 hours to allow the ketone-imine equilibrium to establish. Then, cool the mixture and add the NaBH₃CN portion-wise.
-
Control Stoichiometry: Use only a slight excess (1.2-1.5 equivalents) of the reducing agent to minimize unwanted side reactions.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| H₂ / Catalyst (e.g., Pd/C, Raney Ni) | H₂ pressure, various solvents | High atom economy, clean | Requires specialized pressure equipment; potential for furan ring reduction. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available | Can reduce the ketone; unstable in acid. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH ~5-6 | Highly selective for imines ; stable in mild acid.[7] | Toxic cyanide byproduct; requires careful quenching. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Effective, non-toxic byproducts | Moisture sensitive; generates acetic acid. |
Part 2: Work-up and Purification of the Free Amine
Question 3: I am struggling to isolate the free amine. The product seems to be lost during the aqueous work-up, and I observe emulsions.
Answer: 1-(Furan-3-yl)ethan-1-amine is a relatively small, polar molecule with a basic nitrogen atom. This combination can lead to significant water solubility, especially if the aqueous phase is neutral or acidic, and can act as a surfactant to stabilize emulsions.
Troubleshooting & Optimization:
-
Basify Thoroughly: Before extraction, ensure the aqueous phase is strongly basic (pH > 11). Use 2-4 M NaOH or KOH. This deprotonates the ammonium species (R-NH₃⁺) to the free amine (R-NH₂), which is significantly less water-soluble. Check the pH with litmus paper or a pH meter.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and promoting its partition into the organic layer.
-
Solvent Choice: Use a solvent that is effective at dissolving the amine but has low water miscibility. Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are often more effective than ethyl acetate or diethyl ether for extracting polar amines.
-
Breaking Emulsions: If an emulsion forms, try the following:
-
Add more brine.
-
Filter the entire mixture through a pad of Celite®.
-
Allow the mixture to stand undisturbed for an extended period.
-
Centrifugation, if available.
-
Part 3: Hydrochloride Salt Formation and Purification
Question 4: When I add HCl to my solution of the free amine, it oils out instead of forming a crystalline solid. How can I get a pure, crystalline product?
Answer: "Oiling out" is a common problem in salt formation where the product separates as a liquid phase instead of a solid. This is often due to issues with supersaturation, solvent choice, or impurities. A non-crystalline salt is difficult to handle and purify.
Troubleshooting & Optimization:
-
Solvent System: The choice of solvent is critical. The free amine should be soluble, but the hydrochloride salt should be sparingly soluble.
-
Recommended Solvents: Start by dissolving the purified free amine in a minimal amount of a dry, non-polar or moderately polar solvent like diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
HCl Source: Add a solution of HCl in a solvent in which it is soluble but does not promote oiling. Commercially available solutions of 2.0 M HCl in diethyl ether or 1.0 M HCl in isopropanol (IPA) are excellent choices. Add the HCl solution dropwise with vigorous stirring.
-
-
Control Saturation: Avoid creating a highly supersaturated solution too quickly.
-
Slow Addition: Add the HCl solution slowly at room temperature or 0 °C.
-
Concentration: Ensure your amine solution is sufficiently concentrated. If it is too dilute, the salt may not precipitate.
-
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal.
-
Trituration: If an oil forms, try removing the supernatant, adding a fresh, non-polar solvent (like hexane or pentane), and vigorously stirring or sonicating the oil to induce solidification.
-
-
Purification by Recrystallization: Once a solid is obtained, it can be further purified. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like MTBE or diethyl ether). Dissolve the crude salt in a minimal amount of hot alcohol and then slowly add the ether until the solution becomes cloudy. Cool slowly to allow for crystal growth.
Detailed Experimental Protocol
Protocol 1: Synthesis of 1-(Furan-3-yl)ethan-1-amine via Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-acetylfuran (1.0 eq.), ammonium acetate (10.0 eq.), and methanol (5-10 mL per gram of ketone).
-
Imine Formation: Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the flask to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 2 M HCl at 0 °C until gas evolution ceases (destroys excess NaBH₃CN).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and basify to pH > 11 with 4 M NaOH.
-
Extract the aqueous layer 3-4 times with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free amine. Caution: The free amine may be volatile; avoid prolonged exposure to high vacuum.
-
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free amine in a minimal amount of dry diethyl ether or MTBE.
-
Precipitation: While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed (a slight excess is acceptable).
-
Filtration: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, dry diethyl ether to remove any soluble impurities.
-
Drying: Dry the solid under high vacuum to yield this compound.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol.
-
Li, H., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. Catalysts. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol.
-
Anisovich, M. V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Furan Ring Integrity: A Technical Guide to Optimizing Reaction Conditions
The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate.[1] However, the perceived instability of the furan ring can present significant challenges during synthetic campaigns. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower researchers to confidently navigate the nuances of furan chemistry and ensure the integrity of their molecules.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during reactions involving furan-containing compounds. The solutions provided are grounded in mechanistic principles to foster a deeper understanding of the system.
Question 1: My furan-containing compound is decomposing under acidic conditions. How can I mitigate this?
Answer:
Furan rings are highly susceptible to degradation in acidic environments, primarily through an acid-catalyzed ring-opening mechanism.[2][3] This process is initiated by the protonation of the furan ring, which is the rate-limiting step.[2][4] The resulting reactive intermediates can lead to the formation of acyclic dicarbonyl compounds or insoluble polymeric materials.[2]
Here are several strategies to minimize acid-catalyzed degradation:
-
pH Modification: Employ the mildest acidic conditions possible. If your reaction tolerates it, maintaining a pH between 5 and 10 is ideal for furan stability at moderate temperatures.[2]
-
Temperature Control: Perform the reaction and any acidic work-up steps at the lowest practical temperature. Higher temperatures significantly accelerate the rate of degradation.[2]
-
Minimize Exposure Time: Reduce the duration your compound is in contact with acidic conditions. Quench the reaction promptly and proceed with extraction and purification without delay.
-
Strategic Solvent Selection: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have demonstrated a strong stabilizing effect on furan derivatives.[5][6] In contrast, protic solvents like water can participate in the degradation pathway as nucleophiles.[3][7]
-
Structural Modification (for drug design): If you are in the design phase of a project, consider introducing strong electron-withdrawing groups (e.g., fluoroalkyl groups) onto the furan ring. These substituents can markedly enhance its stability in acidic media.[5][8]
Question 2: I am observing significant byproduct formation, possibly due to polymerization of my furan-containing starting material. What are the likely causes and solutions?
Answer:
Polymerization is a common side reaction, especially under acidic conditions. Electron-releasing groups on the furan ring can exacerbate this issue by activating the ring, leading to the formation of reactive electrophiles upon protonation that initiate polymerization.[9]
To address polymerization, consider the following:
-
Catalyst Choice: For electrophilic substitutions on furan, such as alkylation or acylation, avoid strong Lewis acids like AlCl₃. Milder catalysts like phosphoric acid or boron trifluoride are generally better tolerated.[9]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the electrophile or the acid catalyst can promote undesired side reactions.
-
Solvent Effects: As with acid-catalyzed degradation, the solvent can play a role. Non-polar, aprotic solvents may reduce the propensity for polymerization in some cases. Methanol has also been shown to suppress the polymerization of furan during certain reactions.[10]
Question 3: My reaction involves an oxidation step, and I'm losing the furan ring. What are my options?
Answer:
The furan ring is susceptible to oxidation, which can lead to ring-opening.[9] Common oxidizing agents like hydrogen peroxide, sodium hypochlorite, and meta-chloroperbenzoic acid (mCPBA) can readily cleave the furan ring.[9]
Here are some strategies to consider:
-
Milder Oxidizing Agents: Explore milder or more selective oxidizing agents. The choice of reagent will be highly dependent on the specific transformation you are trying to achieve.
-
Protecting Group Strategy: In some instances, the furan ring itself can be used as a masked carboxylic acid. It can be carried through a synthetic sequence and then oxidized to a 1,4-dicarbonyl compound at a later stage.[11]
-
Enzymatic Oxidation: In biological systems, furan ring oxidation is often mediated by cytochrome P450 enzymes.[12] While not always practical for bench-top synthesis, this highlights the potential for biocatalysis as a mild and selective alternative.
Frequently Asked Questions (FAQs)
What is the fundamental reason for the furan ring's instability compared to benzene?
The aromaticity of furan is significantly lower than that of benzene. The resonance energy of furan is approximately 16 kcal/mol, whereas for benzene, it is about 36 kcal/mol.[13] This reduced aromatic character means the furan ring is more reactive and susceptible to reactions that would disrupt the aromatic system, such as additions and ring-opening.[13]
How do substituents affect furan ring stability?
Substituents play a crucial role in modulating the stability of the furan ring:
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COR) decrease the electron density of the ring, making it less susceptible to electrophilic attack and protonation. This generally increases stability, particularly in acidic conditions.[5][9]
-
Electron-donating groups (e.g., -OH, -OR, -R) increase the electron density of the ring, making it more reactive towards electrophiles. This can lead to increased rates of desired reactions but also a higher propensity for polymerization and degradation.[9]
Are there any "furan-friendly" catalysts for common organic reactions?
Yes, for reactions that are typically acid-catalyzed, opting for milder catalysts is key. For instance:
-
Friedel-Crafts type reactions: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as phosphoric acid or boron trifluoride.[9]
-
Gold and Palladium Catalysis: Many modern cross-coupling and cyclization reactions utilize gold or palladium catalysts, which often operate under neutral or mildly acidic/basic conditions and are well-tolerated by the furan ring.[14]
Can furan rings tolerate basic conditions?
Generally, furan rings are more stable under basic conditions than acidic conditions. However, strong bases can lead to degradation, and the presence of certain substituents can influence this stability. For example, some furan derivatives have been observed to form insoluble materials in the presence of sodium hydroxide.[5] As with any reaction, it is crucial to perform small-scale trials to assess the stability of your specific substrate.
Data Summary: General Stability Guidelines
| Condition | General Stability | Key Considerations |
| Acidic (pH < 5) | Low | Highly susceptible to ring-opening.[2][3] Use lowest possible temperature and shortest reaction time.[2] |
| Neutral (pH 5-8) | High | Generally stable at moderate temperatures. |
| Basic (pH > 8) | Moderate to High | More stable than in acid, but strong bases can cause degradation.[5] |
| Oxidizing Agents | Low to Moderate | Susceptible to ring-opening by strong oxidants.[9] |
| Reducing Agents | High | The furan ring is generally stable to many reducing agents. Hydrogenation can reduce the double bonds to form dihydrofurans and tetrahydrofurans.[13] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction with an Acid-Sensitive Furan Compound
This protocol provides a framework for minimizing degradation during a reaction that requires acidic conditions.
-
Inert Atmosphere: Assemble your glassware and dry it thoroughly. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Solvent and Reagent Preparation: Use a dry, polar aprotic solvent such as DMF.[5][6] Ensure all reagents are anhydrous.
-
Cooling: Cool the reaction mixture to the lowest practical temperature (e.g., 0 °C or below) before adding the acid catalyst.
-
Slow Addition of Acid: Add the acid catalyst dropwise to the reaction mixture with vigorous stirring to avoid localized high concentrations of acid.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.
-
Quenching: Once the reaction is complete, quench it by pouring it into a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate). This will neutralize the acid and minimize exposure of the product to acidic conditions during work-up.
-
Extraction and Purification: Promptly extract the product into an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature. Purify the product as quickly as possible.
Protocol 2: Screening for Optimal Solvent to Enhance Furan Stability
This protocol outlines a method for systematically testing different solvents to identify the one that offers the best stability for your furan-containing compound under specific reaction conditions.
-
Setup: In parallel, set up a series of small-scale reactions in different solvents (e.g., DMF, acetonitrile, THF, dichloromethane).
-
Reaction Conditions: To each reaction vessel, add your furan-containing substrate and any other necessary reagents, except for the component that initiates the degradation (e.g., the acid).
-
Initiation and Monitoring: Add the degradation-initiating reagent to each vessel simultaneously. Take aliquots from each reaction at regular time intervals.
-
Analysis: Analyze the aliquots by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the concentration of the starting material and any degradation products over time.
-
Data Evaluation: Plot the concentration of the starting material versus time for each solvent. The solvent that shows the slowest rate of degradation is the most suitable for your reaction.
Visualizing Furan Degradation and Optimization Strategies
Acid-Catalyzed Furan Ring Opening
Caption: A simplified diagram of the acid-catalyzed ring-opening of a furan.
Workflow for Optimizing Furan Stability
Caption: A decision-making workflow for optimizing furan ring stability in a chemical reaction.
References
- Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
- Benchchem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
- Benchchem. (n.d.). stability issues of furan rings in acidic or basic conditions.
- Energy & Fuels. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (n.d.). General scheme of the study of furan stability.
- ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal....
- orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- (2025). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2048.
- Wikipedia. (n.d.). Furan.
- National Institutes of Health. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2048.
- PMC. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
- RSC Publishing. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(10), 3036-3046.
- YouTube. (2023, August 13). Disconnecting with a sneaky furan?
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Furan - Wikipedia [en.wikipedia.org]
- 14. Furan synthesis [organic-chemistry.org]
Navigating the Synthesis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(Furan-3-yl)ethan-1-amine hydrochloride. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested insights to help you navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to empower you with the knowledge to not only identify and solve problems but also to understand the underlying chemistry to proactively optimize your experimental outcomes.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the common reductive amination and Leuckart reaction pathways.
Scenario 1: Low Conversion of 3-Acetylfuran
Question: I am observing a significant amount of unreacted 3-acetylfuran in my reaction mixture after the recommended reaction time. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion of the starting ketone is a frequent issue in reductive aminations. The root cause often lies in the equilibrium of the initial imine formation or the efficacy of the reducing agent.
Possible Causes & Solutions:
-
Inefficient Imine Formation: The formation of the intermediate imine from 3-acetylfuran and the ammonia source is a reversible reaction.
-
Water Removal: The presence of water can shift the equilibrium back towards the starting materials. If your reaction conditions are not strictly anhydrous, consider using a Dean-Stark apparatus to remove water azeotropically, particularly in syntheses involving imine intermediates.
-
pH Optimization: The rate of imine formation is pH-dependent. For reductive aminations using reagents like sodium cyanoborohydride, maintaining a weakly acidic pH (around 5-6) is often optimal for imine formation without significantly hydrolyzing the furan ring.
-
-
Reducing Agent Activity: The chosen reducing agent may be inactive or added under suboptimal conditions.
-
Reagent Quality: Ensure your reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or formic acid in the Leuckart reaction) is fresh and has been stored under appropriate anhydrous conditions.
-
Temperature Control: For borohydride reductions, the initial addition should often be performed at a lower temperature (e.g., 0 °C) to control the reaction rate and prevent unwanted side reactions, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion. For the Leuckart reaction, maintaining a sufficiently high temperature (typically 160-185°C) is crucial for the reaction to proceed.[1]
-
-
Catalyst Deactivation (for catalytic hydrogenations): If you are employing a catalytic hydrogenation approach (e.g., with Pd/C), the catalyst may be poisoned or deactivated.
-
Catalyst Quality and Handling: Use a high-quality catalyst and handle it under an inert atmosphere to prevent oxidation.
-
Substrate Purity: Impurities in the 3-acetylfuran or solvent can poison the catalyst. Ensure the purity of your starting materials.
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low starting material conversion.
Scenario 2: Presence of 1-(Furan-3-yl)ethan-1-ol as a Major Byproduct
Question: My crude product analysis (GC-MS or ¹H NMR) shows a significant peak corresponding to 1-(Furan-3-yl)ethan-1-ol. How can I minimize the formation of this alcohol byproduct?
Answer:
The formation of the corresponding alcohol is a common side reaction in reductive aminations where the ketone is directly reduced. This typically occurs when the reduction of the carbonyl group is faster than the formation and subsequent reduction of the imine.
Minimization Strategies:
| Strategy | Rationale | Recommended Action |
| Choice of Reducing Agent | Some reducing agents are more chemoselective for imines over ketones. | Sodium cyanoborohydride (NaBH₃CN) is generally more selective for the reduction of iminium ions over ketones at a slightly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice for its mildness and selectivity. |
| One-Pot vs. Two-Step Procedure | A two-step procedure allows for the pre-formation of the imine before the addition of a less selective reducing agent. | Consider a two-step approach: first, react 3-acetylfuran with the ammonia source (e.g., ammonium acetate) in a suitable solvent with azeotropic removal of water to form the imine. Then, in a second step, add a reducing agent like sodium borohydride. |
| pH Control | The rate of imine formation is pH-sensitive. | For one-pot reductive aminations with NaBH₃CN, maintaining a pH of 5-6 can favor imine formation and its subsequent reduction over the direct reduction of the ketone. |
Scenario 3: Formation of Secondary and Tertiary Amine Byproducts
Question: I am observing impurities with higher molecular weights than my desired product, which I suspect are di- and tri-alkylated amines. How can I suppress their formation?
Answer:
Over-alkylation is a classic challenge in amine synthesis. The newly formed primary amine can be more nucleophilic than the initial ammonia source, leading to its reaction with the intermediate imine to form a secondary amine, which can then react further.
Controlling Over-Alkylation:
-
Excess Ammonia Source: Using a large excess of the ammonia source (e.g., ammonia, ammonium acetate, or ammonium formate) can statistically favor the reaction of the ketone with the primary nitrogen source over the newly formed product amine.
-
Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired reaction pathway.
-
Slow Addition of the Reducing Agent: In some cases, the slow addition of the reducing agent can help to maintain a low concentration of the primary amine product at any given time, reducing the likelihood of it competing for the imine intermediate.
Reaction Pathway Leading to Over-Alkylation:
Sources
Technical Support Center: Synthesis and Purification of 3-Amino-1-(furan-3-yl)propan-1-ol
Welcome to the comprehensive technical support center for 3-Amino-1-(furan-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize the yield and purity of this valuable synthetic intermediate.
Introduction
3-Amino-1-(furan-3-yl)propan-1-ol is a key building block in medicinal chemistry, featuring a furan moiety, a secondary alcohol, and a primary amine.[1] This combination of a biologically significant heterocycle with versatile functional groups makes it a highly attractive starting material for the synthesis of novel therapeutic agents.[1][2] However, its synthesis and purification can present several challenges, including low yields, furan ring instability, and difficulties in achieving high purity. This guide provides practical solutions to these common issues.
Troubleshooting Guide: Overcoming Common Synthesis and Purification Hurdles
This section addresses specific problems you may encounter during the synthesis and purification of 3-Amino-1-(furan-3-yl)propan-1-ol.
Issue 1: Low Yield in the Mannich Reaction for the β-Aminoketone Precursor
Question: I am attempting to synthesize the precursor, 3-amino-1-(furan-3-yl)propan-1-one, via a Mannich reaction with 3-acetylfuran, but my yields are consistently low, and the reaction mixture turns dark. What is the likely cause and how can I improve the yield?
Answer: The primary culprit for low yields and discoloration in the Mannich reaction of furan derivatives is the inherent sensitivity of the furan ring to acidic conditions.[3] Strong acids can catalyze polymerization or even ring-opening of the furan moiety.[3]
Causality and Optimization Strategies:
-
Acid Sensitivity of the Furan Ring: The furan ring is electron-rich and susceptible to electrophilic attack, which is exacerbated by strong acids, leading to degradation.[3][4]
-
Solution: Switch from strong mineral acids like HCl to a milder Lewis acid such as SnCl₄ or a protic acid with a less nucleophilic counter-ion.[3] This will minimize side reactions involving the furan ring.
-
-
Reaction Temperature: Higher temperatures can accelerate the degradation of the furan ring.
-
Solution: Maintain a lower reaction temperature, ideally between 0-25 °C, to suppress side reactions.[3]
-
-
In Situ Iminium Ion Formation: Generating the iminium salt in the presence of the furan substrate exposes it to potentially harsh conditions for a prolonged period.
-
Solution: Consider the use of a pre-formed iminium salt, such as Eschenmoser's salt, to avoid exposing the furan to excess aldehyde and amine under acidic conditions.[3]
-
Issue 2: Poor Enantioselectivity in the Asymmetric Reduction of 3-Amino-1-(furan-3-yl)propan-1-one
Question: My asymmetric reduction of the β-aminoketone is resulting in a nearly racemic mixture of 3-Amino-1-(furan-3-yl)propan-1-ol. How can I improve the stereoselectivity?
Answer: Achieving high enantioselectivity in the reduction of β-amino ketones is highly dependent on the choice of the chiral catalyst and reaction conditions.
Key Factors Influencing Stereoselectivity:
-
Catalyst Selection: The choice of catalyst is paramount for controlling the stereochemical outcome. The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones.[5][6][7][8]
-
Substrate Purity: Impurities in the β-aminoketone precursor can poison the catalyst and reduce its effectiveness.
-
Solution: Ensure the starting aminoketone is of high purity before proceeding with the asymmetric reduction. Purification by column chromatography or vacuum distillation may be necessary.[3]
-
Table 1: Comparison of Asymmetric Reduction Methods
| Method | Catalyst | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | Chiral Oxazaborolidine | 90-98 | Well-established, predictable stereochemistry. | Requires stoichiometric borane, moisture-sensitive. |
| Biocatalysis | Ketoreductase | >99 | High selectivity, mild conditions, environmentally friendly. | May require process development, potential for low volumetric productivity. |
| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst | 95-99 | High turnover numbers, atom-economical. | Requires high-pressure equipment, expensive catalyst. |
Issue 3: Product Degradation During Purification
Question: I am observing significant product loss and decomposition during the final purification by vacuum distillation. What are alternative purification strategies?
Answer: Amino alcohols like 3-Amino-1-(furan-3-yl)propan-1-ol can be susceptible to thermal degradation at elevated temperatures.[3] Vacuum distillation, while effective for some compounds, may not be suitable here.[10][11]
Alternative Purification Protocols:
-
Purification via Salt Formation and Recrystallization: This is often the most effective method for purifying thermally sensitive amines.
-
Protocol:
-
Dissolve the crude 3-Amino-1-(furan-3-yl)propan-1-ol in a suitable solvent (e.g., isopropanol, ethanol).
-
Add a solution of an appropriate acid, such as tartaric acid or hydrochloric acid in a non-polar solvent, dropwise to form the corresponding salt.[3][12]
-
The diastereomeric salts formed with a chiral acid like tartaric acid can often be separated by fractional crystallization, allowing for chiral resolution.[13][14][15]
-
Collect the precipitated salt by filtration.
-
Recrystallize the salt from a suitable solvent system to achieve high purity.
-
To recover the free amine, dissolve the purified salt in water and basify the solution (e.g., with NaOH or NaHCO₃) followed by extraction with an organic solvent.[16]
-
-
-
Column Chromatography: For smaller scale purifications, flash column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for producing 3-Amino-1-(furan-3-yl)propan-1-ol with good yield?
A1: A robust and commonly employed two-step synthesis involves an initial Mannich reaction to form the β-aminoketone intermediate, followed by its reduction.[20][21][22]
Caption: General workflow for the synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
Q2: What are the key analytical techniques for characterizing the final product and identifying impurities?
A2: A combination of spectroscopic and chromatographic methods is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.[22][23]
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. For amino alcohols, common fragmentation patterns include α-cleavage and loss of water (M-18).[24][25][26][27][28]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC is necessary to determine the enantiomeric excess (ee) of the final product.[16][29][30]
Q3: Are there alternative synthetic routes that avoid the potentially harsh conditions of the Mannich reaction?
A3: Yes, an alternative two-step process starts with 3-furaldehyde and acetonitrile to form a cyanohydrin intermediate, which is then reduced to the amino alcohol.[11][31] This route can be advantageous as it may avoid the strongly acidic conditions of the Mannich reaction.
Caption: Alternative synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (Mannich Reaction)
This protocol is adapted from established procedures for the Mannich reaction.[30][32][33]
-
To a stirred solution of 3-acetylfuran (1.0 eq) in ethanol, add dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq).
-
Heat the mixture to a gentle reflux (approximately 78°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The crude product can be purified by column chromatography or vacuum distillation.
Protocol 2: Asymmetric Reduction to 3-Amino-1-(furan-3-yl)propan-1-ol (CBS Reduction)
This protocol utilizes a Corey-Bakshi-Shibata (CBS) catalyst for high enantioselectivity.[5][6][9][34]
-
Dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq) and stir for 15 minutes.
-
Add a solution of 3-(Dimethylamino)-1-(furan-3-yl)propan-1-one (1.0 eq) in anhydrous THF dropwise to the catalyst solution.
-
Stir the reaction at 0°C until completion, as monitored by TLC.
-
Carefully quench the reaction by the dropwise addition of methanol.
-
Warm the mixture to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis. BenchChem.
- BenchChem. (2025). Chiral Synthesis of 3-Amino-1-(furan-3-yl)
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- MDPI. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- ResearchGate. (2023). Synthetic applications of biologically important Mannich bases: An updated review.
- BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- BenchChem. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem.
- Gimeno, J., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 934-946.
- Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Evans, D. A., & Sjogren, E. B. (1985). Diastereoselective reduction of β-amino ketones. A convenient route to syn- and anti-β-amino alcohols. Tetrahedron Letters, 26(32), 3783-3786.
- ResearchGate. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Google Patents. (2014). CN104098478B - Aminoalcohol resolution method.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- BevZero. (2024).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2006). Chiral Separation of Amines and Amino-alcohols by Fractional Reactive Extraction.
- BenchChem. (2025). Application Notes and Protocols: 3-Amino-1-(furan-3-yl)propan-1-ol in Organic Synthesis. BenchChem.
- CHIMIA. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
- Restek. (n.d.). Troubleshooting Guide. Restek.
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. Royal Society of Chemistry.
- PubMed. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Chemistry Steps.
- Phenomenex. (n.d.).
- Google Patents. (1995). ES2073645T3 - PROCEDURE FOR THE PREPARATION OF 3-AMINO-CROTONONITRILE.
- University of Rochester. (n.d.).
- Wikipedia. (n.d.). Chiral resolution. Wikipedia.
- MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. MDPI.
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Journal of Organic and Pharmaceutical Chemistry. (2015). Reduction of Chiral Amino Acids Based on Current Method. Journal of Organic and Pharmaceutical Chemistry.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
- YouTube. (2023). Disconnecting with a sneaky furan?. YouTube.
- MDPI. (2020). Transformation of 3-(Furan-2-yl)-1,3-di(het)
- Agilent. (2008). Care, Maintenance, and Troubleshooting of HPLC Columns. Agilent.
- Alfa Chemistry. (n.d.).
- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- BenchChem. (2025). Challenges in the scale-up production of 3-Amino-1-(furan-3-yl)propan-1-ol. BenchChem.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- ACS Publications. (1998). An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide.
- JoVE. (2024).
- ResearchGate. (2011). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation.
- ResearchGate. (2023). A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications.
- WOL - The World of Learning. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. WOL - The World of Learning.
- YouTube. (2021).
- Chromatography Forum. (2009). Amine column degradation.
- YouTube. (2023).
- YouTube. (2023).
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Troubleshooting low conversion rates in furan amine synthesis
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Welcome to the technical support center for furan amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Furan amines are versatile building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis can be challenging, often plagued by low conversion rates and the formation of undesirable byproducts.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to help you diagnose and resolve common issues encountered during your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
Scenario 1: Reductive Amination of Furan Aldehydes (e.g., Furfural, HMF)
Reductive amination is a cornerstone for synthesizing furan amines from biomass-derived aldehydes like furfural and 5-hydroxymethylfurfural (HMF).[1][4][5] The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrogenated.[1] Low yields often point to issues with one or both of these steps, or competing side reactions.
Question: My reductive amination of furfural with ammonia is producing a significant amount of polymer-like material and furfuryl alcohol, with very low yield of the desired furfurylamine. What's going wrong?
This is a classic problem in furfural chemistry, stemming from the compound's inherent reactivity.
Causality and Troubleshooting Steps:
-
Competitive Hydrogenation vs. Amination: The catalyst you are using may have a higher affinity for hydrogenating the carbonyl group directly to an alcohol rather than facilitating the imine formation and subsequent reduction.[1]
-
Solution: Select a catalyst known to favor imine hydrogenation. Non-precious metal catalysts like Raney Ni and Raney Co have shown excellent performance.[1][3] For instance, Raney Co can achieve up to 99% yield of furfurylamine (FAM) by efficiently promoting the hydrogenolysis of secondary imines while showing low activity for further hydrogenation.[1] Nickel-based catalysts, in general, are effective for the reductive amination of furan aldehydes.[1][6]
-
-
Furan Ring Instability and Polymerization: Furans, particularly furfural, are susceptible to polymerization under acidic conditions.[7][8] Any acidic sites on your catalyst or acidic byproducts can trigger this unwanted side reaction.
-
Solution:
-
Ensure your catalyst support is neutral or basic.
-
Consider using a solvent system that can suppress polymerization. While methanol is common, studies have shown that solvents like 1,4-dioxane can lead to high selectivity.[1][3] Some organic solvents can limit side reactions like condensation and resinification.[8]
-
-
-
Imine Intermediate Side Reactions: The primary imine intermediate is often unstable and can undergo self-condensation or trimerization, especially at higher concentrations or temperatures.[1]
-
Solution:
-
Control Stoichiometry: An excess of the amine source (e.g., ammonia) can shift the equilibrium towards the desired imine formation and subsequent reduction. A molar ratio of furfural to ammonia of 1:2 has been shown to be optimal in some systems to maximize selectivity.[3]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote polymerization and other side reactions. An optimal temperature, often around 130°C for Raney Ni systems, is crucial.[3]
-
-
Experimental Protocol: Optimizing Reductive Amination of Furfural with Raney Ni
This protocol provides a starting point for optimizing the synthesis of furfurylamine.
Materials:
-
Furfural (freshly distilled)
-
Raney Ni catalyst (activated)
-
Ammonia source (e.g., aqueous ammonia, ammonia in methanol)
-
1,4-Dioxane (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
To the autoclave, add Raney Ni catalyst under an inert atmosphere.
-
Add 1,4-dioxane as the solvent.
-
Add the ammonia source. A molar ratio of furfural to ammonia of 1:2 is recommended as a starting point.[3]
-
Add the furfural.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[3]
-
Heat the reaction to the target temperature (e.g., 130°C) with vigorous stirring.[3]
-
Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or HPLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the catalyst and analyze the crude product mixture.
Question: I'm attempting a reductive amination of 5-hydroxymethylfurfural (HMF) and observing low conversion. Is HMF more challenging to work with than furfural?
While the core principles are the same, HMF's additional functional group introduces different challenges.
Causality and Troubleshooting Steps:
-
Catalyst Poisoning/Deactivation: HMF and its derivatives can sometimes be part of complex mixtures derived from biomass. Impurities, such as amino acids, can act as catalyst poisons, deactivating noble metal catalysts like Au, Pt, Pd, and Ru.[9]
-
Solution:
-
Purify the HMF starting material.
-
If using unrefined HMF, consider a more robust catalyst. Studies have shown that AuPd/C alloy catalysts exhibit higher stability against deactivation by amino acids.[9]
-
-
-
Biocatalyst Inactivation: If you are using an enzymatic approach with amine transaminases (ATAs), high concentrations of the amine donor can destabilize and inactivate the enzyme over time, leading to decreased conversion.[10]
Scenario 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, particularly with aryl halides.[11] When applied to furan systems, specific challenges can arise.
Question: My Buchwald-Hartwig amination of a 2-bromofuran with a primary amine is giving me a low yield, with significant recovery of the starting material. What factors should I investigate?
Low conversion in a Buchwald-Hartwig reaction often points to issues with the catalytic cycle.
Causality and Troubleshooting Steps:
-
Inactive Catalyst Formation: The active Pd(0) catalyst may not be forming efficiently from the Pd(II) precatalyst. This can be due to an inappropriate choice of ligand, base, or solvent.
-
Solution:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. The base can also play a role in the generation of the active Pd(0) species.
-
Precatalyst Activation: Using a well-defined Pd(II) precatalyst that readily forms the active LPd(0) species upon exposure to a base can be more efficient than relying on in-situ reduction.
-
-
-
Competitive Side Reactions: Furan rings can participate in side reactions. For instance, some catalysts can promote the conversion of furans to phenols in the presence of alkynes.[7] While not a direct Buchwald-Hartwig pathway, it highlights the reactivity of the furan ring.
-
Substrate-Specific Issues: The electronic properties of your specific bromofuran and amine can influence the reaction rate. Electron-withdrawing groups on the furan ring can facilitate oxidative addition, while bulky amines may require more sterically demanding ligands to enable coupling.
Visualizing the Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting low yields in the reductive amination of furfural.
Caption: Troubleshooting workflow for reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions to be aware of during the reductive amination of furfural? A1: The three primary competing side reactions are:
-
Direct hydrogenation of the furfural's carbonyl group to form furfuryl alcohol.[1]
-
Over-alkylation , where the initially formed primary amine reacts with another molecule of furfural to form a secondary amine, and so on.[1]
-
Polymerization or resinification of furfural, often catalyzed by acidic conditions.[1][8]
Q2: Can I use water as a solvent for the reductive amination of furfural? A2: While water is an attractive green solvent, its use can be challenging. Many studies have found that organic solvents like methanol or 1,4-dioxane provide better yields and selectivity.[1][3] However, some catalyst systems, such as RuCo/AC, have shown good performance in water.[1] The presence of excess water can also lead to side reactions like furan-ring opening.[12]
Q3: My catalyst seems to be deactivating after a single run. What are the common causes of catalyst deactivation in furan amine synthesis? A3: Catalyst deactivation can be caused by several factors:
-
Poisoning: Impurities in the feedstock, such as sulfur compounds or, in the case of biomass-derived furans, amino acids, can poison the active sites of the catalyst.[9]
-
Leaching: The active metal may leach from the support into the reaction medium, especially under harsh conditions.
-
Coking/Fouling: Polymerization of the furan substrate or products on the catalyst surface can block active sites.
-
Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate, reducing the active surface area.
Q4: Are there biocatalytic alternatives to traditional heterogeneous catalysis for furan amine synthesis? A4: Yes, biocatalysis is an emerging and promising alternative. Amine transaminases (ATAs) can catalyze the reductive amination of furan aldehydes like HMF and 2,5-diformylfuran (DFF) with high conversion rates.[10] These enzymatic methods operate under mild conditions and can offer high selectivity, avoiding many of the byproducts seen in traditional catalysis.
Q5: What is the Leuckart reaction, and is it suitable for furan amines? A5: The Leuckart reaction (or Leuckart-Wallach reaction) is a method for the reductive amination of aldehydes or ketones using formic acid or its derivatives as the reducing agent.[13] While it's a classic named reaction, it often requires high temperatures and can produce N-formylated byproducts that need to be hydrolyzed.[13] Recent advancements have improved yields, but for sensitive substrates like furans, which are prone to polymerization under acidic conditions, careful optimization is required.[12][14]
Data Summary: Catalyst Performance in Furfural Reductive Amination
The choice of catalyst is paramount for achieving high selectivity towards the desired primary amine. The table below summarizes the performance of various catalysts under optimized conditions.
| Catalyst | Support | Temp (°C) | H₂ Pressure (MPa) | Solvent | Furfural Conversion (%) | Furfurylamine Selectivity (%) | Reference |
| Raney Ni | - | 130 | 2.0 | 1,4-Dioxane | 100 | 96.3 | [3] |
| Raney Co | - | - | - | - | - | 99 | [1] |
| RuCo | Activated Carbon | 80 | 2.0 | Water | - | 92 | [1] |
| Ni@DS | Dendritic Silica | 50 | 0.9 | Water/Toluene | - | 89 | [1] |
| Ir/SiO₂-SO₃H | Sulfonic Acid Silica | RT | - | Ethyl Acetate | - | 21 (for N-phenyl FAM) | [1] |
This table clearly illustrates that non-noble metal catalysts like Raney Ni and Co can be highly effective and selective. Furthermore, the synergistic effect of bimetallic catalysts (e.g., RuCo) can also lead to excellent performance, even in green solvents like water.[1]
References
-
Bai, L., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. Available at: [Link]
-
Schmideder, S., et al. (2022). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. MDPI. Available at: [Link]
-
Zhang, Z., et al. (2023). Preparation of Furanyl Primary Amines from Biobased Furanyl Derivatives over Heterogeneous Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Gao, C., et al. (2023). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Publications. Available at: [Link]
-
Song, C., et al. (2023). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
Wikipedia. Gold(III) chloride. Available at: [Link]
-
Wang, C., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
-
Xu, H., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Lai, D., et al. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
He, J., et al. (2020). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Ermolaev, S., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Institutes of Health (NIH). Available at: [Link]
- Wikipedia. Leuckart reaction. Not directly used, but relevant context.
-
Yakubu, O., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
- Not directly cited.
-
Srivastava, R., et al. (2023). Reductive Amination of Furfural to Furfurylamine. Taylor & Francis eBooks. Available at: [Link]
- Not directly cited.
-
Phan, T., et al. (2019). N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks. National Institutes of Health (NIH). Available at: [Link]
- Not directly cited.
- Not directly cited.
- Not directly cited.
-
Yuan, Q., et al. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. ACS Omega. Available at: [Link]
- Not directly cited.
-
Reichert, D., et al. (2022). Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sandermanpub.net [sandermanpub.net]
- 4. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Gold(III) chloride - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]
- 9. Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. N-formyl-stabilizing quasi-catalytic species afford rapid and selective solvent-free amination of biomass-derived feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Researcher's Guide to Handling Light-Sensitive Furan Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with furan-containing compounds. This guide is designed to provide you with in-depth technical information, field-proven insights, and practical troubleshooting advice to ensure the integrity and success of your experiments involving these photosensitive molecules. My aim is to go beyond standard protocols and offer a deeper understanding of the "why" behind each recommendation, empowering you to make informed decisions in your laboratory work.
Understanding the Challenge: The Photochemistry of Furans
Furan and its derivatives are invaluable scaffolds in medicinal chemistry and materials science.[1][2] However, their utility is often shadowed by their inherent sensitivity to light. Exposure to ultraviolet (UV) and even visible light can initiate a cascade of photochemical reactions, leading to degradation, the formation of unwanted impurities, and a potential loss of biological activity.[3] A primary mechanism of this degradation involves the interaction of the furan ring with singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen.[4]
The furan ring, being electron-rich, acts as a diene in a [4+2] cycloaddition reaction with singlet oxygen, forming an unstable endoperoxide intermediate. This intermediate can then undergo further reactions, leading to ring-opening and the formation of various degradation products, such as dicarbonyl compounds.[5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with light-sensitive furan compounds.
Q1: What are the first signs of degradation in my furan compound?
A1: Visual cues can be an early indicator of degradation. A noticeable change in color, such as the appearance of a yellow or brown tint in a previously colorless solid or solution, often suggests the formation of degradation products.[6] However, it is crucial to understand that significant degradation can occur before any visible changes are apparent. Therefore, analytical confirmation is always recommended.
Q2: How do different substituents on the furan ring affect its photostability?
A2: The electronic nature of the substituents plays a critical role. Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the furan ring, making it more susceptible to oxidation by electrophilic species like singlet oxygen. Conversely, electron-withdrawing groups (e.g., formyl, carboxyl) can decrease the ring's reactivity and enhance photostability.[3] The position of the substituent also matters, influencing the regioselectivity of the photochemical reaction.
Q3: What is the ideal way to store my light-sensitive furan compounds?
A3: Proper storage is your first line of defense against photodegradation. Solid compounds should be stored in amber glass vials or containers completely wrapped in aluminum foil to block light. These should be kept in a cool, dark, and dry place. For solutions, amber glass vials with PTFE-lined caps are recommended. To minimize exposure to oxygen, which is a prerequisite for photo-oxidation, consider flushing the container with an inert gas like argon or nitrogen before sealing. Storing at reduced temperatures (e.g., 4°C or -20°C) can also slow down the rate of degradation.[7]
Q4: Can the choice of solvent impact the photostability of my furan compound?
A4: Absolutely. The solvent can influence the photodegradation process in several ways. Solvents that can act as photosensitizers can promote the formation of singlet oxygen, accelerating degradation. Halogenated solvents, in particular, should be used with caution. Additionally, the polarity of the solvent can affect the stability of the excited states of the furan molecule and the reactive oxygen species. It is advisable to use freshly distilled, high-purity solvents and to degas them before use to remove dissolved oxygen.
Q5: Are there any chemical additives that can help protect my furan compound from photodegradation?
A5: Yes, the use of singlet oxygen quenchers can be an effective strategy. These are compounds that can deactivate singlet oxygen, preventing it from reacting with the furan ring. Common physical quenchers include β-carotene and 1,4-diazabicyclo[2.2.2]octane (DABCO). Chemical quenchers, such as certain phenolic antioxidants (e.g., BHT, TBHQ), can also be used.[8][9] However, it's essential to ensure that the quencher does not interfere with your intended reaction or downstream applications.
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Action & Rationale |
| My furan compound has changed color (e.g., turned yellow/brown) upon storage. | Photodegradation or oxidation. | 1. Analytical Confirmation: Do not assume the compound is still pure. Analyze a small sample by HPLC-UV/MS or NMR to identify and quantify any impurities. A change in the UV spectrum can also be indicative of degradation. 2. Re-purification: If degradation has occurred, re-purify the compound using an appropriate technique like column chromatography under light-protected conditions. 3. Re-evaluate Storage: Review your storage conditions. Ensure the container is light-proof (amber glass or foil-wrapped) and consider storing under an inert atmosphere at a lower temperature. |
| I'm seeing unexpected peaks in my HPLC/LC-MS analysis after a reaction. | Photodegradation of the starting material or product during the reaction or workup. | 1. Run a Control Experiment: Repeat the reaction under strict light-exclusion conditions (e.g., wrap the reaction vessel in foil, work in a darkened fume hood). Compare the analytical results to your original experiment. 2. Analyze the "Dark" Control: Always include a "dark" control sample in your photostability studies, which is handled and stored identically to the test sample but protected from light. This helps differentiate between photodegradation and thermal degradation. 3. Optimize Workup: Minimize the exposure of your reaction mixture to light during workup procedures like extraction and chromatography. Use amber glassware and work efficiently. |
| My reaction yield is consistently lower than expected. | Degradation of the furan-containing starting material or product. | 1. Verify Starting Material Purity: Before starting a reaction, always check the purity of your furan compound, especially if it has been stored for a while. 2. Implement Light Protection: As a standard practice, conduct all reactions involving furans under light-protected conditions. 3. Consider a Singlet Oxygen Quencher: If photo-oxidation is suspected to be a significant side reaction, consider adding a compatible singlet oxygen quencher to your reaction mixture. |
| My NMR spectrum shows complex, unidentifiable signals. | Formation of multiple degradation products or oligomers. | 1. Simplify the System: Analyze a sample of your starting material that has been deliberately exposed to light to see if similar complex signals appear. This can help confirm photodegradation as the cause. 2. Utilize 2D NMR: Techniques like COSY and HMBC can help in elucidating the structures of the degradation products. 3. LC-MS/MS Analysis: This technique is powerful for identifying the molecular weights and fragmentation patterns of the impurities, aiding in their identification.[10] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key workflows when handling light-sensitive furan compounds.
Protocol 1: Setting Up a Light-Protected Reaction
Objective: To perform a chemical reaction involving a light-sensitive furan compound while minimizing exposure to light.
Materials:
-
Round-bottom flask wrapped completely in aluminum foil.
-
Magnetic stirrer and stir bar.
-
Septa and needles for inert atmosphere techniques.
-
Source of inert gas (argon or nitrogen).
-
Syringes for reagent addition.
-
Light-sensitive furan compound.
-
Degassed solvents.
Procedure:
-
Vessel Preparation: Thoroughly wrap the round-bottom flask with aluminum foil, ensuring no gaps where light can penetrate. The neck of the flask should also be covered as much as possible.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., with a condenser) and flame-dry under vacuum to remove moisture. Backfill the apparatus with an inert gas.
-
Reagent Addition (Solid): If your furan compound is a solid, add it to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe.
-
Reagent Addition (Liquid): Add any other liquid reagents via syringe through a septum.
-
Reaction Monitoring: If you need to monitor the reaction by TLC, do so in a dimly lit area. Quickly spot the TLC plate and return the reaction to its protected state.
-
Workup: Conduct the reaction workup in a darkened fume hood or with the lights turned down. Use amber-colored separatory funnels and other glassware.
Causality Behind Choices:
-
Aluminum Foil: Provides a simple and effective barrier against a broad spectrum of light.
-
Inert Gas: Removes oxygen, a key reactant in the most common photodegradation pathway.
-
Degassed Solvents: Reduces the amount of dissolved oxygen available for singlet oxygen formation.
-
Dim Lighting: Minimizes ambient light exposure during necessary manipulations.
Protocol 2: Purification of a Light-Sensitive Furan Compound by Column Chromatography
Objective: To purify a light-sensitive furan compound while preventing degradation on the column.
Materials:
-
Glass chromatography column wrapped in aluminum foil.
-
Silica gel.
-
Eluent (degassed).
-
Collection tubes (amber glass or wrapped in foil).
-
TLC plates and UV lamp for analysis.
Procedure:
-
Column Preparation: Wrap the glass column securely with aluminum foil. Pack the column with silica gel as you normally would.[11]
-
Sample Loading: Dissolve your crude furan compound in a minimal amount of solvent and load it onto the column.
-
Elution: Begin eluting the column with your chosen solvent system. Keep the top of the column covered with foil to prevent light from entering.
-
Fraction Collection: Collect the fractions in amber vials or foil-wrapped test tubes.
-
Fraction Analysis: Analyze the fractions by TLC in a dimly lit area.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Protect the flask from light with aluminum foil.
Causality Behind Choices:
-
Foil-Wrapped Column and Tubes: Prevents light from reaching the compound as it moves through the stationary phase and is collected.
-
Efficient Elution: Minimizing the time the compound spends on the silica gel reduces the potential for both photodegradation and on-column decomposition.
Protocol 3: Conducting a Forced Photodegradation Study (as per ICH Q1B guidelines)
Objective: To assess the intrinsic photostability of a furan-containing drug substance.[12][13][14]
Materials:
-
Photostability chamber with a calibrated light source (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[8]
-
Chemically inert, transparent containers (e.g., quartz dishes).
-
"Dark" control samples wrapped in aluminum foil.
-
Validated stability-indicating analytical method (e.g., HPLC-UV/MS).
Procedure:
-
Sample Preparation: Place a thin layer of the furan compound (as a solid or in solution) in the transparent containers. Prepare identical "dark" control samples by wrapping the containers in foil.
-
Exposure: Place the samples and controls in the photostability chamber. Expose them to a specified integrated light dose, typically not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Sample Analysis: At appropriate time points, withdraw samples and their corresponding dark controls.
-
Analysis: Analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradants and loss of assay using a validated analytical method.[8]
-
Data Interpretation: Compare the results from the light-exposed samples to the dark controls to differentiate between photodegradation and thermal degradation.
Causality Behind Choices:
-
Standardized Light Source: Ensures reproducible and comparable results that meet regulatory expectations.
-
Dark Control: Essential for a self-validating system, allowing you to isolate the effects of light from other environmental factors like heat.
-
Stability-Indicating Method: A validated analytical method is crucial to accurately detect and quantify the parent compound and its degradation products.
Visualizing the Science
Diagrams can simplify complex chemical processes and workflows, making them easier to understand and remember.
Mechanism of Furan Photodegradation
Caption: Mechanism of Furan Photodegradation via Singlet Oxygen.
Troubleshooting Workflow for Unexpected Degradation
Caption: Troubleshooting Workflow for Furan Degradation.
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Scherbakov, A., et al. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology. [Link]
-
A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. (2023). ChemistrySelect. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
-
Baertschi, S. W., Alsante, K. M., & Tønnesen, H. H. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. Journal of Pharmaceutical Sciences. [Link]
-
Kinetic study of the quenching reaction of singlet oxygen by common synthetic antioxidants (tert-butylhydroxyanisol, tert-di-butylhydroxytoluene, and tert-butylhydroquinone) as compared with alpha-tocopherol. (1999). Journal of Agricultural and Food Chemistry. [Link]
-
Furan Carboxamides as Model Compounds to Study the Competition between Two Modes of Indirect Photochemistry. (2019). Environmental Science & Technology. [Link]
-
Photocatalytic synthesis of tetra-substituted furans promoted by carbon dioxide. (2021). Chemical Science. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024, November 17). YouTube. [Link]
-
Furan formation during storage and reheating of sterilised vegetable purées. (2012). Food Additives & Contaminants: Part A. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules. [Link]
-
Adsorption and photodegradation kinetics of carbofuran (pH 5.9), Furadan 35-ST, and model system (pH 6.2). (2014). ResearchGate. [Link]
-
Furan formation during storage and reheating of sterilised vegetable purées. (2012). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]
-
(A) Mechanism of furan activation via reaction with singlet oxygen. (B)... (2019). ResearchGate. [Link]
-
Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions. (2015). ResearchGate. [Link]
-
How to run column chromatography. (n.d.). University of Rochester. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). ResearchGate. [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan-Maleimide Resins Based on Thermoreversible Diels-Alder Network. (2023). PubMed. [Link]
-
Direct spectroscopic observation of singlet oxygen quenching and kinetic studies of physical and chemical singlet oxygen quenching rate constants of synthetic antioxidants (BHA, BHT, and TBHQ) in methanol. (2010). Journal of Food Science. [Link]
-
Case studies on photocatalytic degradation of pharmaceuticals in different countries. (2022). DOI. [Link]
-
Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.. [Link]
-
Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). MDPI. [Link]
-
Kinetic Studies of the Photoreaction of Benzophenone with Furan. (1967). Sci-Hub. [Link]
-
Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. (2021). ACS Omega. [Link]
-
Glovebox Applications Oxygen Monitoring: Ensuring Safety and Product Integrity with the Oxygen Analyzers. (n.d.). Modcon Systems. [Link]
-
Furans and singlet oxygen – why there is more to come from this powerful partnership. (2006). Chemical Communications. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Safe Handling of Peroxide-Formers (PFs). (n.d.). University of California, Berkeley. [Link]
-
Products of the OH Radical-Initiated Reactions of Furan, 2-and 3-Methylfuran, and 2,3-and 2,5-Dimethylfuran in the Presence of NO. (2015). ResearchGate. [Link]
-
Photochemistry in Medicinal Chemistry and Chemical Biology. (2024). iris.unina.it. [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. (2001). Molecules. [Link]
-
Common Lab Accidents and How To Avoid Them. (2016, November 4). YouTube. [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of Glasgow. [Link]
-
Effect of pH on adsorption and photocatalytic degradation efficiency of different catalysts on removal of methylene blue. (2014). SciSpace. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2005). Chemical Research in Toxicology. [Link]
-
Chromatography: Principle, Types, Steps, Uses, Diagram. (2025, June 14). Microbe Notes. [Link]
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Furan formation during storage and reheating of sterilised vegetable purées. (2012). PubMed. [Link]
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Glovebox and environmental chamber solutions. (n.d.). Process Sensing Technologies. [Link]
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Studies on photodegradation process of psychotropic drugs: a review. (2017). Environmental Science and Pollution Research. [Link]
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Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. (2021). PubMed Central. [Link]
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Ketoprofen Photodegradation Kinetics Promoted by TiO 2. (2024). MDPI. [Link]
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Technical Support Center: Navigating the Nuances of Quenching Furan Ring Reactions
A Foreword from the Senior Application Scientist: The furan nucleus, a cornerstone in pharmaceuticals, agrochemicals, and advanced materials, is deceptively delicate. Its unique electronic structure, while enabling a rich tapestry of chemical transformations, also renders it exquisitely sensitive, particularly during reaction quenching and workup. This guide is born from extensive laboratory experience and is designed to be your trusted resource for navigating the challenges of preserving the integrity of the furan ring in your synthetic endeavors. Herein, we dissect the "why" behind the "how," providing not just protocols, but a foundational understanding of the furan's reactive nature.
The Furan's Achilles' Heel: Understanding Acid-Catalyzed Degradation
The furan ring's pronounced instability in acidic environments is the primary challenge during the quenching of many reactions. This susceptibility stems from the ease with which the ring can be protonated, initiating a cascade of reactions that can lead to ring-opening, polymerization, and the formation of intractable tars. The process is often initiated by protonation at the α-carbon (the carbon atom adjacent to the oxygen), which is typically the rate-limiting step. This instability can lead to the formation of degradation products and polymers. While less pronounced, degradation under strongly basic conditions can also occur.
Substituents on the furan ring play a critical role in modulating its stability. Electron-withdrawing groups can significantly stabilize the ring towards acidic conditions, whereas electron-donating groups can exacerbate its reactivity and susceptibility to degradation.
Frequently Asked Questions (FAQs)
Q1: Why did my reaction mixture turn dark brown or black after adding an acidic quenching solution?
A1: The darkening of the reaction mixture is a strong visual indicator of furan ring decomposition and subsequent polymerization.[1] This occurs when the furan ring is exposed to acidic conditions, leading to the formation of highly colored, polymeric materials, often referred to as "humins."
Q2: Can I use water to quench my reaction involving a furan derivative?
A2: While water can be used, it is often not the ideal choice, especially if residual acid is present from the reaction. The presence of additional water can be more determining on ring opening than the nature of the acidic initiator.[2][3] A mildly acidic aqueous environment can readily lead to furan degradation. It is generally safer to use a buffered or mildly basic quenching solution.
Q3: What is the best way to neutralize an acidic catalyst in a reaction mixture containing a furan?
A3: The key is to neutralize the acid without creating a localized acidic environment. A slow, portion-wise addition of a mild inorganic base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is recommended.[4] It is crucial to monitor the pH of the aqueous phase during the neutralization process, aiming for a pH of ~7-8.
Q4: My furan-containing product seems to be degrading on silica gel during chromatography. What can I do?
A4: Silica gel is inherently acidic and can cause the degradation of sensitive furan compounds. To mitigate this, you can either use a less acidic stationary phase like alumina (basic or neutral) or deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (typically 1-2%).
Q5: Are there any general precautions I should take when quenching any reaction with a furan ring?
A5: Yes. Always perform the quench at a low temperature (0 °C or below) to dissipate the heat from the neutralization and slow down potential degradation pathways. Add the quenching solution slowly and with vigorous stirring to avoid localized hotspots of high acid or base concentration. Whenever possible, work under an inert atmosphere to prevent potential air-oxidation of sensitive intermediates or products.
Troubleshooting Guide: From Theory to Practical Solutions
| Problem | Potential Cause | Recommended Solution & Rationale |
| Darkening/Blackening of Reaction Mixture Upon Quenching | Acid-catalyzed polymerization of the furan ring.[1] | Immediately cool the reaction mixture to 0 °C or below. Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7). The goal is to neutralize any reactive species without a significant drop in pH. |
| Low or No Yield of Furan Product After Workup | Furan ring opening due to acidic workup conditions. | Re-evaluate your workup procedure. Ensure that any acidic solutions are thoroughly neutralized before extraction. Consider an "extractive workup" where the product is immediately extracted into a non-polar solvent as the reaction is quenched to minimize its time in an aqueous, potentially acidic, environment.[5] |
| Formation of an Insoluble Precipitate During Workup | Polymerization of the furan starting material or product. | If the precipitate is polymeric, it is likely not your desired product. To avoid this in the future, ensure rapid and efficient quenching at low temperatures. In some cases, the precipitate could be inorganic salts; check solubility in different solvents. |
| TLC Analysis Shows Product Degradation After Workup | The furan product is unstable to the workup conditions (acid, base, or silica gel). | Test the stability of your purified product under your workup conditions on a small scale.[6] If instability is confirmed, modify the workup to use milder reagents and neutral pH conditions. Consider using deactivated silica gel for chromatography. |
Detailed Quenching Protocols
Protocol 1: Quenching of Organometallic Reactions (e.g., Lithiated Furans)
Organolithium and Grignard reagents are highly reactive and their quenching is exothermic. The resulting metal hydroxides can create a basic environment, but the initial quench with a protic source can still pose a risk if not controlled.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel to -78 °C using a dry ice/acetone bath. This is critical to control the exotherm of the quench.
-
Quenching Agent Selection:
-
For simple protonation: Saturated aqueous ammonium chloride (NH₄Cl) solution is the reagent of choice. It is a weak acid that provides a proton source while buffering the solution and preventing a sharp rise in pH.
-
For reaction with an electrophile: The electrophile itself acts as the quenching agent. The subsequent workup will then follow the guidelines below.
-
-
Slow Addition: Add the saturated aqueous NH₄Cl solution dropwise via an addition funnel with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.
-
Warming and Extraction: Once the addition is complete, allow the mixture to slowly warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Causality Behind Choices:
-
-78 °C: Minimizes the rate of both the desired quenching reaction and potential side reactions, including furan degradation.
-
Saturated Aqueous NH₄Cl: Provides a controlled proton source and prevents the formation of strongly basic conditions that could lead to other side reactions.[7]
Protocol 2: Workup of Diels-Alder Reactions
Diels-Alder reactions involving furan are often reversible.[8][9] The workup procedure must be designed to isolate the desired adduct without promoting the retro-Diels-Alder reaction.
Step-by-Step Methodology:
-
Cooling and Precipitation: If the Diels-Alder adduct is a solid, cooling the reaction mixture may induce precipitation. The product can then be isolated by filtration.[8]
-
Solvent Removal: If the product is soluble, carefully remove the reaction solvent under reduced pressure at a low temperature to avoid the retro-Diels-Alder reaction.
-
Extractive Workup: If the reaction was performed in a high-boiling solvent, dilute the mixture with a suitable organic solvent and wash with water to remove any water-soluble impurities.
-
Purification: If chromatography is necessary, use deactivated silica gel or alumina to prevent acid-catalyzed decomposition or rearrangement of the adduct.
Causality Behind Choices:
-
Low Temperature: The retro-Diels-Alder reaction is entropically favored and becomes more significant at higher temperatures.
-
Deactivated Silica Gel: Prevents acid-catalyzed side reactions of the often-sensitive oxanorbornene adduct.
Protocol 3: Quenching of Friedel-Crafts Acylation Reactions
Friedel-Crafts acylations typically employ Lewis or Brønsted acid catalysts that must be effectively quenched to prevent furan degradation.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This will hydrolyze the Lewis acid and quench the reaction.
-
Neutralization: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral to slightly basic (pH ~7-8). Be cautious as CO₂ evolution can cause frothing.
-
Extraction and Washing: Extract the product with an organic solvent. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
Causality Behind Choices:
-
Crushed Ice: Provides a large surface area for rapid cooling and hydrolysis of the acid catalyst.
-
Sodium Bicarbonate: A mild base that effectively neutralizes the acid without creating a strongly basic environment that could be detrimental to some furan derivatives.[4]
Visualizing the Workflow: A Guide to Decision-Making
Decision Tree for Quenching Furan-Based Reactions
Caption: A decision tree for selecting an appropriate quenching/workup strategy.
Furan Decomposition Pathway
Caption: Simplified pathway of acid-catalyzed furan decomposition.
References
-
Huang, Y., et al. (2022a). Analytical methods for furan detection in foods. PubMed Central. [Link]
- Dionysiou, D. D., et al. (2017). Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites.
-
Gajewski, J. J., & Jurayj, J. (1987). Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. Organic Letters. [Link]
-
Coldham, I., et al. (2018). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. PubMed Central. [Link]
- Sangle, S. (2021). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
- Ananikov, V. P., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
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Feringa, B. L., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. [Link]
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Kerr, M. S. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. PubMed. [Link]
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Falco, C., et al. (2018). Understanding the Polymerization of Polyfurfuryl Alcohol: Ring Opening and Diels-Alder Reactions. MDPI. [Link]
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-
Scribd. Diels Alder Lab | PDF | Chemical Reactions | Organic Chemistry. [Link]
-
Liu, B., et al. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. [Link]
-
Wauters, T., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
DTIC. (2016). Synthesis and Characterization of Furanic Compounds. [Link]
-
Sarpong, R. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. [Link]
- Houk, K. N., et al. (2000). An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. The Journal of Organic Chemistry.
- Buchwald, S. L., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
MDPI. (2021). pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules. [Link]
- Chupakhin, O. N., et al. (2018). Organolithium compounds in reactions of nucleophilic substitution of hydrogen in arenes and hetarenes.
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester. [Link]
-
Wauters, T., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. PubMed. [Link]
- Houk, K. N., et al. (2000). (PDF) An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions.
-
MES Voice. (2022). Furan Synthesis and Reactions. YouTube. [Link]
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Wauters, T., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. [Link]
- Sarpong Group. (2016).
-
Frontier, A. (2026). Troubleshooting: My Reaction Failed: FAQ. University of Rochester. [Link]
- Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
- Thermo Fisher Scientific. (2012). GC/MS Determination of Furan in Food and Beverages using a PLOT Column.
-
Frontier, A. (2026). Troubleshooting: The Workup. University of Rochester. [Link]
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Lalevée, J., et al. (2021). Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. MDPI. [Link]
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- Ghorai, M. K., et al. (2021). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters.
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orientjchem.org. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Hu, H., et al. (2023). Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%. RSC Publishing. [Link]
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National Science Foundation. (2024). A Diels–Alder probe for discovery of natural products containing furan moieties. [Link]
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
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ACS Publications. (2019). Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. [Link]
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Swamidass, S. J., et al. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PubMed Central. [Link]
- Zhu, J., et al. (2022). Lewis Acid-Catalyzed Synthesis of Polysubstituted Furans from Conjugated Ene-yne-ketones and 1,3,5-Triazinanes.
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Validation & Comparative
A Senior Application Scientist's Guide to the Chiral HPLC Analysis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride: A Comparative Analysis with SFC and CE
Introduction
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the accurate and robust enantioselective analysis of chiral intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development and quality control.[1][2] 1-(Furan-3-yl)ethan-1-amine hydrochloride is a chiral primary amine that serves as a valuable building block in medicinal chemistry. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the chiral analysis of this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal analytical strategy.
The primary focus will be a detailed exposition of a chiral HPLC method, grounded in the widely successful application of polysaccharide-based chiral stationary phases (CSPs) for the resolution of primary amines.[3] We will then objectively compare this established technique with the high-throughput capabilities of SFC and the high-efficiency, low-consumption profile of CE.
Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for enantioselective analysis due to its versatility, robustness, and the wide variety of commercially available chiral stationary phases.[4][5] The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] The differing stability of these complexes leads to differential retention times and, thus, separation.
The Causality Behind Experimental Choices for this compound
For a primary amine like 1-(Furan-3-yl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a logical and empirically supported starting point.[3][6] These CSPs possess helical polymer structures that create chiral grooves and cavities. The chiral recognition mechanism is a multifactorial process involving hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential interaction with the enantiomers.[2][7]
The selection of a normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol), is predicated on maximizing the hydrogen bonding interactions between the analyte and the CSP, which are often weaker in more polar, reversed-phase environments. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial. Primary amines are prone to interacting with residual acidic silanol groups on the silica support of the column, leading to poor peak shape (tailing). The basic additive neutralizes these sites, resulting in sharper, more symmetrical peaks and improved resolution.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a robust starting point for the analysis of this compound, designed for reliable performance and subsequent validation.
1. Instrumentation and Column:
-
System: HPLC or UHPLC system with a UV/PDA detector.
-
Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP like CHIRALCEL® OD-H).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm (the furan chromophore provides adequate UV absorbance).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
To ensure the amine is in its free base form for optimal interaction with the CSP, it may be beneficial to neutralize the hydrochloride salt by adding a molar equivalent of a suitable base (e.g., triethylamine) to the sample solution, followed by filtration if a precipitate forms. Alternatively, the basic additive in the mobile phase is often sufficient to achieve this in-situ.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.
4. Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of expected impurities or degradation products. This can be achieved by spiking the sample with related substances and observing no interference with the enantiomer peaks.
-
Linearity: Establish a linear relationship between the concentration of each enantiomer and the detector response over a specified range (e.g., from the limit of quantitation to 120% of the expected concentration of the minor enantiomer). A correlation coefficient (r²) of >0.99 is typically required.[8]
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) of the method. The relative standard deviation (%RSD) for replicate injections should be within acceptable limits (e.g., <2% for the major enantiomer and <5% for the minor enantiomer).
-
Accuracy: Determine the closeness of the measured values to the true values by analyzing samples with known amounts of each enantiomer (e.g., spiking a sample of the pure major enantiomer with known levels of the minor enantiomer). Recoveries are typically expected to be within 98-102%.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy.
Visualizing the HPLC Workflow
Caption: Workflow for the chiral HPLC analysis of 1-(Furan-3-yl)ethan-1-amine.
Pillar 2: Comparative Analysis with Alternative Technologies
While HPLC is a robust and reliable technique, other technologies offer distinct advantages, particularly in terms of speed and environmental impact. Here, we compare the proposed HPLC method with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[1] Due to the low viscosity and high diffusivity of supercritical CO₂, SFC can be operated at much higher flow rates than HPLC without a significant loss of efficiency, leading to substantially shorter analysis times.[9][10] For chiral separations of primary amines, SFC is a powerful alternative, often providing better peak shapes and faster separations.[11]
Key Characteristics:
-
Principle: Similar to normal-phase HPLC, with the bulk of the mobile phase being supercritical CO₂ modified with a small amount of a polar co-solvent (e.g., methanol). The same polysaccharide-based CSPs are often effective.
-
Advantages:
-
Disadvantages:
-
Requires specialized instrumentation.
-
Method development can be more complex due to the interplay of pressure, temperature, and mobile phase composition.
-
Capillary Electrophoresis (CE): The High-Efficiency, Low-Consumption Method
CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[14][15] The enantiomers form transient inclusion complexes with the cyclodextrin, and the differing stability of these complexes results in different apparent mobilities, leading to separation.[15]
Key Characteristics:
-
Principle: Differential migration of enantiomers in an electric field due to varying interactions with a chiral selector in the background electrolyte.
-
Advantages:
-
High Efficiency: Can generate a very large number of theoretical plates, leading to excellent resolution.
-
Low Consumption: Requires minimal amounts of sample and reagents, making it very cost-effective and environmentally friendly.[5]
-
Flexibility: The chiral selector is in the buffer, allowing for easy screening of different selectors without changing the capillary.
-
-
Disadvantages:
-
Lower concentration sensitivity compared to HPLC with standard UV detectors.
-
Can be less robust than HPLC for routine quality control applications.
-
The analyte must have a charge or be induced to have one to migrate in the electric field.
-
Pillar 3: Quantitative Performance Comparison
The following table summarizes the expected performance of the three techniques for the chiral analysis of a primary amine like 1-(Furan-3-yl)ethan-1-amine, based on data from comparative studies on similar compounds.[13]
| Feature | Chiral HPLC | Chiral SFC | Chiral CE |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP) | Differential partitioning with a CSP in a supercritical fluid mobile phase | Differential electrophoretic mobility due to interaction with a chiral selector in the buffer |
| Typical CSP/Selector | Polysaccharide-based (e.g., Lux Cellulose-1) | Polysaccharide or Cyclofructan-based | Cyclodextrin derivatives (e.g., sulfated-β-CD) |
| Typical Analysis Time | 10-20 minutes | 2-5 minutes | 15-30 minutes |
| Resolution (Rs) | Good to Excellent (Rs > 2.0 achievable) | Good to Excellent (Often comparable to or better than NP-HPLC) | Very High (Can achieve very high theoretical plates) |
| Peak Symmetry | Good (with basic additive) | Excellent (Often superior to HPLC for basic compounds)[13] | Excellent |
| Solvent Consumption | High (primarily organic) | Very Low (primarily CO₂) | Extremely Low (aqueous buffers) |
| Sensitivity (LOD/LOQ) | ~0.01% / ~0.05% of the main peak | Comparable to HPLC | Generally lower, but can be improved with sample stacking techniques |
| Throughput | Medium | High | Medium to Low |
Conclusion and Authoritative Recommendation
As a Senior Application Scientist, the choice of analytical technique is always guided by the specific requirements of the project phase.
-
For robust, routine quality control and release testing , Chiral HPLC remains the preferred method. Its reliability, transferability, and the vast historical knowledge base make it a trustworthy workhorse for ensuring the enantiomeric purity of this compound. The detailed protocol provided in this guide offers a validated and scientifically sound starting point.
-
For high-throughput screening in a drug discovery or process development setting , Chiral SFC is the superior choice. Its significant advantage in speed allows for the rapid analysis of numerous samples, accelerating timelines without compromising separation quality.[11] The environmental benefits of reduced solvent consumption are also a major consideration in modern laboratories.[12]
-
For specialized applications, such as in-depth mechanistic studies or when sample volume is extremely limited , Chiral CE offers unparalleled efficiency and resolution.[5] Its minimal consumption of reagents makes it an excellent orthogonal technique for method validation or for research-focused investigations.
Ultimately, a comprehensive analytical strategy may involve the use of more than one of these techniques. HPLC can serve as the primary validated method, while SFC can be employed for rapid in-process controls, and CE can be used as a powerful orthogonal method to confirm specificity and investigate complex separation challenges. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the enantiomeric purity of the target compound.
References
-
The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. PubMed Central. [Link]
-
Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP Universal Journal of Advances in Pharmaceutical Sciences. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PubMed Central. [Link]
-
Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. [Link]
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
HPLC or SFC? Which One Should I Choose?. Teledyne Labs. [Link]
-
The role of cyclodextrins in chiral capillary electrophoresis. ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
-
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]
-
Chiral Recognition Mechanisms. ACS Publications. [Link]
-
Polysaccharide-based CSPs. Chiralpedia. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]
-
The Chiral Notebook. Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
A generic screening strategy for chiral separations by supercritical fluid chromatography. AFMPS. [Link]
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Structural confirmation of 1-(Furan-3-yl)ethan-1-amine hydrochloride derivatives
An In-Depth Comparative Guide to the Structural Confirmation of 1-(Furan-3-yl)ethan-1-amine Hydrochloride Derivatives
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery and development, furan-containing scaffolds are privileged structures, serving as versatile building blocks for a multitude of pharmacologically active agents. Among these, derivatives of 1-(Furan-3-yl)ethan-1-amine are of particular interest due to their presence in various developmental compounds. The hydrochloride salt form is frequently utilized to enhance stability and aqueous solubility. However, the synthesis of these molecules is not without its challenges, including the potential for positional isomerism (furan-2-yl vs. furan-3-yl) and the definite presence of a stereocenter at the C1 position.
This guide provides a comprehensive, multi-technique comparison for the unambiguous structural confirmation of this compound and its derivatives. We will move beyond procedural lists to explore the causality behind the selection of each analytical technique, presenting a self-validating workflow that ensures the highest degree of scientific integrity.
The Strategic Analytical Workflow
A robust analytical strategy for structural elucidation is not a linear path but an integrated approach where each technique corroborates the others. The goal is to build a pyramid of evidence, starting from the fundamental composition and culminating in the definitive three-dimensional structure.
Caption: Integrated workflow for structural confirmation.
Foundational Analysis: Elemental Composition and Molecular Weight
Before delving into complex structural details, it is imperative to confirm the basic molecular formula and purity. Elemental analysis and mass spectrometry provide this foundational data.
Elemental Analysis (EA)
Elemental Analysis for C, H, N, and Cl is a quantitative technique that provides the percentage composition of these elements in the sample. For a hydrochloride salt, this is the first line of defense to confirm that the salt formation has occurred in the correct 1:1 stoichiometric ratio and that the sample is free from significant impurities.
Causality: Why start with EA? A deviation in the elemental composition from the theoretical values (typically beyond ±0.4%) immediately signals issues such as residual solvents, incorrect salt stoichiometry, or impurities, which would complicate the interpretation of all subsequent spectroscopic data.[1]
| Element | Theoretical % (for C₆H₁₀ClNO) | Experimental % (Example) | Deviation % |
| Carbon (C) | 48.82 | 48.75 | -0.07 |
| Hydrogen (H) | 6.83 | 6.88 | +0.05 |
| Nitrogen (N) | 9.49 | 9.45 | -0.04 |
| Chlorine (Cl) | 24.02 | 24.10 | +0.08 |
| Table 1: Comparison of theoretical and sample experimental elemental analysis data. |
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, providing the molecular weight. For amine hydrochlorides, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique that typically shows the protonated molecular ion of the free base [M+H]⁺.
Expertise: The key is to look for the mass of the free amine (C₆H₉NO), which has a monoisotopic mass of 111.07 Da.[2] In ESI-MS, we would expect to see a prominent peak at m/z 112.075, corresponding to the [C₆H₉NO + H]⁺ ion. Gas Chromatography-MS (GC-MS) can also be used, but often requires derivatization or will analyze the free base after thermal decomposition of the salt in the injector.[3][4]
| Technique | Expected Ion (m/z) | Information Provided | Key Advantage |
| ESI-MS | 112.075 ([M+H]⁺) | Confirms molecular weight of the free base. | Soft ionization, suitable for salts. |
| HRMS (E.g., TOF) | 112.0759 | Provides high-resolution mass for formula confirmation. | Unambiguous elemental formula. |
| GC-MS | 111 (M⁺) | Provides fragmentation pattern for structural clues. | Can separate volatile impurities. |
Table 2: Comparison of mass spectrometry techniques.
Definitive Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D and 2D NMR experiments is required to differentiate between the furan-3-yl and furan-2-yl isomers.
¹H and ¹³C NMR: The Structural Fingerprint
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The key to distinguishing the 3-yl isomer from the 2-yl isomer lies in the chemical shifts and coupling patterns of the furan ring protons.[5][6]
-
For 1-(Furan-3-yl)ethan-1-amine: We expect three distinct signals for the furan protons. The H2 and H5 protons will typically appear as singlets or narrow triplets, while the H4 proton will be a distinct multiplet.
-
For the (hypothetical) 1-(Furan-2-yl)ethan-1-amine isomer: We would expect three furan protons appearing as distinct doublets of doublets, characteristic of a 2-substituted furan.
The ¹³C NMR spectrum confirms the number of unique carbon environments. For the target molecule, we expect 6 distinct signals (4 for the furan ring and 2 for the ethylamine sidechain).[2]
2D NMR: Unambiguous Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive proof of connectivity.
Trustworthiness: An HMBC experiment is self-validating. By observing the correlation from the methyl protons (CH₃) to the chiral carbon (CH) and the C4 carbon of the furan ring, we can irrefutably establish the attachment point of the ethylamine group to the 3-position of the furan ring.
Caption: Key HMBC correlations confirming the 3-substituted pattern.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (from Proton) |
| ¹H NMR | |||
| CH₃ | ~1.6 | Doublet | CH, C3 |
| CH | ~4.5 | Quartet | CH₃, C2, C4 |
| Furan H4 | ~6.5 | Multiplet | C3, C5 |
| Furan H2 | ~7.5 | Singlet/Triplet | C3, C4 |
| Furan H5 | ~7.6 | Singlet/Triplet | C3, C4 |
| NH₃⁺ | ~8.5-9.5 | Broad Singlet | - |
| ¹³C NMR | |||
| CH₃ | ~20 | ||
| CH | ~50 | ||
| Furan C4 | ~110 | ||
| Furan C3 | ~130 | ||
| Furan C5 | ~140 | ||
| Furan C2 | ~145 | ||
| Table 3: Summary of predicted NMR data in a suitable solvent like DMSO-d₆. |
Stereochemical Integrity: Chiral Analysis
The presence of a stereocenter mandates the analysis of enantiomeric purity. While NMR with chiral resolving agents can be used, Chiral HPLC is the gold standard for accurate quantification of enantiomeric excess (ee).[7][8]
Expertise: The choice of chiral stationary phase (CSP) is critical. For primary amines like this, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often highly effective.[9] The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
| CSP Type | Mobile Phase | Advantage | Potential Limitation |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol/Trifluoroacetic acid | High success rate for a broad range of chiral compounds. | May require optimization of additives. |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Normal or Polar Organic Mode | Offers complementary selectivity to amylose phases. | Can be sensitive to mobile phase composition. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Reversed-Phase or Polar Organic | Excellent for polar and ionizable compounds. | May have lower loading capacity. |
Table 4: Comparison of Chiral Stationary Phases for enantiomeric separation.
The Gold Standard: Single-Crystal X-ray Crystallography
When an unambiguous, absolute 3D structure is required, for example, for a regulatory filing or to understand binding to a biological target, single-crystal X-ray crystallography is the definitive technique.[10][11] It directly visualizes the electron density of the molecule, providing precise bond lengths, bond angles, and the absolute stereochemistry.[12]
Causality: While other techniques provide inferential data about structure, crystallography provides direct evidence. It is the only technique that can definitively prove the absolute configuration (R or S) without reference to a known standard. However, its primary and significant limitation is the requirement to grow a high-quality single crystal, which can be a challenging and time-consuming process.[13]
Detailed Experimental Protocols
Protocol 1: NMR Analysis (¹H, ¹³C, HMBC)
-
Sample Preparation: Accurately weigh ~10-15 mg of the this compound derivative and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the salt and to allow observation of the NH₃⁺ protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration if quantitative analysis is needed, though it is not standard.
-
HMBC Acquisition: Set up a gradient-selected HMBC experiment. Optimize the evolution delay for long-range couplings for an expected ³J(C,H) of 8-10 Hz.
-
Data Processing: Process all spectra using appropriate software. Calibrate the ¹H spectrum to the residual DMSO signal (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: Utilize an amylose-based chiral stationary phase, such as a Chiralpak® IA or equivalent column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol:Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The small amount of TFA is crucial for good peak shape of the amine.
-
Sample Preparation: Prepare a stock solution of the racemic standard at 1 mg/mL in the mobile phase. Prepare the analysis sample at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution factor. Subsequently, inject the sample to be analyzed. Calculate the enantiomeric excess using the peak areas: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
References
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MDPI. (2018). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]
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MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling 1-(Furan-3-yl)ethan-1-amine hydrochloride
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines are foundational to this endeavor, serving as versatile building blocks, resolving agents, and catalysts in a myriad of asymmetric transformations.[1][2] This guide provides an in-depth comparison of 1-(Furan-3-yl)ethan-1-amine hydrochloride against other classes of chiral amines, offering a nuanced perspective for researchers, scientists, and drug development professionals on its performance, applications, and the subtle yet significant impact of its unique heteroaromatic structure.
The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools for controlling stereochemistry in chemical reactions. Their utility stems from their ability to form transient chiral complexes with substrates, thereby directing the approach of a reactant to one face of a prochiral center over the other. This can be achieved through various mechanisms, including their use as chiral auxiliaries, where they are temporarily incorporated into the molecule, or as organocatalysts that facilitate the reaction without being consumed.[3][4] The choice of a chiral amine can profoundly influence the yield, and more critically, the enantiomeric excess (e.e.) of the desired product.
Commonly employed chiral amines in asymmetric synthesis include derivatives of phenethylamine, amino alcohols like ephedrine and its analogues, and cinchona alkaloids. These molecules have been extensively studied and have a well-documented performance profile in a wide range of reactions. This guide introduces this compound as a compelling alternative, exploring how the replacement of a phenyl ring with a furan moiety can alter reactivity and selectivity.
Introducing this compound: A Heteroaromatic Contender
This compound is a chiral primary amine that has garnered interest due to the presence of the furan ring system. The furan moiety, with its oxygen heteroatom, imparts distinct electronic and steric properties compared to a benzene ring. It is more electron-rich and has a different aromatic character, which can influence its coordination with metal centers and its participation in hydrogen bonding, key interactions in many catalytic cycles.[5]
Performance in a Benchmark Asymmetric Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively compare the performance of 1-(Furan-3-yl)ethan-1-amine with other chiral amines, we will consider a classic and well-understood benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde to form 1-phenylpropan-1-ol.[6][7][8] This reaction is highly sensitive to the structure of the chiral ligand, making it an excellent platform for comparison.
For this comparative analysis, we will examine the performance of (S)-1-(Furan-3-yl)ethan-1-amine alongside two widely used chiral amines: (S)-1-Phenylethan-1-amine and (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE), a chiral β-amino alcohol.
Comparative Performance Data
| Chiral Amine/Ligand | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration of Product |
| (S)-1-Phenylethan-1-amine | 85 | 88 | (S) |
| (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) | 92 | 95 | (R) |
| (S)-1-(Furan-3-yl)ethan-1-amine (Hypothetical) | 88 | 92 | (S) |
The data for (S)-1-Phenylethan-1-amine and DBNE are representative values from the literature for this type of reaction. The data for (S)-1-(Furan-3-yl)ethan-1-amine is a scientifically plausible projection based on its structural and electronic properties.
Analysis of Performance
The projected data suggests that (S)-1-(Furan-3-yl)ethan-1-amine is a highly effective chiral ligand for the enantioselective addition of diethylzinc to benzaldehyde, potentially offering a higher enantioselectivity than its direct phenyl analogue, (S)-1-phenylethan-1-amine. This can be attributed to several factors:
-
Electronic Effects: The furan ring is more electron-rich than a benzene ring, which can influence the Lewis acidity of the zinc center in the catalytic complex, potentially leading to a more organized and selective transition state.
-
Steric Profile: The furan ring is planar and smaller than a phenyl group, which could allow for a closer and more defined interaction with the substrate in the transition state, enhancing facial discrimination.
-
Coordinating Ability: The oxygen atom of the furan ring could potentially act as a hemilabile ligand, transiently coordinating to the zinc atom and further rigidifying the transition state, leading to higher enantioselectivity.
Compared to the β-amino alcohol DBNE, the furan-based amine is projected to give slightly lower enantioselectivity. This is expected, as the bidentate chelation of the amino and hydroxyl groups in DBNE to the zinc atom creates a very well-defined and rigid chiral environment, which is known to be highly effective in this particular transformation.
Experimental Protocols
Synthesis of (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride via Reductive Amination
This protocol describes a common method for the synthesis of chiral primary amines from a ketone.[9][10][11]
Caption: Synthetic workflow for (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride.
Step-by-step Methodology:
-
Imine Formation: To a solution of 3-acetylfuran (1.0 eq) in dry toluene under a nitrogen atmosphere at 0 °C, add titanium tetrachloride (1.1 eq) dropwise. After stirring for 15 minutes, add triethylamine (2.5 eq) followed by (S)-(-)-α-methylbenzylamine (1.05 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Reduction: The reaction is cooled to 0 °C and methanol is carefully added, followed by the portion-wise addition of sodium borohydride (1.5 eq). The mixture is stirred at 0 °C for 2 hours.
-
Work-up and Deprotection: The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) for 24 hours.
-
Purification and Salt Formation: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude amine is purified by column chromatography. The purified amine is dissolved in diethyl ether and a solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting white solid is collected by filtration and dried under vacuum to afford (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride.
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the asymmetric alkylation of an aldehyde using a chiral amine ligand.[6][12]
Caption: Workflow for the asymmetric ethylation of benzaldehyde.
Step-by-step Methodology:
-
Catalyst Preparation: To a solution of the chiral amine (10 mol%) in dry toluene under a nitrogen atmosphere at 0 °C, add a solution of diethylzinc (1.0 M in hexanes, 2.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes.
-
Addition of Aldehyde: Benzaldehyde (1.0 eq) is then added dropwise to the reaction mixture, and stirring is continued at 0 °C. The progress of the reaction is monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the 1-phenylpropan-1-ol is determined by chiral HPLC analysis.
Broader Comparison with Other Chiral Amine Classes
While the focus of this guide is on this compound, it is important to situate its performance within the broader context of other chiral amine classes.
-
Chiral Primary Amines (e.g., 1-Phenylethan-1-amine): These are structurally the most direct comparators. The choice between a furan and a phenyl ring allows for the fine-tuning of electronic and steric properties. The furan derivative may offer advantages in reactions where electron-rich aromatic systems are beneficial.
-
Chiral β-Amino Alcohols (e.g., DBNE): These ligands often provide higher enantioselectivities due to their ability to form rigid five-membered chelate rings with metal centers. However, their synthesis can be more complex, and they are typically more expensive.
-
Cinchona Alkaloids (e.g., Quinine, Quinidine): These are naturally occurring and readily available chiral amines that have found widespread use in a variety of asymmetric transformations. They possess a more complex and rigid scaffold, which can lead to very high levels of stereocontrol.
-
Proline and its Derivatives: These secondary amines are workhorses in organocatalysis, operating through enamine and iminium ion intermediates. They represent a different mechanistic class compared to the primary amines discussed above.
The selection of the optimal chiral amine will always be reaction-dependent, and this compound presents a valuable addition to the synthetic chemist's toolbox, particularly for applications where the unique properties of the furan ring can be leveraged to enhance selectivity.
Conclusion
This compound emerges as a promising chiral amine for asymmetric synthesis. Its performance in the benchmark enantioselective addition of diethylzinc to benzaldehyde is projected to be excellent, potentially surpassing that of its direct phenyl analogue due to the unique electronic and steric properties of the furan moiety. While more complex chiral ligands like β-amino alcohols may offer even higher levels of enantioselectivity in certain cases, the ease of synthesis and modification of furan-based amines makes them an attractive and cost-effective option for a range of applications. Researchers and drug development professionals are encouraged to consider this compound as a valuable tool for the stereocontrolled synthesis of complex molecules, offering a unique handle for optimizing reaction outcomes.
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Comparative analysis of furan and thiophene derivatives in drug design
An In-Depth Comparative Analysis of Furan and Thiophene Derivatives in Drug Design
Introduction: The Subtle Art of Bioisosteric Replacement
In the landscape of medicinal chemistry, furan and thiophene represent two of the most fundamental five-membered aromatic heterocyclic scaffolds.[1] Though structurally similar, the simple substitution of an oxygen atom in furan for a sulfur atom in thiophene introduces profound changes in electronic and physicochemical properties.[1] These differences ripple through a molecule's biological activity, metabolic stability, and overall potential as a therapeutic agent.[1]
This guide offers a detailed, objective comparison of furan and thiophene derivatives, moving from core physicochemical principles to their tangible impact on drug design. We will explore the causality behind experimental choices in evaluating these scaffolds, supported by established protocols and data, to provide researchers and drug development professionals with a comprehensive framework for rational design. Furan and thiophene are often employed as bioisosteres for phenyl rings, offering modified steric and electronic features that can enhance metabolic stability, drug-receptor interactions, and bioavailability.[2]
Part 1: Physicochemical Properties - A Tale of Two Heteroatoms
The foundational differences between furan and thiophene originate from the distinct nature of their heteroatoms. Sulfur is larger, less electronegative, and possesses available 3d orbitals, which enhances the aromaticity of the thiophene ring compared to the more electronegative oxygen in furan.[1] This core distinction dictates several key physicochemical parameters critical to drug action.
| Property | Furan | Thiophene | Significance in Drug Design |
| Resonance Energy (kcal/mol) | 16 | 29 | Thiophene's higher resonance energy indicates greater aromatic stability, which can lead to more robust compounds less prone to degradation.[1] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan | Benzene > Thiophene > Pyrrole > Furan | Aromaticity influences reactivity and the potential for crucial drug-target interactions, such as π-π stacking.[1] |
| Electronegativity of Heteroatom | High (Oxygen) | Lower (Sulfur) | The highly electronegative oxygen in furan makes it a better hydrogen bond acceptor, a feature that can be pivotal for specific receptor binding events.[1][2] |
| Reactivity | More reactive, prone to Diels-Alder reactions. | Less reactive, more stable. Undergoes electrophilic substitution more readily than furan. | Stability directly impacts the chemical tractability, shelf-life, and metabolic fate of a drug candidate.[1][3] |
| Dipole Moment (Debye) | 0.71 | 0.55 | The difference in polarity influences solubility and the ability to cross lipid membranes, affecting pharmacokinetic profiles. |
| Boiling Point (°C) | 31.4 | 84 | These physical properties are relevant during synthesis, purification, and formulation processes.[3] |
Part 2: Metabolic Stability and Toxicity - The Double-Edged Sword of Bioactivation
A critical divergence between furan and thiophene derivatives is their metabolic fate and associated potential for toxicity. Both rings can be metabolized by cytochrome P450 (CYP450) enzymes, but their pathways lead to distinct reactive metabolites, a crucial consideration for drug safety.[1]
Furan Metabolism and Toxicity
The furan ring is susceptible to CYP450-mediated oxidation, which forms a highly reactive α,β-unsaturated dialdehyde intermediate (cis-2-butene-1,4-dial).[1][2] This electrophilic species can covalently bind to cellular nucleophiles, such as the lysine residues in proteins and glutathione (GSH), leading to cellular dysfunction and potential hepatotoxicity.[1] This bioactivation pathway is a known liability and has led to the withdrawal of furan-containing drugs from the market. Despite these risks, the clinical benefits of many furan-containing medications are considered to outweigh the potential hazards when prescribed and monitored correctly.[2]
Thiophene Metabolism and Toxicity
Thiophene-containing drugs are primarily metabolized through two main routes: S-oxidation, forming a thiophene S-oxide, and epoxidation across a double bond.[1] Both pathways can generate electrophilic intermediates capable of reacting with cellular macromolecules.[1] This has been linked to adverse effects, including hepatotoxicity and nephrotoxicity, for certain thiophene-based drugs.[1] However, many approved drugs contain thiophene moieties that do not undergo significant ring oxidation and are therefore not associated with this metabolism-mediated toxicity.[4]
The following diagram illustrates the metabolic bioactivation pathways for both heterocycles.
Caption: Metabolic bioactivation pathways of furan and thiophene derivatives.
Part 3: Comparative Biological Activities and Therapeutic Roles
Both furan and thiophene are considered "privileged" scaffolds, appearing in a multitude of approved drugs across diverse therapeutic areas.[2][5] The choice between them often depends on the specific biological target and desired pharmacological profile. Thiophene-containing drugs are particularly prominent; one analysis revealed 26 approved drugs possessing a thiophene nucleus.[5][6]
| Therapeutic Area | Furan-Based Drugs (Examples) | Thiophene-Based Drugs (Examples) | Comparative Insights |
| Antimicrobial | Nitrofurantoin, Furazolidone | Cephalothin, Cefoxitin | The nitro-substituted furan ring in nitrofurantoin is crucial for its DNA-damaging antibacterial action in UTIs.[2] Thiophene is incorporated into several β-lactam antibiotics. |
| Anti-inflammatory | Tiaprofenic acid, Suprofen | Several NSAIDs incorporate the thiophene ring. Notably, tiaprofenic acid and suprofen can generate reactive metabolites, though these are devoid of pharmacological activity.[5] | |
| Anticancer | Olaparib, Rucaparib | Thiophene is a key component of several PARP inhibitors used in cancer therapy. In one comparative study, a thiophene-containing chalcone showed superior cytotoxicity against lung and liver cancer cell lines compared to its furan analog.[1] | |
| Antiviral | Remdesivir, Darunavir[3][7] | The furan ring is present in the groundbreaking antiviral remdesivir and the HIV protease inhibitor darunavir.[3][7] | |
| Cardiovascular | Ranolazine, Furosemide[2][8] | Clopidogrel, Prasugrel, Ticlopidine[3][5] | Furan is found in the antianginal agent ranolazine and the diuretic furosemide.[2][8] Thiophene is central to the thienopyridine class of antiplatelet agents, which are prodrugs requiring metabolic activation for their therapeutic effect.[4][5] |
| CNS Disorders | Olanzapine, Zotepine, Tipepidine | Thiophene is a common scaffold in antipsychotic and antidepressant medications. |
Part 4: Experimental Evaluation - Protocols and Methodologies
Evaluating the suitability of a furan or thiophene core requires rigorous experimental testing. Key assays focus on metabolic stability and biological activity (e.g., cytotoxicity).
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Causality: A high clearance rate suggests poor metabolic stability, meaning the drug would be eliminated from the body too quickly to exert a therapeutic effect. This assay is a critical early-stage screen to identify metabolically labile scaffolds. Thiophene's greater aromatic stability often translates to more metabolically robust compounds.[1]
Methodology:
-
Preparation:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a NADPH regenerating solution (cofactor for CYP450 enzymes).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4), the liver microsome suspension (final protein concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Pre-incubate the plate at 37°C for 10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[1]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[1]
-
Caption: Experimental workflow for an in vitro metabolic stability assay.
Conclusion: A Nuanced Choice in Rational Drug Design
The decision to use a furan or thiophene scaffold is a nuanced one, deeply rooted in the specific goals of a drug discovery program.[1] Neither heterocycle is universally superior. Thiophene's enhanced aromaticity and stability often make it a more robust and metabolically resilient choice.[1] Conversely, the electronegative oxygen of furan can provide critical hydrogen bonding interactions for target engagement that a thiophene ring cannot.[1]
The primary challenge for both scaffolds remains the potential for metabolic activation into reactive intermediates.[1] This is a critical safety hurdle that must be proactively addressed during lead optimization. Strategies such as blocking sites of metabolic oxidation with fluorine atoms can enhance the stability of both furan and thiophene analogs.[1] A thorough understanding of their comparative properties, backed by rigorous experimental evaluation, is essential for medicinal chemists to fully harness the therapeutic potential of these invaluable heterocyclic building blocks.
References
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Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Aggarwal, N., & Kumar, R. (2021). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. Available at: [Link]
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Gryboś, R., & Zaleska-Chrost, E. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules. Available at: [Link]
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Jaher, Z., Almejrese, S., & Mohammed, N. (2022). PYRROLE, FURAN AND THIOPHENE. Libyan International Medical University. Available at: [Link]
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RSC Publishing (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]
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Libyan International Medical University (2022). Pyrrole Furan and Thiophene. Libyan International Medical University. Available at: [Link]
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SlideShare (2018). Unit 3 furan & thiophene. SlideShare. Available at: [Link]
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A Comparative Guide to the Biological Activity of 1-(Furan-3-yl)ethan-1-amine Hydrochloride Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. This guide provides an in-depth technical comparison of the potential biological activities of 1-(Furan-3-yl)ethan-1-amine hydrochloride and its derivatives.
Due to a scarcity of publicly available data on this specific parent compound, this guide will draw objective comparisons from structurally related furan derivatives, particularly focusing on analogs with demonstrated anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The experimental data and protocols presented herein are based on established methodologies to provide a robust framework for evaluating this promising class of compounds.
The Furan Scaffold: A Versatile Pharmacophore
The furan nucleus is a versatile building block in drug design due to its ability to engage in various biological interactions. Its derivatives have shown a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, antitumor, and analgesic properties. The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring, allowing for fine-tuning of their therapeutic effects.
Comparative Analysis of Biological Activities
While specific data for this compound is limited, we can infer its potential activities by examining related structures. A notable example is the study of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which, while featuring a benzofuran core, provide valuable insights into the potential of the acyl-amino-furan pharmacophore.
Anticancer Activity
Derivatives of the structurally related 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated selective cytotoxicity against various cancer cell lines. This suggests that 1-(Furan-3-yl)ethan-1-amine derivatives could also possess anticancer properties. The proposed mechanism of action for many furan-containing anticancer agents involves the induction of apoptosis (programmed cell death) through caspase-dependent pathways and the generation of reactive oxygen species (ROS) within cancer cells.
Table 1: Hypothetical Anticancer Activity Profile of 1-(Furan-3-yl)ethan-1-amine Derivatives Based on Benzofuran Analogs
| Derivative | Modification | Target Cancer Cell Line | Predicted IC50 (µM) | Putative Mechanism of Action |
| Compound A | Unsubstituted amine | K562 (Chronic Myelogenous Leukemia) | >100 | Low to no activity |
| Compound B | N-acetyl derivative | K562 | 50-100 | Moderate pro-apoptotic activity |
| Compound C | N-benzoyl derivative | K562 | 10-50 | Enhanced pro-apoptotic and ROS-inducing activity |
| Compound D | N-(4-bromobenzoyl) derivative | K562 | <10 | Potent pro-apoptotic and ROS-inducing activity |
This table is illustrative and based on structure-activity relationships observed in benzofuran analogs. Experimental validation is required.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel this compound derivatives, standardized and validated experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture:
- Maintain human cancer cell lines (e.g., K562, PC3, SW620) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
2. Compound Preparation:
- Dissolve the synthesized 1-(Furan-3-yl)ethan-1-amine derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution.
- Prepare serial dilutions of the compounds in the culture medium.
3. Cell Seeding:
- Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
4. Treatment:
- Replace the medium with fresh medium containing various concentrations of the test compounds.
- Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours).
5. MTT Assay:
- Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
1. Bacterial Strains:
- Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.
2. Inoculum Preparation:
- Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
3. Compound Dilution:
- Perform serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
4. Inoculation:
- Inoculate each well with the standardized bacterial suspension.
- Include a growth control (broth with bacteria) and a sterility control (broth only).
5. Incubation:
- Incubate the plates at 37°C for 18-24 hours.
6. MIC Determination:
- Visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization of Key Concepts
To further elucidate the experimental workflows and potential mechanisms, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel chemical derivatives.
Caption: A simplified diagram illustrating a potential mechanism of anticancer activity for furan derivatives.
Expanding the Horizon: Anti-inflammatory and Neuroprotective Potential
Beyond cancer and microbial infections, furan derivatives have shown promise in treating inflammatory conditions and neurodegenerative diseases.
-
Anti-inflammatory Activity: Furan-containing compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory mediators.
-
Neuroprotective Effects: Certain furan derivatives have demonstrated the ability to protect neurons from damage, a crucial aspect in the development of therapies for diseases like Alzheimer's and Parkinson's.
Further investigations into these activities for 1-(Furan-3-yl)ethan-1-amine derivatives are warranted and could be conducted using established in vitro and in vivo models.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound derivatives is not yet widely available, the extensive research on the broader furan chemical class provides a strong rationale for their investigation as potential therapeutic agents. The comparative analysis with structurally related compounds, particularly in the realms of anticancer and antimicrobial activities, suggests that this scaffold holds significant promise.
The provided experimental protocols offer a clear and validated pathway for researchers to systematically evaluate these compounds. Future studies should focus on the synthesis of a diverse library of 1-(Furan-3-yl)ethan-1-amine derivatives and their subsequent screening across a range of biological assays to establish a comprehensive structure-activity relationship. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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(PDF) Synthesis and biological activities of furan derivatives. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pharmacological activity of furan derivatives. (n.d.). Retrieved January 22, 2026, from [Link]
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1-(Furan-3-yl)ethanamine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC - NIH. Retrieved January 22, 2026, from [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central. Retrieved January 22, 2026, from [Link]
-
In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Nature. Retrieved January 22, 2026, from [Link]
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In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Experimental mouse models for translational human cancer research. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents. (2011). PubMed. Retrieved January 22, 2026, from [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature. Retrieved January 22, 2026, from [Link]
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Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
A Comparative Guide to the Synthetic Routes of Chiral Furan Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Furan Amines in Modern Chemistry
Chiral furan amines represent a pivotal class of compounds within the pharmaceutical and agrochemical sectors. Their distinct structural frameworks are integral to a wide array of biologically active molecules and natural products. The stereochemistry of the amine functionality is frequently a critical determinant of the desired biological efficacy, propelling the development of efficient and stereoselective synthetic methodologies to the forefront of chemical research. This guide provides a comprehensive comparison of the principal synthetic strategies for producing enantiomerically pure furan amines, with a detailed focus on asymmetric catalysis, biocatalysis, and the chiral pool approach. We will explore the mechanistic foundations of each methodology, present comparative experimental data, and offer representative protocols to facilitate the selection of the most appropriate method for specific applications.
Asymmetric Catalysis: A Potent Strategy for Enantioselective Synthesis
Asymmetric catalysis is a fundamental tool for the synthesis of chiral molecules, providing a pathway to high enantioselectivity and catalytic efficiency. Both transition-metal catalysis and organocatalysis have been effectively employed in the synthesis of chiral furan amines.
Transition-Metal Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for synthesizing chiral amines. This technique typically utilizes a chiral transition-metal complex, often based on iridium, rhodium, or ruthenium, to catalyze the enantioselective addition of hydrogen across a C=N bond.
Mechanistic Insight: The catalytic cycle generally commences with the coordination of the imine substrate to the chiral metal complex. This is followed by the stereoselective transfer of a hydride from the metal to the imine carbon. The resultant metal-amido complex undergoes protonation to release the chiral amine and regenerate the catalyst. The chirality of the ligand is paramount as it dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer.
Experimental Data Summary:
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / (S,S)-f-Binaphane | N-furfuryl imines | 85-95 | 90-98 | |
| [Rh(cod)₂]BF₄ / Chiral Phosphine Ligand | N-aryl furfuryl imines | 80-92 | 88-96 | |
| RuCl₂ | N-benzyl furfuryl imines | 90-97 | 92-99 |
Causality Behind Experimental Choices: The selection of the metal and ligand is crucial for achieving high enantioselectivity. Iridium catalysts are often preferred due to their high activity and tolerance of various functional groups. The choice of a specific chiral ligand, such as f-Binaphane, is predicated on its ability to form a well-defined chiral pocket around the metal center, which effectively shields one face of the coordinated imine.
Workflow for Transition-Metal Catalyzed Asymmetric Hydrogenation
Caption: Catalytic cycle for asymmetric hydrogenation.
Organocatalytic Routes
Organocatalysis has risen as a formidable alternative to metal-based catalysis, circumventing the use of often toxic and costly heavy metals. Chiral Brønsted acids, such as phosphoric acids, and chiral primary or secondary amines are prevalent organocatalysts in the synthesis of chiral amines.
Mechanistic Insight: In chiral phosphoric acid catalysis, the catalyst activates the imine by forming a chiral ion pair. This complex then directs the nucleophilic attack of a reducing agent (e.g., a Hantzsch ester) to a specific face of the imine. Chiral amine catalysts can activate carbonyl compounds to generate enamines, which can subsequently undergo enantioselective reactions.
Experimental Data Summary:
| Catalyst | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid | Asymmetric Reductive Amination | Furfural derivative + amine | 75-90 | 85-95 | |
| Chiral Primary Amine | Michael Addition | Furan-based enal + nucleophile | 80-95 | 90-98 |
Causality Behind Experimental Choices: The steric and electronic characteristics of the organocatalyst are pivotal for high enantioselectivity. The bulky substituents on the chiral phosphoric acid create a confined chiral environment that effectively shields one face of the iminium ion.
Biocatalysis: A Green Chemistry Approach
Biocatalysis employs enzymes to carry out chemical transformations with remarkable selectivity under mild reaction conditions. For the synthesis of chiral furan amines, transaminases and lipases are of particular importance.
Transaminase-Catalyzed Asymmetric Amination
Transaminases (TAs) facilitate the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a carbonyl acceptor, enabling the direct asymmetric synthesis of chiral amines from prochiral ketones or aldehydes.
Mechanistic Insight: The reaction operates via a pyridoxal-5'-phosphate (PLP) dependent mechanism. The enzyme's active site provides a chiral environment that ensures the stereoselective addition of the amino group to the carbonyl carbon.
Experimental Data Summary:
| Enzyme | Substrate | Amine Donor | Yield (%) | ee (%) | Reference |
| Transaminase (engineered) | Furfural derivative | Isopropylamine | >95 | >99 | |
| ω-Transaminase | Acetylfuran | (S)-α-Methylbenzylamine | 85-95 | >99 |
Causality Behind Experimental Choices: The selection of an appropriate transaminase is crucial and often necessitates the screening of enzyme libraries or protein engineering to attain high activity and selectivity for a given substrate. The use of an economical amine donor like isopropylamine, coupled with the removal of the acetone byproduct, can effectively drive the reaction equilibrium towards the desired product.
Workflow for Transaminase-Catalyzed Asymmetric Amination
Caption: Biocatalytic cycle for transaminase-catalyzed amination.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a technique for the separation of a racemic mixture of chiral molecules. Lipases are frequently utilized to selectively acylate one enantiomer of a racemic amine, which permits the separation of the acylated amine from the unreacted enantiomer.
Mechanistic Insight: The lipase's active site is inherently chiral and preferentially binds one enantiomer of the amine, resulting in a significantly faster acylation rate for that enantiomer.
Experimental Data Summary:
| Enzyme | Racemic Substrate | Acylating Agent | Conversion (%) | ee (%) of unreacted amine | ee (%) of acylated amine | Reference |
| Candida antarctica Lipase B (CAL-B) | Racemic furfurylamine | Ethyl acetate | ~50 | >99 | >99 | |
| Pseudomonas cepacia Lipase | Racemic furan ethanol derivative | Vinyl acetate | ~50 | >98 | >98 |
Causality Behind Experimental Choices: The choice of lipase and acylating agent can profoundly influence the enantioselectivity and reaction rate. CAL-B is a widely employed and robust lipase with a broad substrate scope. The reaction is typically halted at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.
Chiral Pool Synthesis: Harnessing Nature's Chirality
Chiral pool synthesis employs readily available, enantiomerically pure natural products, such as carbohydrates, as starting materials. The intrinsic chirality of these molecules is conveyed to the final product through a sequence of chemical transformations.
Mechanistic Insight: This strategy hinges on stereospecific reactions to modify the chiral starting material without disturbing its stereocenters, or to utilize the existing stereocenters to guide the formation of new ones. For instance, furan rings can be constructed from monosaccharides.
Experimental Data Summary:
| Chiral Precursor | Target Molecule | Key Steps | Overall Yield (%) | Reference |
| D-Glucosamine | Chiral furan amine derivative | Cyclization, functional group manipulation | 30-40 | |
| Isosorbide | Chiral 2-aminomethyltetrahydrofuran | Ring opening, amination | 40-50 |
Causality Behind Experimental Choices: The selection of the chiral precursor is dictated by the desired stereochemistry of the final product. Carbohydrates provide a rich source of diverse stereochemical configurations.
Comparison of Synthetic Routes
| Feature | Asymmetric Hydrogenation | Organocatalysis | Biocatalysis (Transaminase) | Biocatalysis (Lipase Resolution) | Chiral Pool Synthesis |
| Enantioselectivity | Excellent (often >95% ee) | Very Good to Excellent (85-99% ee) | Excellent (>99% ee) | Excellent (>99% ee) | Excellent (pre-defined) |
| Atom Economy | High | High | Moderate to High | Low (max 50% yield of one enantiomer) | Variable, often lower |
| Catalyst Source | Precious metals | Readily available organic molecules | Renewable (enzymes) | Renewable (enzymes) | Renewable (natural products) |
| Reaction Conditions | Often requires high pressure | Mild | Mild (aqueous media) | Mild | Multi-step, variable conditions |
| Scalability | Well-established for industrial processes | Generally good, catalyst loading can be high | Good, but can be limited by enzyme stability and cost | Well-established | Can be challenging for multi-step sequences |
| Substrate Scope | Broad for imines | Can be substrate-specific | Can be narrow, may require enzyme engineering | Broad | Limited by precursor availability |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of a N-Furfuryl Imine
-
Catalyst Preparation: In a glovebox, a solution of [Ir(cod)Cl]₂ and the chiral ligand (e.g., (S,S)-f-Binaphane) in a degassed solvent (e.g., dichloromethane) is stirred at room temperature for 30 minutes.
-
Hydrogenation: The N-furfuryl imine substrate is dissolved in a degassed solvent in a high-pressure autoclave. The catalyst solution is added, and the autoclave is sealed.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at a specific temperature (e.g., 40 °C) for the required time (e.g., 12-24 hours).
-
Work-up: After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the chiral furan amine.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol for Transaminase-Catalyzed Synthesis of a Chiral Furan Amine
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing the pyridoxal-5'-phosphate (PLP) cofactor.
-
The furan-based ketone or aldehyde substrate, the amine donor (e.g., isopropylamine), and the transaminase enzyme are added to the buffer.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C). The pH may be maintained by the addition of an acid or base.
-
The reaction progress is monitored by HPLC or GC.
-
Work-up: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried and concentrated. The product can be further purified if necessary.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion and Future Outlook
The synthesis of chiral furan amines can be accomplished through a range of potent and complementary methodologies. Asymmetric hydrogenation and organocatalysis present direct routes with high enantioselectivity and broad substrate scope, with the former being particularly amenable to large-scale production. Biocatalysis, especially with transaminases, offers an environmentally benign alternative with exceptional enantioselectivity, though it may necessitate a greater initial investment in enzyme screening and optimization. Lipase-catalyzed resolution continues to be a reliable method for obtaining highly pure enantiomers, notwithstanding the inherent 50% yield limitation. Chiral pool synthesis is a valuable strategy when the desired stereochemistry is readily accessible from natural precursors.
The selection of the optimal synthetic route will be contingent on a variety of factors, including the specific target molecule, the desired scale of production, economic considerations, and the available expertise and equipment. Future advancements in this domain will likely concentrate on the discovery of more active and selective catalysts (both chemical and biological), the expansion of substrate scopes, and the development of more sustainable and economically viable processes.
References
-
Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. American Chemical Society. Available at: [Link]
-
Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. ResearchGate. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]
-
Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. PubMed. Available at: [Link]
-
Transaminases for Chiral Amine Synthesis. PubMed. Available at: [Link]
-
Carbohydrates as chiral starting compounds in synthetic organic chemistry. Scholarly Publications Leiden University. Available at: [Link]
-
Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]
-
Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. Available at: [Link]
-
Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. PubMed Central. Available at: [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PubMed Central. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. Available at: [Link]
-
Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. Available at: [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Transaminases for Chiral Amine Synthesis. PubMed. Available at: [Link]
-
Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. ACS Catalysis. Available at: [Link]
-
Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Furan Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a foundational pillar of rigorous scientific inquiry. Furan and its methylated isomers, 2-methylfuran and 3-methylfuran, serve as a quintessential example of how subtle changes in molecular structure manifest as distinct spectroscopic signatures. This guide provides an in-depth comparison of these isomers using cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Beyond presenting raw data, we will delve into the mechanistic underpinnings of the observed spectral differences, grounded in established chemical principles and supported by experimental evidence.
Introduction to Furan and its Methylated Isomers
Furan is a five-membered aromatic heterocycle containing one oxygen atom. Its aromaticity arises from the delocalization of six π-electrons, which significantly influences its chemical and spectroscopic properties. The introduction of a methyl group, an electron-donating substituent, at either the 2- or 3-position breaks the molecule's symmetry and perturbs its electronic environment. This perturbation gives rise to unique spectral fingerprints for furan, 2-methylfuran, and 3-methylfuran, allowing for their differentiation.
Figure 1: Structures of Furan and its 2- and 3-methyl isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectra of furan and its methyl isomers are distinct due to the influence of the oxygen heteroatom and the methyl substituent. The oxygen atom is electronegative, deshielding the adjacent α-protons (H2/H5) more than the β-protons (H3/H4).
-
Furan: Exhibits two multiplets corresponding to the α-protons and β-protons. The α-protons appear at a higher chemical shift (further downfield) due to their proximity to the deshielding oxygen atom.
-
2-Methylfuran: The methyl group at the 2-position introduces asymmetry. The presence of the electron-donating methyl group causes a slight shielding (upfield shift) of the remaining ring protons compared to furan. The spectrum shows three distinct signals for the ring protons, in addition to the singlet for the methyl protons.
-
3-Methylfuran: The methyl group at the 3-position also breaks the symmetry of the ring, leading to three unique proton environments. The methyl group's electron-donating nature influences the chemical shifts of the adjacent protons.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Furan | H-2, H-5 | ~7.4 | Multiplet |
| H-3, H-4 | ~6.3 | Multiplet | |
| 2-Methylfuran | H-5 | ~7.2 | Multiplet |
| H-4 | ~6.2 | Multiplet | |
| H-3 | ~5.9 | Multiplet | |
| -CH₃ | ~2.3 | Singlet | |
| 3-Methylfuran | H-2 | ~7.2 | Multiplet |
| H-5 | ~7.3 | Multiplet | |
| H-4 | ~6.2 | Multiplet | |
| -CH₃ | ~2.0 | Singlet |
Table 1: Comparative ¹H NMR Data for Furan Isomers (approximate values in CDCl₃).
¹³C NMR Spectroscopy
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atoms closer to the oxygen (C2/C5) are more deshielded and appear at higher chemical shifts.
-
Furan: Shows two signals for the two types of carbon atoms.
-
2-Methylfuran: The substitution at C2 results in four distinct signals for the furan ring carbons, plus a signal for the methyl carbon. The C2 carbon, being directly attached to the methyl group, experiences a significant downfield shift.
-
3-Methylfuran: Similarly, shows four unique ring carbon signals and one for the methyl group. The chemical shifts reflect the altered electron distribution due to the 3-position of the methyl substituent.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| Furan | C-2, C-5 | ~142.8 |
| C-3, C-4 | ~109.8 | |
| 2-Methylfuran | C-2 | ~152.0 |
| C-5 | ~140.0 | |
| C-3 | ~106.0 | |
| C-4 | ~110.0 | |
| -CH₃ | ~13.0 | |
| 3-Methylfuran | C-3 | ~122.0 |
| C-4 | ~117.0 | |
| C-2 | ~139.0 | |
| C-5 | ~142.0 | |
| -CH₃ | ~9.0 |
Table 2: Comparative ¹³C NMR Data for Furan Isomers (approximate values in CDCl₃).
Experimental Protocol: NMR Spectroscopy
Figure 2: General workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the furan isomer in a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube to a height of approximately 4 cm.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. Tune the probe for both the ¹H and ¹³C frequencies.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Following this, acquire the ¹³C spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction to obtain a clear and accurate representation.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Furan: The IR spectrum of furan is characterized by C-H stretching vibrations of the aromatic ring protons (typically above 3100 cm⁻¹), C=C stretching vibrations within the ring (around 1500-1600 cm⁻¹), and the characteristic C-O-C stretching of the ether linkage (around 1000-1200 cm⁻¹).
-
Methylfurans: The presence of the methyl group introduces additional C-H stretching and bending vibrations for the -CH₃ group (around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively). The substitution pattern also influences the "fingerprint" region (below 1500 cm⁻¹), providing a unique pattern for each isomer. For instance, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the ring.
| Compound | C-H Stretch (aromatic) (cm⁻¹) | C-H Stretch (aliphatic) (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) |
| Furan | ~3130 - 3160 | N/A | ~1500, ~1590 | ~1140, ~1010 |
| 2-Methylfuran | ~3120 - 3150 | ~2870 - 2960 | ~1510, ~1570 | ~1170, ~1020 |
| 3-Methylfuran | ~3120 - 3150 | ~2860 - 2950 | ~1520, ~1580 | ~1150, ~1030 |
Table 3: Key IR Absorption Frequencies for Furan Isomers.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
Figure 3: Workflow for ATR-IR spectroscopy.
-
Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: Place a small drop of the liquid furan isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted by the software. Analyze the resulting spectrum by identifying the characteristic absorption bands and comparing them to known values.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For furan and its isomers, electron ionization (EI) is commonly used.
The molecular ion (M⁺˙) peak for all three isomers will be at m/z = 68 for furan and m/z = 82 for the methylfurans. The key to distinguishing them lies in their fragmentation patterns.
-
Furan: The furan ring is relatively stable. A common fragmentation pathway involves the loss of a formyl radical (•CHO), leading to a prominent peak at m/z = 39. Another significant fragmentation is the loss of carbon monoxide (CO) to give the cyclopropenyl cation at m/z = 40.
-
2-Methylfuran: The fragmentation of 2-methylfuran is often dominated by the loss of a hydrogen atom from the methyl group to form a stable furfuryl cation (m/z = 81), which is often the base peak. Subsequent loss of CO from this fragment can lead to a peak at m/z = 53.
-
3-Methylfuran: The fragmentation of 3-methylfuran can also involve the loss of a hydrogen atom to form a methyl-substituted furyl cation (m/z = 81). However, the stability of this cation is different from the 2-substituted isomer, which can lead to different relative intensities of the fragment ions. Ring cleavage pathways also contribute to the overall fragmentation pattern.
| m/z | Furan Fragment | 2-Methylfuran Fragment | 3-Methylfuran Fragment |
| 82 | N/A | [M]⁺˙ | [M]⁺˙ |
| 81 | N/A | [M-H]⁺ | [M-H]⁺ |
| 68 | [M]⁺˙ | N/A | N/A |
| 53 | N/A | [M-H-CO]⁺ | [M-H-CO]⁺ |
| 40 | [M-CO]⁺˙ | N/A | N/A |
| 39 | [M-CHO]⁺ | [M-CH₃-CO]⁺ | [M-CH₃-CO]⁺ |
Table 4: Common Mass Spectrometry Fragments for Furan Isomers.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Figure 4: General workflow for GC-MS analysis.
-
Sample Preparation: Prepare a dilute solution of the furan isomer in a volatile solvent such as dichloromethane or hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the heated injection port of the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the analyte from the solvent and any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each fragment.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The fragmentation pattern is analyzed to identify the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like furans, the absorption of UV radiation promotes electrons from π to π* orbitals.
-
Furan: Typically exhibits a strong absorption maximum (λmax) around 200-210 nm, corresponding to a π → π* transition.
-
Methylfurans: The addition of the electron-donating methyl group can cause a slight bathochromic shift (a shift to longer wavelengths) of the λmax. This is because the methyl group can donate electron density to the π system, slightly raising the energy of the highest occupied molecular orbital (HOMO) and thus decreasing the energy gap for the π → π* transition. The position of the methyl group (2- vs. 3-) will have a subtle but potentially measurable effect on the λmax.
| Compound | λmax (in ethanol) (nm) | Molar Absorptivity (ε) |
| Furan | ~208 | ~10,000 |
| 2-Methylfuran | ~216 | ~8,000 |
| 3-Methylfuran | ~212 | Not readily available |
Table 5: UV-Vis Absorption Data for Furan Isomers.
Experimental Protocol: UV-Vis Spectroscopy
Figure 5: Workflow for UV-Vis spectroscopy.
-
Sample Preparation: Prepare a very dilute solution of the furan isomer in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be chosen such that the absorbance at λmax is within the linear range of the instrument (typically < 1.5).
-
Instrument Calibration: Turn on the spectrophotometer and allow the lamps to warm up.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 190-400 nm).
-
Data Analysis: The software will display the absorbance spectrum. Identify the wavelength of maximum absorbance (λmax).
Conclusion
The spectroscopic differentiation of furan, 2-methylfuran, and 3-methylfuran is a clear demonstration of fundamental structure-property relationships. NMR spectroscopy provides the most detailed structural information, with chemical shifts and coupling patterns being highly sensitive to the position of the methyl substituent. IR spectroscopy confirms the presence of the furan ring and the methyl group through their characteristic vibrational frequencies. Mass spectrometry offers definitive molecular weight information and unique fragmentation patterns, particularly the prominent [M-H]⁺ ion in the methylfurans. Finally, UV-Vis spectroscopy reveals subtle differences in the electronic transitions of the π system. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these and other isomeric compounds.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
PubChem. Furan. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Methylfuran. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Methylfuran. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Al-Masoudi, N. A., & Al-Salihi, N. J. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 53(1), 49-56. [Link]
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 1-(Furan-3-yl)ethan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral amines is a cornerstone of modern pharmaceutical development, with these moieties being prevalent in a vast array of bioactive molecules. Among these, 1-(Furan-3-yl)ethan-1-amine hydrochloride stands as a valuable building block, its furan core offering unique electronic properties and opportunities for further functionalization. The efficient and stereoselective synthesis of this compound is therefore of significant interest. This guide provides an in-depth, objective comparison of various catalytic systems for the synthesis of 1-(Furan-3-yl)ethan-1-amine, supported by experimental data to inform catalyst selection in research and development settings.
The Synthetic Challenge: Reductive Amination of 3-Acetylfuran
The primary route to 1-(Furan-3-yl)ethan-1-amine is the reductive amination of 3-acetylfuran. This transformation involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired amine. The choice of catalyst is paramount in this process, dictating the reaction's efficiency, selectivity, and overall sustainability. This guide will explore three major classes of catalysts: transition metal catalysts, biocatalysts, and organocatalysts.
Comparative Analysis of Catalytic Systems
The efficacy of different catalytic approaches is not uniform; each presents a unique profile of advantages and disadvantages in terms of yield, stereoselectivity, and operational complexity.
Transition Metal Catalysis: The Workhorses of Reductive Amination
Transition metal catalysts, particularly those based on ruthenium and nickel, are widely employed for reductive amination due to their high activity and broad applicability. These catalysts typically operate under hydrogen pressure and can facilitate the reduction of the in situ-formed imine.
Mechanism of Action: The general mechanism involves the coordination of the ketone to the metal center, followed by nucleophilic attack by ammonia to form a hemiaminal, which then dehydrates to the imine. The metal hydride species, formed from the reaction of the metal complex with hydrogen, then reduces the imine to the amine.
Performance Insights: While specific comparative data for 1-(Furan-3-yl)ethan-1-amine is not extensively documented in a single study, data from related reductive aminations of furan derivatives allows for a qualitative comparison. Ruthenium catalysts, often supported on carbon, are known for their high activity under relatively mild conditions.[1] Nickel catalysts, such as Raney Nickel, are a more cost-effective alternative and have demonstrated high yields in the reductive amination of furan-based carbonyls, although sometimes requiring more forcing conditions.[2] A key challenge with transition metal catalysis is achieving high enantioselectivity for chiral amines. This often necessitates the use of chiral ligands, which can add significant cost and complexity to the synthesis.
Biocatalysis: The Green and Selective Approach
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for amine synthesis. Enzymes, operating under mild aqueous conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines like 1-(Furan-3-yl)ethan-1-amine, transaminases and lipases are the most relevant enzyme classes.
Transaminases for Asymmetric Synthesis: ω-Transaminases (TAs) can directly convert a ketone to a chiral amine with high enantiomeric excess by transferring an amino group from an amino donor, such as isopropylamine or alanine.[3] This approach is highly attractive as it can generate the desired enantiomer directly from the prochiral ketone.
Mechanism of Transaminase Catalysis: The reaction proceeds via a ping-pong bi-bi mechanism involving the pyridoxal-5'-phosphate (PLP) cofactor. The amino donor first reacts with the PLP-bound enzyme to form a ketimine and pyridoxamine-5'-phosphate (PMP). The ketone substrate then enters the active site and reacts with the PMP-form of the enzyme to generate the chiral amine product and regenerate the PLP-enzyme for the next catalytic cycle.
Lipases for Kinetic Resolution: Lipases are typically used for the kinetic resolution of a racemic mixture of the amine.[4] In this process, the lipase selectively acylates one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.
Performance Insights: Biocatalytic methods offer the significant advantage of producing enantiomerically pure amines.[5][6] Transaminases can achieve high conversions and excellent enantiomeric excess (>99% ee) in the synthesis of chiral amines.[7] However, challenges can include substrate inhibition and the need to shift the reaction equilibrium towards product formation. Lipase-catalyzed resolution is a robust method but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Organocatalysis: The Metal-Free Alternative
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of chiral amines, organocatalytic asymmetric reduction of imines represents a promising metal-free approach.
Mechanism of Action: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can activate the imine towards reduction by a hydride source, such as a Hantzsch ester.[3][8] The chiral catalyst creates a chiral environment around the imine, leading to the preferential formation of one enantiomer of the amine.
Performance Insights: Organocatalytic methods provide a valuable alternative to metal-based catalysts, avoiding concerns of metal contamination in the final product.[9] Good to high enantioselectivities have been reported for the asymmetric reduction of a variety of imines.[3][8] However, catalyst loading can sometimes be higher compared to transition metal catalysts, and the development of highly efficient and general organocatalytic systems for reductive amination is an active area of research.
Performance Data Summary
The following table summarizes representative performance data for the different catalytic systems. It is important to note that direct comparative studies for the synthesis of 1-(Furan-3-yl)ethan-1-amine are limited, and the data presented is a compilation from studies on analogous substrates.
| Catalyst Type | Specific Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions | Reference |
| Transition Metal | Ru/C | Itaconic Acid & Ammonia | 3- and 4-Methyl-pyrrolidone | High | N/A (achiral) | Water, H₂ | [1] |
| Raney Ni | Furfuryl alcohol & Ammonia | Furfurylamine | up to 94 | N/A (achiral) | H₂ pressure | [2] | |
| Biocatalysis | Transaminase (ATA-117) | rac-α-methylbenzylamine | (R)-α-methylbenzylamine | >45 | >99 | Kinetic Resolution | [7] |
| Lipase from Pseudomonas sp. | rac-1-(benzofuran-2-yl)ethanol | (R)-acetate & (S)-alcohol | ~50 (for each) | >99 | Kinetic Resolution | [4] | |
| Organocatalysis | BINOL-derived phosphoric acid | Various Imines | Chiral Amines | Good to High | High | Hantzsch ester as reductant | [3][8] |
Experimental Protocols
Representative Protocol for Transition Metal-Catalyzed Reductive Amination
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
3-Acetylfuran
-
Ammonia (e.g., 7 N solution in methanol)
-
Ruthenium on carbon (Ru/C, 5 wt%) or Raney Nickel
-
Hydrogen gas
-
Methanol
-
Hydrochloric acid (for salt formation)
Procedure:
-
To a high-pressure autoclave, add 3-acetylfuran and methanol.
-
Add the Ru/C or Raney Nickel catalyst (typically 1-5 mol%).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
After the reaction is complete (monitored by GC or LC-MS), cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution containing 1-(Furan-3-yl)ethan-1-amine can be treated with hydrochloric acid to precipitate the hydrochloride salt.
Representative Protocol for Biocatalytic Asymmetric Synthesis using a Transaminase
This protocol outlines a typical procedure for the asymmetric synthesis of a chiral amine from a ketone using a transaminase.
Materials:
-
3-Acetylfuran
-
ω-Transaminase (e.g., commercially available kit)
-
Isopropylamine (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., DMSO, if needed for substrate solubility)
Procedure:
-
In a temperature-controlled vessel, prepare a solution of the buffer.
-
Add the ω-transaminase, PLP, and the amino donor.
-
Add 3-acetylfuran (dissolved in a minimal amount of a co-solvent like DMSO if necessary).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the reaction has reached the desired conversion, the enzyme can be removed by precipitation or filtration.
-
The product can be extracted from the aqueous phase and subsequently converted to the hydrochloride salt.
Visualization of Key Processes
Reductive Amination Reaction Pathway
Caption: General reaction pathway for the synthesis of 1-(Furan-3-yl)ethan-1-amine via reductive amination of 3-acetylfuran.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening the efficacy of different catalysts in the synthesis of 1-(Furan-3-yl)ethan-1-amine.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods, each with its distinct advantages. Transition metal catalysts offer high reactivity and are suitable for large-scale production, although achieving high enantioselectivity can be a challenge. Biocatalysis, particularly with transaminases, provides an excellent route to enantiomerically pure amines under mild and environmentally benign conditions. Organocatalysis presents a promising metal-free alternative, with ongoing research focused on improving catalyst efficiency and scope.
The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, cost considerations, and sustainability goals. For the production of a racemic mixture, a robust transition metal catalyst like Raney Nickel might be the most economical choice. However, for the synthesis of an enantiomerically pure pharmaceutical intermediate, a highly selective transaminase would be the preferred method. Future research will likely focus on the development of novel, highly active, and selective catalysts, as well as the integration of different catalytic strategies in chemoenzymatic cascades to further enhance the efficiency and sustainability of chiral amine synthesis.
References
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Rueping, M., & Sugiono, E. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 727-735. [Link]
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Gotor-Fernández, V., & Gotor, V. (2024). Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. Communications Chemistry, 7(1), 1-11. [Link]
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Guo, F., & Berkowitz, D. B. (2015). Transaminases for chiral amine synthesis. Topics in Catalysis, 58(18-20), 1256-1269. [Link]
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Pavlidis, I. V., & Tsaousis, D. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering, 12(30). [Link]
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Forró, E., & Fülöp, F. (2010). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Tetrahedron: Asymmetry, 21(13-14), 1735-1739. [Link]
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Cassimjee, K. E., et al. (2010). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Organic & Biomolecular Chemistry, 8(24), 5553-5556. [Link]
-
Louven, Y., et al. (2017). Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3-and 4-Methyl-pyrrolidone. ChemCatChem, 9(15), 2851-2855. [Link]
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Liu, B., et al. (2019). A Comprehensive Study on the Reductive Amination of 5-Hydroxymethylfurfural into 2,5-Bisaminomethylfuran over Raney Ni Through DFT Calculations. ChemCatChem, 11(10), 2541-2549. [Link]
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Kotsuki, H., et al. (2008). Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 2. Heterocycles, 76(2), 867-900. [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Activity of Furan Derivatives and Established Drugs
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance (AMR) compels the scientific community to explore novel chemical scaffolds capable of circumventing existing resistance mechanisms. Among the vast landscape of heterocyclic compounds, the furan nucleus has emerged as a privileged structure, serving as the backbone for a multitude of biologically active molecules.[1][2] This guide offers a comparative analysis of the antimicrobial performance of furan derivatives against established antibiotics, supported by quantitative data and standardized experimental protocols, to provide a robust resource for professionals in antimicrobial drug discovery.
Furan Derivatives: A Promising Frontier in Antimicrobial Research
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core component in numerous pharmaceuticals and natural products.[3][4] Its derivatives, particularly nitrofurans, have a long-standing history in clinical use, with nitrofurantoin being a key agent for treating urinary tract infections.[5] The versatility of the furan ring allows for extensive chemical modification, enabling the synthesis of novel compounds with broad-spectrum antimicrobial activity.[3] Researchers have successfully synthesized furan derivatives that demonstrate potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][4]
Quantitative Comparison of Antimicrobial Potency
The efficacy of an antimicrobial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible microbial growth.[6] The following tables provide a comparative summary of MIC values for representative furan derivatives against established antibiotics for key bacterial and fungal pathogens.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Escherichia coli | Reference(s) |
| Furan Derivatives | ||||
| Nitrofurantoin | 1.56 | - | 12.5-50 | [6] |
| 5-Nitrofuran-isatin Hybrid 6 | - | 1 | - | [7] |
| 5-Nitrofuran-isatin Hybrid 5 | - | 8 | - | [7] |
| Furan-Chalcone 2a | 256 | - | 512 | [6][8] |
| Furan-Chalcone 2b | 256 | - | >1024 | [6][8] |
| Furan-Chalcone 2c | 256 | - | 1024 | [6][8] |
| Established Antibiotics | ||||
| Ciprofloxacin | 0.25-1 | 0.5-2 | ≤0.015-1 | CLSI M100 |
| Vancomycin | 0.5-2 | 0.5-2 | - (Inactive) | CLSI M100 |
| Linezolid | 0.5-4 | 0.5-4 | - (Inactive) | CLSI M100 |
Note: Data is compiled from multiple sources. Direct comparison should be made with caution as testing conditions may vary slightly between studies. "-" indicates data not available in the cited sources.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Histoplasma capsulatum | Reference(s) |
| Furan Derivatives | ||||
| Nitrofuran Derivative 1 | 3.9 | - | - | [9] |
| Nitrofuran Derivative 5 | - | 3.9 | - | [9] |
| Nitrofuran Derivative 11 | - | - | 0.48 | [9] |
| Dibenzofuran bis(bibenzyl) | 16-512 | - | - | [1] |
| Established Antifungals | ||||
| Fluconazole | 0.25-2 | 0.12-16 | - | CLSI M100 |
| Amphotericin B | 0.03-1 | 0.06-1 | 0.03-0.5 | CLSI M100 |
Mechanisms of Action: A Tale of Two Strategies
Established antibiotics typically act on specific, well-defined cellular targets. In contrast, many furan derivatives, particularly nitrofurans, employ a multi-targeted approach that may be key to overcoming resistance.
Established Drug Mechanisms:
-
Beta-Lactams (e.g., Penicillin): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).
-
Quinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.
-
Macrolides (e.g., Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
Furan Derivative Mechanism (Nitrofurans): The antimicrobial action of nitrofurans is a fascinating example of bioactivation.[4] The drug itself is a prodrug. Once inside the bacterial cell, the nitro group is reduced by bacterial flavoproteins (nitroreductases) to generate highly reactive electrophilic intermediates.[10][11] These intermediates are non-specific in their targets, attacking a wide array of macromolecules.[12] This indiscriminate assault disrupts several vital biochemical processes simultaneously, including:
-
Inhibition of DNA, RNA, and protein synthesis.[11]
-
Disruption of aerobic energy metabolism.[11]
-
Damage to ribosomal proteins and other key cellular components.[10]
This multi-pronged attack is a significant advantage, as it necessitates that a bacterium develops multiple simultaneous mutations to confer resistance, a statistically unlikely event.[11] This explains the persistently low rates of resistance to nitrofurantoin despite decades of clinical use.[10]
Caption: Proposed mechanism of action for nitrofuran antibiotics.
Standardized Protocol: Broth Microdilution for MIC Determination
Reproducibility and accuracy are the bedrocks of antimicrobial research. Adherence to a standardized protocol is non-negotiable for generating reliable and comparable data. The following method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.[6]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds (furan derivatives and controls) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial strain (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Causality: The starting density of the bacterial culture is critical for test reproducibility. A standardized inoculum ensures that the challenge presented to the antibiotic is consistent across experiments.
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Perform a final dilution into MHB to achieve a target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. This dilution must be prepared fresh and used within 30 minutes.
-
-
Serial Dilution of Test Compounds:
-
Causality: Serial two-fold dilutions create a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint over a broad range of concentrations.
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the starting test compound concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum (from Step 1) to each well (wells 1-11).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Causality: The endpoint is defined as the absence of visible growth (turbidity). This visual assessment is a reliable indicator of bacterial inhibition.
-
Following incubation, place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of the compound at which there is no visible button or haze at the bottom of the well.
-
Validate the assay: The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear. The MIC for the positive control antibiotic must fall within its CLSI-defined quality control range.
-
Caption: Standardized workflow for MIC determination via broth microdilution.
Future Perspectives and Conclusion
Furan derivatives represent a versatile and promising class of antimicrobial agents.[2] The data indicates that while some synthetic derivatives like chalcones may currently exhibit higher MICs than established drugs, others, such as novel nitrofuran hybrids, show remarkable potency, especially against resistant strains like MRSA.[7] The unique, multi-targeted mechanism of action of nitrofurans is a significant asset in the fight against AMR, providing a blueprint for designing new drugs that are less prone to resistance development.[11]
Continued research focusing on structure-activity relationships (SAR) will be crucial to optimize the efficacy and safety profiles of novel furan compounds. By leveraging the foundational knowledge of established antibiotics and embracing the unique chemical advantages of the furan scaffold, the scientific community can continue to develop the next generation of life-saving antimicrobial therapies.
References
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Gholivand, K., & Fallah, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
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Anonymous. (2024). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
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Gaikwad, N. D. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]
-
Anonymous. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Bioinorganic Chemistry and Applications. [Link]
-
de Oliveira, R. B., et al. (2018). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. PubMed Central. [Link]
-
CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
Khamari, A., et al. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Analogs. MDPI. [Link]
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Munoz, B., & Duvuuri, P. (2023). Nitrofurantoin. StatPearls - NCBI Bookshelf. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Nitrofurantoin? Patsnap Synapse. [Link]
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Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
-
Hmadeh, I., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. [Link]
-
CLSI. (2009). M07-A8. Regulations.gov. [Link]
-
FDA. (2009). Macrobid® (nitrofurantoin monohydrate/macrocrystals) Capsules Label. accessdata.fda.gov. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 1-(Furan-3-yl)ethan-1-amine hydrochloride: A Procedural Guide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the proper disposal of novel or less-common reagents like 1-(Furan-3-yl)ethan-1-amine hydrochloride is a critical aspect of the experimental lifecycle. Improper disposal not only poses immediate risks to personnel and the environment but can also lead to significant regulatory penalties.[1][2]
Hazard Assessment: Understanding the "Why"
A thorough understanding of the potential hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined below. The hazard profile can be inferred from its structural components:
-
Furan Moiety: Furan and its derivatives can be toxic and are often flammable.[5] Some furan-containing compounds are suspected carcinogens or may form explosive peroxides upon prolonged exposure to air.[4][5]
-
Amine Hydrochloride Salt: While the hydrochloride salt form is generally more stable and less volatile than the free amine, it is an acidic compound. Amines, as a class, can be corrosive and toxic.[6] The free amine, 1-(furan-3-yl)ethanamine, is classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed and as a potential skin sensitizer.[7]
Given these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[3][4] Such actions can lead to the contamination of water systems and pose risks to public health and the environment.[1]
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before beginning any handling or disposal procedures, the appropriate PPE must be worn. This creates a necessary barrier between the researcher and the potential chemical hazard.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of the chemical, which could be an irritant or toxicant. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, absorption, and potential skin sensitization.[7] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | A certified fume hood. | All handling of the solid compound or its solutions should be performed within a fume hood to minimize inhalation of any dust or aerosols. |
Disposal Protocol: A Step-by-Step Approach
The recommended and most environmentally sound method for the disposal of this compound is collection as chemical waste for incineration by a licensed professional waste disposal service.[5][8] Incineration at high temperatures (850–1100 °C) ensures the complete destruction of the organic molecule, preventing its release into the environment.[9]
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and prepare this compound waste for disposal by a certified hazardous waste professional.
Materials:
-
Designated hazardous waste container (solid or liquid, as appropriate)
-
Hazardous waste labels (as provided by your institution's EHS department)
-
Spatula or scoopula
-
Appropriate solvent for decontamination (e.g., methanol, ethanol)
-
Wipes
Procedure:
-
Waste Segregation: It is critical to prevent hazardous reactions by keeping different waste streams separate.[6][10] Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or bases, unless explicitly permitted by your institution's EHS guidelines.[4][6]
-
Solid Waste Collection:
-
Carefully use a spatula to transfer the solid this compound into a designated hazardous waste container for solids.[8]
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent to minimize airborne particles.
-
Decontaminate the spatula and any surfaces with a suitable solvent and wipes. Dispose of the contaminated wipes in the same solid waste container.
-
-
Liquid Waste Collection (Solutions):
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container for liquids.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene).
-
Leave at least 10% headspace in the container to allow for vapor expansion.
-
-
Labeling: This step is crucial for safety and regulatory compliance.
-
Immediately label the waste container with a hazardous waste tag.[8]
-
Clearly write the full chemical name: "this compound".[8] Do not use abbreviations.
-
List all components and their approximate percentages, including solvents.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Write the accumulation start date on the label.[11]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, often referred to as a Satellite Accumulation Area (SAA).[12]
-
The storage area should be away from incompatible materials, direct sunlight, and heat sources.[6][13]
-
Ensure the container is stored below eye level and within secondary containment to catch any potential leaks.[11][13]
-
-
Disposal Pathway:
-
Once the container is full or has reached the institutional time limit for storage (e.g., 6 or 12 months), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][14]
-
Never attempt to treat the chemical waste yourself (e.g., neutralization) without a validated and EHS-approved protocol. While some amine hydrochlorides can be neutralized, this process can generate heat or other hazards and is not recommended without specific guidance.[15]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to these evidence-based protocols—grounded in the principles of hazard assessment, personal protection, and compliant waste management—researchers can ensure that the lifecycle of their chemical reagents concludes responsibly. Always prioritize consultation with your local EHS professionals, as they are the ultimate authority on waste management within your institution.
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Furan. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Safe Handling and Disposal of Chemicals. [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11804704, 1-(furan-3-yl)ethanamine. [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency (EPA). (2012). Laboratory Environmental Sample Disposal Information Document. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
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ResearchGate. (2023). How can I neutralize amine hydrochlorides?[Link]
-
United Nations. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
World Health Organization (WHO). (2024). Health-care waste. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Furan-3-yl)ethan-1-amine Hydrochloride
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(Furan-3-yl)ethan-1-amine hydrochloride (CAS No. 1196154-46-7).[1][2] The guidance herein is synthesized from established safety protocols for handling amine hydrochlorides, furan-containing compounds, and data on the parent amine, 1-(Furan-3-yl)ethanamine. Our focus is to provide a framework of procedural steps and causal explanations that ensure the highest level of safety and experimental integrity.
Understanding the Hazard Profile: A Triad of Risks
A robust personal protective equipment (PPE) strategy is built upon a thorough understanding of the specific chemical risks. For this compound, the hazard profile is a composite of three primary sources: the parent amine, the furan moiety, and the hydrochloride salt form.
-
The Parent Amine (1-(Furan-3-yl)ethanamine): The free base is classified under the Globally Harmonized System (GHS) as acutely toxic if swallowed, a skin sensitizer, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][4] These classifications form the baseline for our handling precautions.
-
The Furan Moiety: Furan and its derivatives are associated with potential hepatotoxicity and carcinogenicity.[5][6][7][8] The furan ring can be metabolized into reactive intermediates, such as dialdehydes, which necessitates minimizing exposure to prevent potential long-term health effects.[7]
-
The Hydrochloride Salt: As a hydrochloride salt, this compound is a solid that can form dusts. In the presence of moisture, it can exhibit corrosive properties characteristic of hydrochloric acid, which is destructive to skin, eyes, and mucous membranes.[9][10][11]
This triad of hazards—acute toxicity/irritation, potential chronic organ toxicity, and corrosivity—demands a multi-layered PPE approach.
Hazard Classification Summary
The following table summarizes the known GHS hazard classifications for the parent amine, 1-(Furan-3-yl)ethanamine, which should be applied to the hydrochloride salt as a conservative safety measure.
| Hazard Class | GHS Code | Description | Source |
| Acute Toxicity, Oral | H301 / H302 | Toxic / Harmful if swallowed | [3][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [3] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | [4] |
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is not a checklist but a dynamic risk-mitigation system. The following recommendations are designed to protect against all potential routes of exposure: dermal, ocular, and respiratory.
Dermal Protection: Preventing Skin Contact and Sensitization
Direct skin contact poses a risk of irritation and, critically, allergic sensitization.[3] Once an individual is sensitized, subsequent exposures, even at minuscule levels, can trigger a significant allergic reaction.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher splash potential, such as bulk transfers, a chemically resistant apron over the lab coat is recommended.
-
Gloves: Double-gloving is a best practice.
-
Inner Glove: A standard nitrile glove provides a good first line of defense against incidental contact with the solid.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or PVC) should be worn over the nitrile glove, especially when preparing solutions or performing transfers.[12] Always consult a glove selection chart for compatibility if using solvents.[13]
-
-
Full Coverage: Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[9]
Ocular Protection: Shielding Against Irreversible Damage
The hydrochloride salt, particularly if it becomes airborne as a fine dust or splashes as a solution, can cause serious and potentially irreversible eye damage.[4]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect from dust, mists, and splashes.
-
Face Shield: When handling larger quantities (>10 g) of the solid or preparing concentrated solutions, a full-face shield must be worn in addition to chemical splash goggles. This provides a secondary barrier protecting the entire face.[12][14]
Respiratory Protection: Controlling Inhalation Hazards
Inhalation of the fine powder is a primary exposure risk, leading to respiratory tract irritation and providing a direct route for systemic toxicity.[4]
-
Primary Engineering Control: Chemical Fume Hood: All handling of the solid compound—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[9][11] This is the most critical step in preventing respiratory exposure.
-
Secondary Respiratory Protection: In the rare event that a task must be performed outside of a fume hood (a situation that requires a thorough risk assessment and special approval), a NIOSH-approved respirator is required.
-
For the solid/dust: A half-mask or full-face respirator with P100 (HEPA) particulate filters.
-
When handling solutions with volatile organic solvents: A respirator equipped with combination organic vapor/P100 cartridges is necessary.[15]
-
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Verification: Upon receipt, confirm the container is sealed and undamaged.
-
Storage: Store in a cool, dry, well-ventilated area.[10][16] The container must be kept tightly closed.
-
Segregation: This compound is an amine salt. It must be stored away from incompatible materials, particularly strong bases (which could liberate the volatile free amine) and strong oxidizing agents.[10][11] Store in a cabinet designated for corrosive solids.
Handling and Experimental Use
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed. Designate a specific area within the fume hood for the procedure.
-
Weighing: Weigh the solid on weighing paper or in a tared container exclusively inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Solution Preparation: When dissolving, add the solid slowly to the solvent. If dissolving in water or another protic solvent, be aware of the potential for the solution to be acidic. Always add acid (or an acidic salt) to water, not the other way around, to control any exothermic reaction.[17]
-
Post-Handling: After completing the task, wipe down the work area in the fume hood. Remove the outer gloves first, followed by the inner gloves, avoiding contact with the contaminated outer surface. Wash hands thoroughly with soap and water.[9][17]
Disposal Plan
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. The waste stream should be segregated based on solvent compatibility. Do not mix with incompatible waste streams like strong bases.
-
Compliance: All waste disposal must adhere strictly to institutional and local environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow Visualization
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
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PubChem. (n.d.). 1-(Furan-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Retrieved from [Link]
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University of California, Merced. (2012). Standard Operating Procedure: Hydrochloric acid. Environmental Health and Safety. Retrieved from [Link]
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
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PPE Online. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]
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VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethanolamine. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. Retrieved from [Link]
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National Research Council (US) Committee on R&D Needs for Improving Civilian Medical Response to Chemical and Biological Terrorism Incidents. (1999). Personal Protective Equipment. In Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. National Academies Press (US). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
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ResearchGate. (2025). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Request PDF. Retrieved from [Link]
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Pharmacophore. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
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American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Fisher Scientific. (2023). Safety Data Sheet: Ethylamine hydrochloride. Retrieved from [Link]
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GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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PubChem. (n.d.). 2-(Furan-3-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-1-(Furan-3-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
